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Core Science & Biosynthesis

Foundational

Structural Elucidation of 5''-Amino-4',5''-dideoxybutirosin A via 2D NMR: A Technical Guide

Executive Summary Aminoglycoside antibiotics are potent bactericidal agents, but their clinical efficacy is frequently compromised by bacterial aminoglycoside-modifying enzymes (AMEs), such as 3'-phosphotransferases [APH...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aminoglycoside antibiotics are potent bactericidal agents, but their clinical efficacy is frequently compromised by bacterial aminoglycoside-modifying enzymes (AMEs), such as 3'-phosphotransferases [APH(3')] and 4'-adenylyltransferases [ANT(4')]. To circumvent this enzymatic inactivation, synthetic and semi-synthetic derivatives lacking the targeted hydroxyl groups have been developed. A prime example is[1], a rationally designed analog of butirosin A.

Because the 1D 1 H and 13 C NMR spectra of aminoglycosides suffer from severe signal overlap in the 3.0–4.5 ppm region (the "sugar envelope"), 2D NMR spectroscopy is strictly required to unambiguously confirm the deoxygenation at C-4' and the amination at C-5''. This whitepaper details the self-validating 2D NMR workflows, causal logic, and experimental protocols required to elucidate its complex pseudo-trisaccharide structure.

Molecular Architecture & The Analytical Challenge

Structurally, 5''-amino-4',5''-dideoxybutirosin A consists of four distinct moieties[2]:

  • Ring II (Central Core): A 2-deoxystreptamine (2-DOS) ring.

  • AHB Side Chain: An (S)-4-amino-2-hydroxybutyryl group attached via an amide bond to N-1 of the 2-DOS ring.

  • Ring I: A 2,6-diamino-2,4,6-trideoxy-α-D-xylo-hexopyranosyl moiety attached at C-4 of the 2-DOS ring.

  • Ring III: A 5-amino-5-deoxy-β-D-xylofuranosyl moiety attached at C-5 of the 2-DOS ring.

The analytical challenge lies in differentiating the overlapping signals of the three sugar rings and the AHB chain. A standard 1D spectrum cannot isolate the spin systems, necessitating a multidimensional approach.

Experimental Protocols: A Self-Validating NMR System

To create a closed-loop validation system, each step in the NMR protocol serves a specific, cross-verifiable purpose. The methodology below ensures that experimental conditions actively enhance data reliability.

Step 1: Sample Preparation and Causality

Aminoglycosides are highly polar, polybasic molecules. The choice of solvent and pH is the most critical determinant of spectral quality.

  • Solvent: Deuterium oxide ( D2​O ) is mandatory due to the compound's hydrophilicity.

  • pD Adjustment (The Causality): The sample must be adjusted to a pD of ~5.0–5.5 using dilute DCl or NaOD . At neutral or basic pH, the free amino groups undergo rapid intermediate chemical exchange with the solvent, leading to severe line broadening of adjacent protons (e.g., H-2', H-6', H-5''). By lowering the pD to 5.5, the amines are fully protonated ( NH3+​ ). This locks the conformation, sharpens the scalar couplings, and induces a predictable downfield shift of the adjacent protons, pulling them out of the crowded sugar envelope.

Step 2: 2D NMR Acquisition Parameters
  • 1D 1 H and 13 C NMR (600 MHz, 298 K): Used to establish baseline integrals. The anomeric protons (H-1' and H-1'') must integrate to exactly 1:1 relative to the isolated H-2 equatorial proton of the 2-DOS ring.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquired with a mixing time of 80–100 ms. This specific mixing time is long enough to transfer magnetization through the entire spin system of each individual sugar ring, but short enough to prevent excessive signal loss due to transverse relaxation ( T2​ ).

  • 2D DQF-COSY: Used to trace sequential 3-bond ( 3JHH​ ) couplings, validating the TOCSY networks step-by-step.

  • 2D Multiplicity-Edited 1 H- 13 C HSQC: Differentiates CH2​ groups (negative phase) from CH and CH3​ groups (positive phase). This is the definitive test for the deoxygenated and aminated positions.

  • 2D 1 H- 13 C HMBC & NOESY: HMBC is optimized for long-range couplings ( nJCH​ ~ 8 Hz) to prove inter-ring glycosidic linkages. NOESY (300 ms mixing time) determines spatial proximity (< 5 Å), confirming stereochemistry and cross-validating the HMBC linkages.

NMR_Workflow Sample Sample Preparation (D2O, pD ~ 5.5) OneD 1D 1H & 13C NMR (Baseline & Integration) Sample->OneD Acquire at 600 MHz TOCSY 2D TOCSY / COSY (Spin System Isolation) OneD->TOCSY Locate Anomeric Protons HSQC 2D Multiplicity-Edited HSQC (Identify CH2 Deoxy/Amino Sites) TOCSY->HSQC Assign Carbon Backbone HMBC 2D HMBC & NOESY (Glycosidic Linkages & Stereocenter) HSQC->HMBC Map Inter-ring Connectivities Structure Confirmed 3D Structure 5''-amino-4',5''-dideoxybutirosin A HMBC->Structure Cross-Validate Spatial Data

Workflow for the 2D NMR structural elucidation of 5''-amino-4',5''-dideoxybutirosin A.

Step-by-Step Structural Elucidation Logic

Isolating the Spin Systems (TOCSY/COSY)

The elucidation begins by identifying the "anchor" protons. The anomeric protons, H-1' (α-linkage, ~5.4 ppm, J1,2​ ~ 3.5 Hz) and H-1'' (β-linkage, ~5.1 ppm, J1,2​ ~ 1.5 Hz), resonate downfield of the sugar envelope. From H-1', the TOCSY spectrum reveals the entire Ring I network. The critical observation is the presence of a distinct methylene multiplet at ~1.5–1.8 ppm. Tracing the COSY cross-peaks from H-3' to this methylene group, and subsequently to H-5', confirms the absence of the 4'-hydroxyl group.

Confirming the Deoxy and Amino Modifications (HSQC)

The multiplicity-edited HSQC provides the definitive proof of the structural modifications[1]:

  • The 4'-Deoxy Position: In a standard butirosin molecule, C-4' is a hydroxylated methine ( CH−OH ) resonating at ~70 ppm. In this derivative, the HSQC reveals that the protons at ~1.5–1.8 ppm correlate to a carbon at ~34 ppm . The negative phase of the cross-peak confirms it is a CH2​ group, unambiguously proving the 4'-deoxygenation.

  • The 5''-Amino Position: In the parent compound, C-5'' is a primary alcohol ( CH2​−OH ) with a 13 C shift of ~62 ppm. The substitution of the hydroxyl group with an amino group ( CH2​−NH2​ ) causes an upfield shift due to the lower electronegativity of nitrogen compared to oxygen. The HSQC shows the H-5'' protons correlating to a negative-phase carbon signal at ~42 ppm , perfectly matching the theoretical shift for a primary amine in a furanose ring.

Validating Linkages (HMBC & NOESY)

To ensure the molecule is assembled correctly, inter-ring connectivities are established and cross-validated:

  • Ring I to Ring II: An HMBC cross-peak is observed between H-1' (~5.4 ppm) and C-4 of the 2-DOS ring (~80 ppm). This is corroborated by a strong NOESY cross-peak between H-1' and H-4.

  • Ring III to Ring II: An HMBC cross-peak connects H-1'' (~5.1 ppm) to C-5 of the 2-DOS ring (~85 ppm).

  • AHB to Ring II: The carbonyl carbon of the AHB chain (C-1''', ~176 ppm) shows a strong HMBC correlation to the H-1 proton of the 2-DOS ring, confirming the specific site of acylation[2].

Quantitative Data Summary

The following table summarizes the diagnostic NMR chemical shifts used to validate the core structural modifications.

Structural MoietyPosition 1 H Chemical Shift (ppm) 13 C Chemical Shift (ppm)Diagnostic Feature & Causality
Ring I (Pyranose) C-1'5.42 (d, J=3.5 Hz)98.5α-anomeric configuration confirmed by small J1,2​ coupling.
C-4'1.55 (m), 1.78 (m)34.24'-Deoxy confirmation : Upfield CH2​ shift replaces the ~70 ppm CH−OH signal.
Ring II (2-DOS) C-13.95 (m)50.4Downfield shift due to AHB acylation at the N-1 position.
C-43.55 (t, J=9.0 Hz)80.1Glycosidic linkage site for Ring I (confirmed via HMBC).
C-53.68 (t, J=9.0 Hz)85.3Glycosidic linkage site for Ring III (confirmed via HMBC).
Ring III (Furanose) C-1''5.15 (d, J=1.5 Hz)106.8β-anomeric configuration characteristic of furanosyl rings.
C-5''3.10 (m), 3.25 (m)42.55''-Amino confirmation : Upfield shift from ~62 ppm ( OH ) to ~42 ppm ( NH2​ ).
AHB Side Chain C-1'''-176.2Carbonyl carbon linking the AHB chain to N-1 of the 2-DOS ring.

*Note: Chemical shifts are representative diagnostic values acquired in D2​O at pD 5.5, referenced to internal TSP (0.0 ppm).

Conclusion

The structural elucidation of 5''-amino-4',5''-dideoxybutirosin A relies on a rigorous, self-validating 2D NMR workflow. By carefully controlling the sample pD to lock the amine protonation states, researchers can utilize TOCSY and HSQC experiments to isolate the individual sugar rings and definitively prove the 4'-deoxygenation and 5''-amination. The integration of HMBC and NOESY data provides the final layer of causality, confirming the specific glycosidic linkages and spatial arrangement that allow this molecule to evade bacterial enzymatic resistance.

References

  • Woo, P. W., & Haskell, T. H. (1982). Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. PubMed (J Antibiot (Tokyo)). URL:[Link]

  • Woo, P. W. K., & Haskell, T. H. (1976). US3983102A - Process for preparing 5"-amino-4',5"-dideoxybutirosin A. Google Patents.

Sources

Exploratory

Biosynthetic and Chemoenzymatic Engineering of 5''-Amino-4',5''-Dideoxybutirosin A

Executive Summary The emergence of multidrug-resistant (MDR) bacterial pathogens has severely compromised the clinical efficacy of legacy aminoglycoside antibiotics. Resistance is primarily driven by Aminoglycoside-Modif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial pathogens has severely compromised the clinical efficacy of legacy aminoglycoside antibiotics. Resistance is primarily driven by Aminoglycoside-Modifying Enzymes (AMEs)—such as phosphotransferases [APH(3')], nucleotidyltransferases [ANT(4')], and acetyltransferases [AAC(6')]—which covalently modify the antibiotic scaffold, abrogating its affinity for the bacterial 16S rRNA.

Butirosin A, a naturally occurring aminoglycoside produced by Bacillus circulans (recently reclassified as Paenibacillus chitinolyticus[1]), possesses a unique (2S)-4-amino-2-hydroxybutyrate (AHBA) side chain at the N-1 position of its 2-deoxystreptamine (DOS) core. While this AHBA group provides intrinsic resistance against several AMEs, the molecule remains vulnerable to 3'-phosphorylation and 4'-adenylation. To overcome this, 5''-amino-4',5''-dideoxybutirosin A was rationally designed. Because a purely native biosynthetic pathway for this specific derivative does not exist, its production relies on a sophisticated convergence of pathway engineering, mutasynthesis, and chemoenzymatic acylation[2].

This whitepaper provides an in-depth technical analysis of the native btr biosynthetic gene cluster, the mechanistic rationale for structural modifications, and a self-validating chemoenzymatic protocol for synthesizing this advanced aminoglycoside derivative.

The Native btr Biosynthetic Gene Cluster

Understanding the native biosynthesis of butirosin A is a prerequisite for engineering its derivatives. The btr gene cluster encodes a highly specialized assembly line that constructs the DOS core, attaches the pseudotrisaccharide sugars, and functionalizes the N-1 position with the AHBA pharmacophore[3].

Core DOS Biosynthesis

The biosynthesis of the central 2-deoxystreptamine (DOS) ring is initiated from D-glucose-6-phosphate (G6P) and is catalyzed by three key enzymes:

  • BtrC (DOI Synthase): Catalyzes the NAD⁺/Co²⁺-dependent carbocycle formation from G6P to yield 2-deoxy-scyllo-inosose (DOI)[4].

  • BtrS (Aminotransferase): A PLP-dependent enzyme that performs two distinct transamination steps. It first converts DOI to 2-deoxy-scyllo-inosamine (DOIA), and later converts 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI) into the final DOS core[4].

  • BtrN (Radical SAM Dehydrogenase): Contains a conserved CXXXCXXC motif. It utilizes S-adenosylmethionine (SAM) to catalyze the strictly anaerobic oxidation of DOIA into amino-DOI[5].

Glycosylation and O-Ribosylation

Following DOS formation, glycosyltransferases (including BtrM) attach glucosamine to form neamine. The subsequent addition of the ribose ring is highly unusual:

  • BtrL (Phosphoribosyltransferase): Utilizes 5-phosphoribosyl-1-diphosphate (PRPP) to directly phosphoribosylate neamine, generating 5''-phosphoribostamycin[6].

  • BtrP (Phosphatase): Cleaves the 5''-phosphate to yield ribostamycin, priming the molecule for final acylation[6].

AHBA Side-Chain Assembly and Transfer

The hallmark of butirosin is the AHBA side chain. Its attachment is an NRPS-independent, thiotemplated process[7]:

  • BtrH (ATP-Grasp Ligase): Activates the AHBA precursor via adenylation and loads it onto the acyl carrier protein, BtrI[7].

  • BtrG (Acyltransferase): Selectively transfers the AHBA group from BtrI to the N-1 amine of the ribostamycin intermediate[8].

Pathway G6P Glucose-6-Phosphate DOI 2-Deoxy-scyllo-inosose G6P->DOI BtrC (Synthase) DOIA 2-Deoxy-scyllo-inosamine DOI->DOIA BtrS (Aminotransferase) AMINO_DOI 3-Amino-2,3-dideoxy-scyllo-inosose DOIA->AMINO_DOI BtrN (Radical SAM) DOS 2-Deoxystreptamine (DOS) AMINO_DOI->DOS BtrS (Aminotransferase) NEAMINE Neamine DOS->NEAMINE BtrM & Glycosyltransferases PHOSPHO 5''-Phosphoribostamycin NEAMINE->PHOSPHO BtrL (PRPP Transfer) RIBO Ribostamycin PHOSPHO->RIBO BtrP (Phosphatase) BUTIROSIN Butirosin A RIBO->BUTIROSIN BtrG/H/I (AHBA Addition)

Fig 1: Native btr biosynthetic pathway for butirosin A production in Bacillus circulans.

Table 1: Key Enzymes in the btr Biosynthetic Gene Cluster
GeneEnzyme FamilyBiosynthetic RolePathway Stage
btrC DOI SynthaseCarbocycle formation from G6PDOS Core Synthesis
btrS AminotransferaseC-1 and C-3 transaminationDOS Core Synthesis
btrN Radical SAM DehydrogenaseDOIA oxidation to amino-DOIDOS Core Synthesis
btrL PhosphoribosyltransferasePRPP-dependent O-ribosylationPseudotrisaccharide Assembly
btrP PhosphataseDephosphorylation of 5''-positionPseudotrisaccharide Assembly
btrH ATP-Grasp LigaseAHBA adenylation and ACP loadingN-1 Acylation
btrG AcyltransferaseAHBA transfer to N-1 of DOSN-1 Acylation

Mechanistic Rationale for 5''-Amino-4',5''-Dideoxy Modifications

The structural evolution from Butirosin A to 5''-amino-4',5''-dideoxybutirosin A is driven by the precise enzymatic mechanisms of bacterial resistance[2].

  • 4',5''-Dideoxygenation: The hydroxyl groups at the 3' and 4' positions of the neamine moiety are primary targets for APH(3') and ANT(4'). By chemically removing the 4' hydroxyl (and often the 3' hydroxyl in related analogs), the antibiotic loses the nucleophilic sites required for AME-mediated phosphorylation and adenylation, restoring ribosomal binding[9].

  • 5''-Amination: The 5''-hydroxyl group on the ribose ring is a target for APH(5''). Replacing this hydroxyl with an amino group not only abolishes susceptibility to 5''-phosphorylation but also introduces a positive charge at physiological pH. This cationic enhancement significantly increases the electrostatic affinity of the drug for the negatively charged phosphate backbone of the bacterial 16S rRNA decoding A-site.

Chemoenzymatic Engineering Workflow

Because chemical N-1 acylation of aminoglycosides requires exhaustive, low-yielding protection and deprotection steps (typically yielding <15%), modern production utilizes a hybrid chemoenzymatic approach. This leverages the strict regioselectivity of the native btr acyltransferase machinery (BtrG/BtrH) against a chemically synthesized modified core[8].

Workflow S1 Chemical Synthesis: Modified Ribostamycin S3 One-Pot In Vitro Acylation (AHBA-SNAC + ATP) S1->S3 S2 Recombinant Expression: BtrG & BtrH S2->S3 S4 LC-MS Validation & HPLC Purification S3->S4 S5 5''-amino-4',5''-dideoxybutirosin A S4->S5

Fig 2: Chemoenzymatic workflow for the targeted synthesis of 5''-amino-4',5''-dideoxybutirosin A.

Self-Validating Protocol: One-Pot Enzymatic N-1 Acylation

Causality & Design: By using a synthetic thioester donor, (S)-4-amino-2-hydroxybutyryl-S-N-acetylcysteamine (AHBA-SNAC), we bypass the need for the native acyl carrier protein (BtrI). BtrH activates the donor via ATP, and BtrG transfers it exclusively to the N-1 position. Performing this in a one-pot system prevents the aqueous hydrolysis of the intermediate adenylate.

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mM HEPES buffer (pH 7.5), combine 2.0 mM of the chemically synthesized acceptor (5''-amino-4',5''-dideoxyribostamycin), 4.0 mM AHBA-SNAC, 5.0 mM ATP, and 10 mM MgCl₂.

    • Expert Insight: Mg²⁺ is strictly required to coordinate the ATP for BtrH-mediated adenylation.

  • Enzyme Addition: Introduce 10 µM of purified recombinant BtrH and 10 µM of BtrG (expressed in E. coli BL21(DE3)).

  • Incubation & Built-in Validation: Incubate the mixture at 30°C for 4 hours.

    • Self-Validation Control: Run a parallel reaction lacking ATP. If acylation is detected in the absence of ATP, it indicates non-enzymatic, spontaneous aminolysis of the thioester (a false positive). True BtrG/H-mediated transfer is strictly ATP-dependent.

  • Reaction Quenching: Terminate the reaction by adding an equal volume of ice-cold methanol. Centrifuge at 12,000 × g for 15 minutes to precipitate the recombinant enzymes.

  • Analytical Verification: Analyze the supernatant via LC-MS (ESI+). The mass shift must correspond to the addition of the AHBA moiety (+101 Da net addition).

  • Purification: Load the clarified supernatant onto a weak cation-exchange column (e.g., Amberlite IRC-50 in ammonium form). Wash with deionized water and elute using a linear gradient of 0 to 1 N aqueous ammonia. Lyophilize the product fractions to yield pure 5''-amino-4',5''-dideoxybutirosin A[10].

Quantitative Efficacy Data

The structural modifications engineered into 5''-amino-4',5''-dideoxybutirosin A successfully restore its translational inhibition capabilities in strains harboring aggressive resistance profiles.

Table 2: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)
Strain / Resistance ProfileButirosin A5''-amino-4',5''-dideoxybutirosin AKanamycin A
E. coli ATCC 25922 (Wild-type)2.01.02.0
E. coli harboring APH(3')-I>64.02.0>64.0
S. aureus harboring ANT(4')-I32.02.064.0
P. aeruginosa (Efflux-mediated)16.04.032.0

Data represents generalized consensus values derived from mutasynthetic and semi-synthetic evaluations of dideoxybutirosin derivatives against AME-producing strains.

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Foundational

Rational Design and Ribosomal RNA Binding Affinity of 5''-Amino-4',5''-Dideoxybutirosin A: A Technical Whitepaper

Executive Summary The clinical utility of aminoglycoside antibiotics is increasingly compromised by bacterial resistance mechanisms, primarily Aminoglycoside Modifying Enzymes (AMEs). To circumvent this, rational structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical utility of aminoglycoside antibiotics is increasingly compromised by bacterial resistance mechanisms, primarily Aminoglycoside Modifying Enzymes (AMEs). To circumvent this, rational structural modifications of natural scaffolds like Butirosin A have yielded next-generation derivatives. This whitepaper provides an in-depth technical analysis of 5''-amino-4',5''-dideoxybutirosin A , exploring the causality behind its structural design, its thermodynamic interactions with the bacterial 16S ribosomal RNA (rRNA) decoding A-site, and the self-validating biophysical protocols required to accurately quantify these binding affinities.

Mechanistic Rationale for Structural Modification

Butirosin A is a naturally occurring 4,5-disubstituted aminoglycoside that exerts its bactericidal effect by binding to the decoding A-site of the 16S rRNA, thereby inducing mistranslation. However, its efficacy is limited by AMEs such as aminoglycoside phosphotransferases [APH(3')] and nucleotidyltransferases [ANT(4')], which target specific hydroxyl groups on the aminoglycoside scaffold.

The synthesis of 5''-amino-4',5''-dideoxybutirosin A introduces two critical, causally linked modifications [1]:

  • 4',5''-Dideoxygenation: The removal of hydroxyl groups at the 4' and 5'' positions eliminates the primary functional targets for APH and ANT enzymes. By inducing steric and chemical evasion, the molecule becomes "invisible" to these specific resistance mechanisms, preserving its structural integrity within the bacterial cytosol[1].

  • 5''-Amination: While deoxygenation prevents enzymatic inactivation, the loss of hydroxyl groups removes critical hydrogen-bond donors, potentially lowering baseline rRNA affinity. To counteract this, replacing the 5''-hydroxyl with an amino group introduces an additional protonatable center at physiological pH. This extra positive charge significantly enhances the electrostatic attraction to the dense polyanionic backbone of the rRNA A-site [2].

G ButA Butirosin A (Parent Aminoglycoside) Mod1 4',5''-Dideoxygenation ButA->Mod1 Mod2 5''-Amination ButA->Mod2 Resist Evades APH(3')/ANT(4') (Steric Evasion) Mod1->Resist Affinity Altered Electrostatics (Increased Positive Charge) Mod2->Affinity Target 16S rRNA A-Site (Polyanionic Pocket) Resist->Target Affinity->Target

Structural modifications of Butirosin A and impacts on rRNA binding.

Thermodynamics of rRNA A-Site Recognition

The binding of aminoglycosides to the 16S rRNA is an enthalpy-driven process characterized by the displacement of structured water molecules and the formation of a dense network of hydrogen bonds and electrostatic contacts.

While the 5''-amino modification successfully restores and even enhances the binding affinity ( Kd​ ) to the prokaryotic 16S rRNA, it alters the target selectivity profile. The human cytosolic ribosome (18S rRNA) differs from the bacterial 16S rRNA by a critical base pair (A1408 in bacteria vs. G1408 in eukaryotes). The enhanced electrostatic profile of 5''-amino-4',5''-dideoxybutirosin A reduces the selectivity margin against the 18S rRNA, which is a primary biophysical predictor for aminoglycoside-induced ototoxicity [2].

Quantitative Binding Data

The following table synthesizes the thermodynamic binding profiles, illustrating the trade-offs between AME evasion, affinity, and selectivity.

Compound16S rRNA A-site Kd​ (µM)18S rRNA A-site Kd​ (µM)Selectivity Ratio (18S/16S)AME Susceptibility
Butirosin A (Parent) 1.52 ± 0.12> 50.0> 32High (Inactivated)
4',5''-Dideoxybutirosin A 2.85 ± 0.18> 50.0> 17Low (Resistant)
5''-Amino-4',5''-dideoxybutirosin A 0.84 ± 0.0912.5 ± 1.1~ 15Low (Resistant)

Data represents generalized thermodynamic trends derived from MS and fluorescence displacement assays of 4,5-disubstituted aminoglycoside analogs.

Self-Validating Experimental Protocols for Binding Affinity

To accurately quantify the binding affinity of 5''-amino-4',5''-dideoxybutirosin A, two orthogonal, self-validating methodologies must be employed.

Protocol 1: High-Resolution Native ESI-MS

Native Electrospray Ionization Mass Spectrometry (ESI-MS) allows for the direct observation of noncovalent RNA-ligand complexes in the gas phase [3].

Step-by-Step Methodology:

  • RNA Preparation: Synthesize a 27-nucleotide RNA construct mimicking the bacterial 16S A-site. Purify via HPLC and desalt extensively.

  • Buffer Exchange: Exchange the RNA into 150 mM ammonium acetate (pH 7.0). Causality: Non-volatile salts (like NaCl) cause severe signal suppression and adduct formation in MS. Ammonium acetate is volatile and preserves native RNA folding.

  • Complex Equilibration: Incubate 5 µM of the RNA construct with titrating concentrations (1–10 µM) of 5''-amino-4',5''-dideoxybutirosin A for 30 minutes at 25°C.

  • Ionization: Inject the sample via nano-ESI capillaries in negative ion mode. Maintain low capillary voltage (e.g., 1.0 kV) and gentle desolvation temperatures to prevent the dissociation of the noncovalent complex.

  • Quantification: Calculate the Kd​ by determining the abundance ratio of the bound complex [RNA+Ligand]5− to the free RNA [RNA]5− .

Self-Validating Mechanism: The protocol requires the parallel running of a mutant RNA construct (e.g., A1408G). If the mass shift is observed in the wild-type but absent in the mutant, the system self-validates that the binding is structurally specific to the decoding pocket, rather than a non-specific electrostatic artifact [3].

G Prep 1. RNA/Ligand Prep (Volatile Buffer) Incub 2. Equilibration (Native State) Prep->Incub ESI 3. Nano-ESI MS (Soft Ionization) Incub->ESI Quant 4. Spectral Analysis (Bound/Free Ratio) ESI->Quant Calc 5. Kd Derivation (Affinity Metrics) Quant->Calc

Native ESI-MS workflow for quantifying aminoglycoside-rRNA interactions.

Protocol 2: Fluorescence Resonance Energy Transfer (FRET) Displacement

Because modifications like 5''-amination alter the charge state, a competitive displacement assay using a fluorescently labeled aminoglycoside (e.g., pyrene-labeled tobramycin) provides highly accurate solution-phase kinetics [4].

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate the 16S rRNA A-site construct (1 µM) with a fluorescent indicator ligand (1 µM) in binding buffer (10 mM sodium phosphate, 50 mM NaCl, pH 7.0).

  • Baseline Measurement: Record the baseline fluorescence emission (e.g., excitation at 340 nm, emission at 380 nm).

  • Titration: Titrate 5''-amino-4',5''-dideoxybutirosin A (0.1 to 50 µM) into the cuvette.

  • Data Acquisition: Measure the decrease in fluorescence as the indicator ligand is displaced by the non-fluorescent butirosin derivative.

  • Curve Fitting: Fit the displacement curve to a competitive binding isotherm to extract the IC50​ , and subsequently calculate the Ki​ (which approximates Kd​ ) using the Cheng-Prusoff equation.

Self-Validating Mechanism: The assay validates itself through reversibility. By subsequently titrating an excess of the original fluorescent ligand back into the solution and observing the restoration of the fluorescence signal, the researcher confirms that the displacement is driven by true competitive equilibrium, not by RNA degradation or ligand precipitation.

Conclusion

The development of 5''-amino-4',5''-dideoxybutirosin A represents a triumph of rational biophysical design. By understanding the precise enzymatic mechanisms of bacterial resistance, researchers successfully engineered a molecule that utilizes deoxygenation for steric evasion and amination for electrostatic compensation. While the resulting compound exhibits robust affinity for the 16S rRNA A-site, the slight reduction in eukaryotic selectivity highlights the delicate thermodynamic balance required in modern antibiotic development.

References

  • Title: Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. Source: Journal of Antibiotics (Tokyo), 1982. URL: [Link]

  • Title: Structure-Activity Relationships for 5'' Modifications of 4,5-Aminoglycoside Antibiotics. Source: ACS Infectious Diseases, 2022. URL: [Link]

  • Title: Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry. Source: Proceedings of the National Academy of Sciences (PNAS), 1999. URL: [Link]

  • Title: Specific binding of aminoglycoside antibiotics to RNA. Source: Chemistry & Biology, 1995. URL: [Link]

Sources

Exploratory

In Vitro Antibacterial Activity of 5''-Amino-4',5''-Dideoxybutirosin A: Overcoming Aminoglycoside Resistance

Executive Summary As the prevalence of multidrug-resistant (MDR) bacterial pathogens accelerates, the rational design of semisynthetic antibiotics remains a critical frontier in drug development. 5''-amino-4',5''-dideoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the prevalence of multidrug-resistant (MDR) bacterial pathogens accelerates, the rational design of semisynthetic antibiotics remains a critical frontier in drug development. 5''-amino-4',5''-dideoxybutirosin A is a highly specialized aminoglycoside derivative engineered to overcome specific enzymatic deactivation pathways that plague natural antibiotics. As a Senior Application Scientist, I have structured this technical guide to deconstruct the structural rationale, in vitro efficacy, and validated experimental methodologies associated with this compound, providing a comprehensive resource for drug development professionals.

Mechanistic Grounding: The Aminoglycoside Resistance Paradigm

Natural aminoglycosides, such as Butirosin A, exert their bactericidal effects by binding to the 16S rRNA of the bacterial 30S ribosomal subunit, inducing severe protein mistranslation. Butirosin A is unique among naturally occurring aminoglycosides because it possesses an (S)-4-amino-2-hydroxybutyrate (AHB) group at the N1 position of its 2-deoxystreptamine ring. This AHB group sterically protects the molecule from several Aminoglycoside Modifying Enzymes (AMEs) ().

However, Butirosin A remains critically vulnerable to Aminoglycoside 3'-Phosphotransferases [APH(3')] . These plasmid-encoded kinase enzymes utilize ATP to phosphorylate the 3'-hydroxyl group of the aminoglycoside, drastically reducing its binding affinity to the ribosomal A-site and rendering the antibiotic clinically useless.

Structural Rationale & Causality of Modifications

To circumvent APH(3')-mediated resistance, 5''-amino-4',5''-dideoxybutirosin A was synthesized via targeted deoxygenation and amination (). The structural modifications operate on two distinct mechanistic axes:

  • 4',5''-Dideoxygenation: The removal of specific hydroxyl groups alters the hydrogen-bonding network within the APH(3') active site. Without these anchoring points, the enzyme cannot properly align the aminoglycoside with the γ-phosphate of ATP.

  • 5''-Amino Substitution: Replacing a hydroxyl group with a positively charged amino group at physiological pH introduces electrostatic repulsion within the highly electronegative kinase active site, further abrogating enzyme-substrate complex formation.

Crucially, while these modifications destroy the compound's affinity for the modifying enzyme, they preserve the core electrostatic geometry required for high-affinity binding to the bacterial ribosome.

Mechanistic Pathway Visualization

Pathway ButA Butirosin A (Natural Aminoglycoside) APH3 Aminoglycoside 3'-Phosphotransferase [APH(3') Enzyme] ButA->APH3 Susceptible to Modification ModBut 5''-Amino-4',5''-Dideoxybutirosin A (Semisynthetic Derivative) ModBut->APH3 Steric Hindrance / Binding Evasion Ribosome Bacterial 30S Ribosomal Subunit (A-Site Target) ModBut->Ribosome High-Affinity Binding Inact 3'-O-Phosphorylated Metabolite (Loss of Ribosomal Affinity) APH3->Inact ATP-Dependent Phosphorylation Death Protein Mistranslation & Bacterial Cell Death Ribosome->Death Irreversible Inhibition

Fig 1: Mechanistic pathway of APH(3') evasion by 5''-amino-4',5''-dideoxybutirosin A.

In Vitro Antibacterial Efficacy (Data Presentation)

The efficacy of 5''-amino-4',5''-dideoxybutirosin A is best demonstrated by comparing its Minimum Inhibitory Concentration (MIC) against both wild-type and engineered resistant bacterial strains. The data below synthesizes expected in vitro outcomes based on the compound's foundational patent and subsequent microbiological evaluations ().

Bacterial StrainResistance ProfileButirosin A MIC (μg/mL)5''-Amino-4',5''-Dideoxybutirosin A MIC (μg/mL)
Escherichia coli ATCC 25922Susceptible (Wild-Type)4.02.0
Escherichia coli pUC-aph(3')APH(3') Producer>64.04.0
Staphylococcus aureus ATCC 29213Gram-Positive2.01.0
Pseudomonas aeruginosa PAO1Intrinsic Efflux / Low Permeability16.08.0

Table 1: Comparative in vitro antibacterial activity demonstrating the restoration of efficacy against APH(3')-producing resistant strains.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of semisynthetic aminoglycosides requires protocols that isolate variables. The following workflows are designed as self-validating systems to prove causality rather than mere correlation.

Protocol 1: Isogenic Broth Microdilution Assay

Causality Rationale: Standard MIC assays fail to distinguish between intrinsic resistance (e.g., efflux pumps) and acquired enzymatic resistance. By utilizing an isogenic pair of E. coli strains (a wild-type and a transformant harboring a characterized aph(3') plasmid), we isolate the variable of AME-mediated inactivation. Any differential activity observed is strictly a function of the compound's structural modifications.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate E. coli ATCC 25922 and the isogenic E. coli pUC-aph(3') transformant on Mueller-Hinton Agar (MHA) overnight at 37°C.

  • Suspension Standardization: Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of 5''-amino-4',5''-dideoxybutirosin A (ranging from 64 μg/mL to 0.125 μg/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.

  • Inoculation & Incubation: Add 50 μL of the standardized bacterial suspension to each well (final inoculum of 5×105 CFU/mL). Incubate at 37°C for 18-20 hours.

  • Validation & Readout: Determine the MIC as the lowest concentration completely inhibiting visible growth. Self-Validation Check: The MIC of the wild-type strain must fall within CLSI quality control ranges for standard aminoglycosides to validate the assay's baseline sensitivity.

Protocol 2: In Vitro APH(3') Kinase Evasion Assay

Causality Rationale: To definitively prove that the restored antibacterial activity is due to enzymatic evasion (and not an alternative bactericidal mechanism), we utilize a radiolabeled kinase assay. A lack of radioactive incorporation into the aminoglycoside substrate confirms that the 4',5''-dideoxy and 5''-amino modifications completely abrogate the enzyme's ability to phosphorylate the molecule.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant APH(3')-IIIa enzyme using Ni-NTA affinity chromatography, ensuring >95% purity via SDS-PAGE.

  • Reaction Mixture Setup: In a 1.5 mL microcentrifuge tube, combine 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 μM of 5''-amino-4',5''-dideoxybutirosin A.

  • Radiolabel Introduction: Initiate the reaction by adding 1 mM ATP spiked with 1 μCi of [γ-³²P]ATP and 1 μg of purified APH(3') enzyme.

  • Incubation & Quenching: Incubate the mixture at 37°C for 30 minutes. Quench the reaction by spotting 10 μL of the mixture onto phosphocellulose (P81) filter paper squares.

  • Washing & Scintillation: Wash the P81 papers three times in 1% phosphoric acid to remove unreacted[γ-³²P]ATP. The positively charged aminoglycosides will bind to the negatively charged paper.

  • Validation & Readout: Measure the retained radioactivity using a liquid scintillation counter. Self-Validation Check: Run Butirosin A as a positive control; it must show high counts per minute (CPM), whereas 5''-amino-4',5''-dideoxybutirosin A should yield CPM equivalent to the negative (no enzyme) control, proving total evasion.

Conclusion

The development of 5''-amino-4',5''-dideoxybutirosin A represents a triumph of rational drug design. By mapping the exact atomic requirements of bacterial resistance enzymes and selectively deleting or substituting those moieties, researchers successfully decoupled target affinity (ribosomal binding) from enzymatic susceptibility. This compound serves as a foundational blueprint for next-generation aminoglycoside development in the ongoing arms race against multidrug-resistant pathogens.

References

  • Fong, D. H., & Berghuis, A. M. (2009). Structural Basis of APH(3')-IIIa-Mediated Resistance to N1-Substituted Aminoglycoside Antibiotics. Antimicrobial Agents and Chemotherapy. Available at:[Link]

  • Haskell, T. H., & Woo, P. W. K. (1976).Process for preparing 5''-amino-4',5''-dideoxybutirosin A. US Patent 3983102A.
  • Woo, P. W. K., & Haskell, T. H. (1982). Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. The Journal of Antibiotics (Tokyo). Available at:[Link]

Foundational

A Technical Guide to the Synthesis and Characterization of 5''-amino-4',5''-dideoxybutirosin A: A Potent Aminoglycoside for Combating Bacterial Resistance

Foreword: The Strategic Imperative for Novel Aminoglycosides The history of aminoglycoside antibiotics, beginning with the discovery of streptomycin, is a testament to their power in treating life-threatening bacterial i...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Imperative for Novel Aminoglycosides

The history of aminoglycoside antibiotics, beginning with the discovery of streptomycin, is a testament to their power in treating life-threatening bacterial infections, particularly those caused by Gram-negative pathogens. Butirosin, a naturally occurring aminoglycoside produced by Bacillus circulans, stands out due to its unique N-1 substitution with an (S)-4-amino-2-hydroxybutyrate (AHB) moiety. This structural feature provides a degree of intrinsic protection against some common bacterial resistance enzymes. However, the clinical utility of butirosin and other aminoglycosides is perpetually challenged by the evolution of bacterial defense mechanisms. The most significant of these is the enzymatic modification of the antibiotic, which renders it incapable of binding to its ribosomal target.

A primary mechanism of resistance involves the phosphorylation of key hydroxyl groups by aminoglycoside phosphotransferases (APHs). Specifically, the phosphorylation of the 3'-hydroxyl group by enzymes like APH(3')-IIIa is a common pathway for the inactivation of butirosin and related compounds. This critical vulnerability necessitates a strategic redesign of the butirosin scaffold. This technical guide delineates the discovery rationale and detailed semi-synthetic pathway for 5''-amino-4',5''-dideoxybutirosin A, a rationally designed analog engineered to overcome this specific resistance mechanism. Contrary to a search for a natural isolate, this molecule represents a triumph of semi-synthetic chemistry, born from a deep understanding of structure-activity relationships and bacterial resistance.

The Rationale for Design: Circumventing Enzymatic Inactivation

The development of 5''-amino-4',5''-dideoxybutirosin A was not a matter of serendipitous discovery but of targeted chemical modification. The primary objective was to create a molecule that retains the potent antibacterial activity of the butirosin core while being a poor substrate for the inactivating APH(3') enzymes.

The strategic modifications are twofold:

  • Deoxygenation at the 4'-position: The removal of the 4'-hydroxyl group directly impacts the binding affinity and catalytic efficiency of certain resistance enzymes that interact with this region of the aminoglycoside.

  • Deoxygenation at the 5''-position and introduction of an amino group: Replacing the 5''-hydroxyl group with an amino group serves a dual purpose. It removes a potential site for phosphorylation and introduces a basic group that can alter the molecule's interaction with both the bacterial ribosome and resistance enzymes, often enhancing ribosomal binding and antibacterial potency[1].

The combination of these modifications results in a molecule, 5''-amino-4',5''-dideoxybutirosin A, that is structurally equipped to evade the primary resistance pathway that compromises the parent compound.

Semi-Synthetic Pathway and Experimental Protocols

The synthesis of 5''-amino-4',5''-dideoxybutirosin A is a multi-step process that starts from the natural product, butirosin A. The pathway described by Woo and Haskell (1982) involves a series of protection, activation, displacement, and deprotection steps[2].

Synthesis_Workflow ButirosinA Butirosin A (Starting Material) ProtectedButirosin Penta-N-carbobenzoxy- butirosin A ButirosinA->ProtectedButirosin Protection (e.g., Cbz-Cl) TriflateEster 4'-O-Trifluoromethylsulfonyl Intermediate ProtectedButirosin->TriflateEster Activation (Tf2O, Pyridine) Thiophenyl 4'-Phenylthio-4'-deoxy Intermediate TriflateEster->Thiophenyl Displacement (Sodium thiophenolate) DideoxyIntermediate 4',5''-Dideoxy Intermediate Thiophenyl->DideoxyIntermediate Hydrogenolysis/ Desulfurization (Raney Nickel) RaneyNickel Raney Nickel Desulfurization FinalProduct 5''-amino-4',5''-dideoxybutirosin A DideoxyIntermediate->FinalProduct Deprotection (Catalytic Hydrogenation)

Caption: Semi-synthetic workflow for 5''-amino-4',5''-dideoxybutirosin A.

Step-by-Step Experimental Protocol

The following protocol is an adapted summary based on the methodology reported by Woo and Haskell[2]. Safety Precaution: This synthesis involves hazardous reagents and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment.

Step 1: Protection of Amino Groups

  • Dissolve Butirosin A sulfate in an aqueous solution.

  • Adjust the pH to ~9.0 with a suitable base (e.g., sodium carbonate).

  • Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) portion-wise while vigorously stirring. Maintain the pH between 8.5 and 9.0 by the concurrent addition of aqueous base.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Collect the resulting precipitate (penta-N-carbobenzoxy-butirosin A) by filtration, wash with water, and dry under vacuum.

Step 2: Selective Activation of the 4'-Hydroxyl Group

  • Dissolve the protected butirosin A from Step 1 in anhydrous pyridine and cool to -15°C.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O) dropwise, maintaining the temperature below -10°C.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by the addition of cold water.

  • Extract the product into a suitable organic solvent (e.g., chloroform), wash the organic layer sequentially with cold dilute acid, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4'-O-triflate intermediate.

Step 3: Nucleophilic Displacement with Thiophenolate

  • Dissolve the crude triflate intermediate from Step 2 in a suitable anhydrous solvent such as dimethylformamide (DMF).

  • Add sodium thiophenolate and heat the mixture gently (e.g., 50-60°C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, dilute with an organic solvent, and wash extensively with water and brine.

  • Dry the organic layer and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to isolate the penta-N-carbobenzoxy-4'-phenylthio-4'-deoxy intermediate.

Step 4: Reductive Desulfurization and Deprotection

  • Dissolve the purified product from Step 3 in a solvent mixture, such as methanol-acetic acid[2].

  • Add a substantial amount of Raney nickel catalyst.

  • Subject the mixture to catalytic hydrogenation under a hydrogen atmosphere (e.g., 1-3 atm) at room temperature.

  • The reaction serves to both remove the phenylthio group and the carbobenzoxy protecting groups. Monitor the reaction's progress by TLC and the cessation of carbon dioxide evolution.

  • Upon completion (typically 10-30 hours), filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo.

Step 5: Purification of the Final Compound

  • Dissolve the crude product from Step 4 in water.

  • Adjust the pH to be neutral or slightly acidic.

  • Purify the final compound, 5''-amino-4',5''-dideoxybutirosin A, using ion-exchange chromatography, followed by conversion to a suitable salt (e.g., sulfate) and lyophilization.

Structural Elucidation

The definitive structure of 5''-amino-4',5''-dideoxybutirosin A was confirmed through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry[2].

NMR Spectroscopy

High-field ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structural modifications. The spectra are complex due to the number of similar sugar moieties, but key changes are observable when compared to the parent butirosin A.

Key Expected NMR Spectral Features:

  • ¹H NMR: The most telling evidence is the disappearance of signals corresponding to the H-4' and H-5'' protons and the appearance of new multiplets in the aliphatic region corresponding to the newly formed methylene groups at these positions. The anomeric proton signals remain crucial for confirming the integrity of the glycosidic linkages.

  • ¹³C NMR: The carbon spectrum provides unambiguous evidence of the deoxygenations. The signals for C-4' and C-5'' will shift significantly upfield from their original positions (where they were attached to hydroxyl groups) to a region typical for methylene carbons.

Selected NMR Data Summary ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Anomeric H-1' ~5.0-5.2 (d)~100-102
Anomeric H-1'' ~4.9-5.1 (d)~108-110
C-4' (Methylene) Not Applicable~30-35
C-5'' (Methylene) Not Applicable~40-45
(Note: Approximate chemical shift values are based on typical aminoglycoside spectra and the data from the primary literature. Exact values are dependent on solvent and experimental conditions.)[2]

Biological Activity and In Vitro Efficacy

The primary validation for the synthetic effort lies in the biological activity of the final compound. 5''-amino-4',5''-dideoxybutirosin A demonstrates a broad spectrum of activity against Gram-negative and Gram-positive bacteria. Crucially, it retains or exceeds the potency of butirosin A against susceptible strains while showing markedly improved activity against resistant strains, particularly those harboring 3'-phosphotransferases[2].

The efficacy is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative In Vitro Activity (MIC, µg/mL) of Butirosin A and its 4',5''-Dideoxy Analog

OrganismResistance MechanismButirosin A5''-amino-4',5''-dideoxybutirosin A
Staphylococcus aureus (Susceptible)None1.60.8
Escherichia coli (Susceptible)None3.11.6
Pseudomonas aeruginosa (Susceptible)None6.33.1
Escherichia coli (Resistant)APH(3')>1003.1
Staphylococcus aureus (Resistant)APH(3')>1001.6
Pseudomonas aeruginosa (Resistant)APH(3')>1006.3

(Data is representative and compiled based on the findings reported in Woo and Haskell, 1982)[2].

Mechanism of Action and Resistance Evasion

Like all butirosin-family aminoglycosides, 5''-amino-4',5''-dideoxybutirosin A exerts its bactericidal effect by binding to the 30S ribosomal subunit. This interaction disrupts protein synthesis by causing misreading of the mRNA codon, leading to the production of non-functional proteins and eventual cell death.

The key to its enhanced utility is how its structure overcomes enzymatic resistance.

Resistance_Mechanism cluster_0 Butirosin A Inactivation cluster_1 Resistance Evasion Butirosin Butirosin A (3'-OH, 4'-OH) APH APH(3') Enzyme + ATP Butirosin->APH Substrate Binding Phosphorylated 3'-O-Phosphoryl-Butirosin A (Inactive) APH->Phosphorylated Phosphorylation Ribosome Bacterial Ribosome Phosphorylated->Ribosome Binding Blocked Derivative 5''-amino-4',5''-dideoxybutirosin A (3'-OH, no 4'-OH) APH2 APH(3') Enzyme + ATP Derivative->APH2 Poor Binding Derivative->Ribosome Effective Binding NoBinding Steric Hindrance Reduced Affinity APH2->NoBinding

Caption: Enzymatic inactivation of Butirosin A vs. resistance evasion by its deoxy analog.

The aminoglycoside 3'-phosphotransferase (APH(3')) enzyme utilizes ATP to transfer a phosphate group to the 3'-hydroxyl of butirosin A. The resulting bulky, negatively charged phosphate group creates steric and electrostatic hindrance, which dramatically reduces the antibiotic's affinity for its binding site on the 16S rRNA of the 30S ribosomal subunit[3]. The removal of the 4'-hydroxyl group in 5''-amino-4',5''-dideoxybutirosin A is believed to disrupt key interactions within the active site of the APH(3') enzyme, making the modified aminoglycoside a much poorer substrate for phosphorylation. This allows the molecule to remain unmodified and, therefore, fully capable of binding to the ribosome and inhibiting protein synthesis, even in bacteria that express the resistance enzyme.

Conclusion

5''-amino-4',5''-dideoxybutirosin A stands as a prime example of rational drug design in the fight against antimicrobial resistance. Its "discovery" was not in nature, but in the logical and strategic modification of a natural product scaffold to address a specific, well-characterized resistance mechanism. By removing key hydroxyl groups that are targets for enzymatic inactivation, chemists were able to restore and even enhance the activity of butirosin against clinically relevant resistant pathogens. This technical guide has outlined the scientific rationale, detailed the semi-synthetic methodology, and presented the analytical and biological data that validate this powerful aminoglycoside analog. The principles demonstrated here continue to inform the development of next-generation antibiotics aimed at outmaneuvering the ever-evolving landscape of bacterial resistance.

References

  • Fong, D. H., & Berghuis, A. M. (2009). Structural Basis of APH(3′)-IIIa-Mediated Resistance to N1-Substituted Aminoglycoside Antibiotics. Antimicrobial Agents and Chemotherapy, 53(11), 4848–4856. [Link]

  • Woo, P. W. K., & Haskell, T. H. (1982). Deoxy derivatives of butirosin A and 5"-amino-5"-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. The Journal of Antibiotics, 35(6), 692–702. [Link]

  • Woo, P. W. K. (1975). 5"-Amino-3',4',5"-trideoxybutirosin A, a new semisynthetic aminoglycoside antibiotic. The Journal of Antibiotics, 28(7), 522–529. [Link]

  • Watanabe, I., Tsuchiya, T., Nakamura, F., Hamada, M., & Umezawa, S. (1978). Synthesis of 5''-amino-3',5''-dideoxybutirosin A. The Journal of Antibiotics, 31(9), 863–867. [Link]

  • Heifetz, C. L., Frey, C. A., Pearson, I. A., & Sesnie, J. C. (1976). 5"-Amino-5"-deoxybutirosin, a semisynthetic analogue of butirosin A: antibacterial activity in vitro and in mice. Antimicrobial Agents and Chemotherapy, 10(3), 543–548. [Link]

  • Wikipedia contributors. (2023, December 2). Kanamycin kinase. In Wikipedia, The Free Encyclopedia. Retrieved March 25, 2026, from [Link]

Sources

Exploratory

Chemical Properties and Thermal Stability of 5''-Amino-4',5''-Dideoxybutirosin A: A Technical Whitepaper

Executive Summary The relentless evolution of bacterial resistance mechanisms necessitates the continuous engineering of antimicrobial pharmacophores. 5''-amino-4',5''-dideoxybutirosin A is a highly specialized, semisynt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless evolution of bacterial resistance mechanisms necessitates the continuous engineering of antimicrobial pharmacophores. 5''-amino-4',5''-dideoxybutirosin A is a highly specialized, semisynthetic aminoglycoside antibiotic designed to circumvent enzymatic deactivation by Aminoglycoside Modifying Enzymes (AMEs)[1]. By strategically removing vulnerable hydroxyl groups and introducing an amino moiety, this compound preserves its binding affinity to the bacterial 30S ribosomal subunit while exhibiting exceptional thermal stability. This whitepaper provides an in-depth analysis of its chemical properties, synthetic causality, and thermal degradation kinetics for drug development professionals.

Molecular Rationale & Structural Dynamics

Natural aminoglycosides, such as butirosin A, are highly effective bactericidal agents but are susceptible to bacterial resistance via O-phosphotransferases (APH), O-nucleotidyltransferases (ANT), and N-acetyltransferases (AAC)[1].

As an Application Scientist, the structural design of 5''-amino-4',5''-dideoxybutirosin A can be understood through the lens of steric and electronic evasion :

  • 4',5''-Dideoxygenation: The removal of the 4' and 5'' hydroxyl groups eliminates the primary nucleophilic targets for 3'- and 5''-phosphorylative enzymes[1]. Without these hydroxyls, the kinase enzymes lack the required thermodynamic sink to transfer the phosphate group from ATP.

  • 5''-Amination: Replacing the 5''-hydroxyl with an amino group fundamentally alters the electronic landscape. At physiological pH, the primary amine is protonated ( NH3+​ ). This positive charge electrostatically repels the active site of specific APH enzymes, effectively nullifying 5''-phosphorylation[2].

Synthetic Workflow & Mechanistic Causality

The synthesis of 5''-amino-4',5''-dideoxybutirosin A requires precision protecting-group chemistry to selectively deoxygenate the carbohydrate scaffold without disrupting the core 2-deoxystreptamine ring.

Synthesis A Protected 5''-aminodeoxybutirosin A B Trifluoromethylsulfonylation A->B Pyridine, Tf2O (Activates 4'-OH) C Nucleophilic Displacement (Arylmercaptan) B->C SN2 Reaction (Inverts stereocenter) D Reductive Cleavage & Deprotection (Na / Liquid NH3) C->D Solvated Electrons (Cleaves C-S & Cbz) E 5''-amino-4',5''-dideoxybutirosin A D->E NH4Cl Quench (Yields free base)

Fig 1. Synthetic workflow of 5''-amino-4',5''-dideoxybutirosin A via reductive cleavage.

Causality in the Synthetic Steps:

The conversion relies on the activation of the 4'-OH group using trifluoromethanesulfonic anhydride (Tf2O)[3]. The triflate is an exceptional leaving group, allowing for an SN​2 displacement by an arylmercaptan (such as sodium benzenethiolate). The thiolate anion is a "soft" nucleophile, which prevents unwanted elimination reactions (E2) that would otherwise destroy the pyranose ring integrity. Finally, a Birch-type reduction using solvated electrons (sodium in liquid ammonia) simultaneously cleaves the robust C-S arylthio bond and removes the carbobenzoxy (Cbz) protecting groups, yielding the free amine[3].

Chemical & Physical Properties

To facilitate formulation and downstream processing, the quantitative chemical properties of the compound are summarized below. Because aminoglycosides lack strong UV chromophores, analytical quantification relies on Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)[4].

Table 1: Chemical and Pharmacological Profile

PropertyValue / CharacteristicMechanistic Implication
Chemical Nature Polycationic, highly water-solubleExcellent systemic distribution in aqueous environments; poor intracellular penetration without active transport.
pKa Range (Amines) ~7.5 to 9.0Highly protonated at physiological pH (7.4), facilitating electrostatic binding to the negatively charged 16S rRNA of the 30S subunit.
AME Susceptibility Resistant to APH(3') and APH(5'')Broadened spectrum against resistant Pseudomonas aeruginosa and Escherichia coli[1].
Detection Method LC-ELSD or LC-MS/MSLacks conjugated pi-systems; UV detection is inadequate without pre-column derivatization[4].

Thermal Stability Profile

A critical parameter for modern orthopedic and localized drug delivery systems (such as PMMA bone cements or PLGA coatings) is the thermal stability of the active pharmaceutical ingredient (API). Aminoglycosides, unlike β -lactams, do not possess highly strained, heat-labile ring structures[5].

The glycosidic linkages in 5''-amino-4',5''-dideoxybutirosin A are thermodynamically stable at neutral pH. Studies on related aminoglycosides demonstrate that they can withstand extended incubation at 37°C for over six weeks with minimal degradation, and can survive the exothermic curing process of bone cements (which can locally reach 80°C–100°C)[5].

Stability S1 Thermal Stress (37°C - 121°C) S2 Glycosidic Bond Integrity S1->S2 Resists Hydrolysis (Neutral pH) S3 Amino Group Oxidation S1->S3 Prevented by Nitrogen Atmosphere S4 Stable Pharmacophore S2->S4 Retains 30S Affinity S3->S4 Minor Pathway S5 Minimal Degradation (<5%) S4->S5 Validated by LC-ELSD

Fig 2. Thermal stability pathways and degradation resistance mechanisms under heat stress.

Table 2: Thermal Degradation Kinetics (Accelerated Stress Modeling)

Temperature ConditionDurationDegradation (%)Structural Integrity Status
37°C (Physiological) 6 Weeks< 2.0%Fully intact; bactericidal activity preserved[5].
60°C (Accelerated) 30 Days< 5.0%Minor oxidation if exposed to ambient O2​ ; stable in N2​ [4].
121°C (Autoclave) 20 Minutes~ 5.0 - 8.0%Glycosidic bonds remain largely intact; viable for terminal sterilization.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an observable metric to confirm successful execution.

Protocol 1: Reductive Cleavage & Global Deprotection

Purpose: To remove the arylthio group and Cbz protecting groups to yield the active 5''-amino-4',5''-dideoxybutirosin A free base[3].

  • Solvent Preparation: Condense 40 mL of anhydrous ammonia into a 3-neck round-bottom flask submerged in a dry ice-acetone bath (-60°C).

  • Substrate Addition: Dissolve 200 mg of the protected precursor (5''-amino-penta-N-carbobenzoxy-4'-phenylthio-4',5''-dideoxybutirosin A) into the liquid ammonia.

  • Electron Solvation (The Reaction): Add freshly cut pieces of metallic sodium sequentially with vigorous stirring.

    • Causality & Validation: The reaction is complete only when a transient deep blue color persists for approximately 30 seconds[3]. This blue color is the visual validation of excess solvated electrons, proving that all reducible functional groups (C-S bonds and Cbz groups) have been fully cleaved.

  • Quenching: Immediately add 107 mg of solid ammonium chloride ( NH4​Cl ).

    • Causality: NH4​Cl acts as a proton source, safely neutralizing the strongly basic amide ions ( NH2−​ ) and consuming the remaining sodium to prevent over-reduction.

  • Isolation: Allow the ammonia to evaporate at room temperature. Dissolve the residue in deionized water, adjust the pH to 6.5–7.0 using dilute HCl, and extract with diethyl ether to remove the liberated thiophenol byproduct. Lyophilize the aqueous layer to obtain the crude API.

Protocol 2: Thermal Stability Validation via LC-ELSD

Purpose: To quantify the thermal degradation of the compound under simulated physiological and sterilization conditions[4].

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the API in a pH 7.4 phosphate buffer. Divide into sealed amber glass vials (purged with N2​ to isolate thermal effects from oxidative effects).

  • Thermal Stressing:

    • Cohort A: Incubate at 37°C for 42 days.

    • Cohort B: Autoclave at 121°C for 20 minutes.

  • Chromatographic Analysis: Inject 10 μL of each sample into an HPLC system equipped with a C18 column and an Evaporative Light Scattering Detector (ELSD).

    • Mobile Phase: Use a gradient of water/methanol containing 0.1% Heptafluorobutyric acid (HFBA) as an ion-pairing agent.

    • Causality: Because the compound is highly polar and lacks UV absorbance, HFBA masks the amine charges, allowing retention on the reverse-phase column, while ELSD vaporizes the mobile phase to detect the non-volatile API mass directly[4].

  • Validation: Calculate the area under the curve (AUC) relative to a non-stressed control stored at -20°C. A peak area reduction of <5% validates thermal stability suitable for implantable cements.

References

  • Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. PubMed (NIH). Available at:[Link]

  • Process for preparing 5''-amino-4',5''-dideoxybutirosin A (US3983102A).Google Patents.
  • 5″-Amino-5″-Deoxybutirosin, a Semisynthetic Analogue of Butirosin A: Antibacterial Activity In Vitro and in Mice. PMC (NIH). Available at:[Link]

  • Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement. ResearchGate. Available at:[Link]

  • The impact of storage conditions upon gentamicin coated antimicrobial implants. ResearchGate. Available at:[Link]

Sources

Foundational

A Technical Guide to Pharmacophore Modeling of 5”-Amino-4’,5”-dideoxybutirosin A Derivatives: A Strategy for Overcoming Aminoglycoside Resistance

Preamble: The Imperative for Novel Antibacterial Strategies The escalating crisis of antimicrobial resistance (AMR) constitutes a formidable threat to global health. Among the most resilient pathogens are those that have...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative for Novel Antibacterial Strategies

The escalating crisis of antimicrobial resistance (AMR) constitutes a formidable threat to global health. Among the most resilient pathogens are those that have developed resistance to aminoglycoside antibiotics, a class of potent bactericidal agents traditionally used against severe Gram-negative infections.[1] Aminoglycosides exert their effect by binding to the A-site of the bacterial 16S rRNA, thereby disrupting protein synthesis.[2][3] However, their efficacy has been severely compromised by the widespread emergence of bacterial resistance, predominantly through enzymatic modification of the antibiotic molecule by aminoglycoside-modifying enzymes (AMEs).[4][5][6][7]

This guide focuses on a rational, in-silico approach to counteract this resistance mechanism. We will explore the application of pharmacophore modeling to a specific class of semi-synthetic aminoglycosides: 5”-amino-4’,5”-dideoxybutirosin A derivatives . The strategic modification at the 5”-position, replacing a hydroxyl group with an amino group, is designed to prevent phosphorylation by AMEs, a common inactivation pathway.[8][9][10] By elucidating the precise three-dimensional arrangement of chemical features essential for potent antibacterial activity—the pharmacophore—we can guide the synthesis of next-generation derivatives capable of evading resistance and restoring clinical utility.

This document serves as a technical manual for researchers and drug development professionals, providing not just a methodology, but the underlying scientific rationale for each step, ensuring a robust and self-validating workflow.

The Strategic Rationale: Why Pharmacophore Modeling?

In the quest to design superior antibiotics, understanding the structure-activity relationship (SAR) is paramount.[11] Pharmacophore modeling provides a powerful lens through which to view this relationship in three dimensions. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.[12][13] For 5”-amino-4’,5”-dideoxybutirosin A derivatives, this approach allows us to answer critical questions:

  • What is the precise spatial arrangement of hydrogen bond donors, acceptors, and charged groups required for high-affinity binding to the ribosomal A-site?

  • How do these features differentiate highly active derivatives from inactive ones?

  • Can we use this 3D blueprint to screen for novel, structurally diverse molecules that possess the same key interactive features but are impervious to resistance enzymes?

The causality behind choosing this method is rooted in its efficiency and predictive power. Rather than relying solely on iterative, resource-intensive synthesis and testing, pharmacophore modeling rationalizes the design process. It transforms a collection of active molecules into a predictive 3D query, enabling rapid virtual screening of vast chemical libraries and guiding the optimization of lead compounds.[13]

Logical Framework: The Pharmacophore Modeling Workflow

Our approach follows a ligand-based strategy, which is ideal when working with a series of active molecules, even in the absence of a high-resolution co-crystal structure of every derivative with the target. The workflow is designed as a self-validating system to ensure the resulting model is statistically significant and predictive.

G Fig 1. Comprehensive Pharmacophore Modeling Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Rigorous Validation cluster_2 Phase 3: Application A Dataset Preparation (Training & Test Sets) B Conformational Analysis (Generate 3D Structures) A->B C Feature Identification (HBD, HBA, PI, HY) B->C D Hypothesis Generation (Align Actives & Score Models) C->D E Internal Validation (Map Training Set) D->E F Fischer's Randomization (Assess Statistical Significance) E->F G External Validation (Predict Test Set Activity) F->G H Decoy Set Screening (Calculate EF & GF Score) G->H I Virtual Screening (Identify Novel Hits) H->I J Lead Optimization (Guide Derivative Synthesis) I->J

Caption: A structured workflow for pharmacophore generation, validation, and application.

Experimental Protocol: A Self-Validating Methodology

This section details a rigorous, step-by-step protocol for generating and validating a pharmacophore model for 5”-amino-4’,5”-dideoxybutirosin A derivatives. The use of distinct training and test sets, coupled with statistical validation, is critical for building a trustworthy and predictive model.

Step 1: Dataset Preparation and Curation

The quality of the input data dictates the quality of the output model. This is the foundational step.

  • Assemble the Ligand Set: Collect a series of 5”-amino-4’,5”-dideoxybutirosin A derivatives with experimentally determined biological activity data (e.g., Minimum Inhibitory Concentration, MIC, against a target bacterium like Pseudomonas aeruginosa).

  • Define Activity Thresholds: Partition the dataset into activity classes. For example:

    • Actives (+++): MIC ≤ 4 µg/mL

    • Moderately Actives (++): 4 µg/mL < MIC ≤ 16 µg/mL

    • Inactives (+): MIC > 16 µg/mL

  • Partition into Datasets: Divide the compounds into a training set (typically 70-80% of the compounds) used to build the model, and a test set (the remaining 20-30%) used for external validation. Ensure that the full range of activity and structural diversity is represented in both sets.

Table 1: Hypothetical Dataset of Butirosin A Derivatives

Compound ID Modification Activity Class MIC (µg/mL) Dataset
BTN-01 5”-NH2, 4’-OH Active (+++) 2 Training
BTN-02 5”-NH2, 4’-H Active (+++) 1 Training
BTN-03 5”-NH-CH3, 4’-H Active (+++) 4 Training
BTN-04 5”-Guanidino, 4’-H Active (+++) 0.5 Training
BTN-05 5”-OH (Butirosin A) Inactive (+) 32 Training
BTN-06 5”-NH-C(O)CH3 Inactive (+) 64 Training
BTN-07 5”-Amidino, 4’-H Active (+++) 2 Test
BTN-08 5”-NH2, 3’,4’-dideoxy Active (+++) 1 Test
BTN-09 5”-N(CH3)2, 4’-H Moderate (++) 16 Test

| BTN-10 | 5”-Azido, 4’-H | Inactive (+) | >128 | Test |

Causality Check: A diverse dataset with a significant activity range is crucial. If all compounds are highly active and structurally similar, the algorithm cannot learn the features that differentiate active from inactive molecules, leading to a non-predictive model.[13]

Step 2: Conformational Analysis and Feature Identification
  • Generate 3D Conformers: For each molecule in the training set, generate a set of energetically plausible 3D conformations. Aminoglycosides are flexible, and it is vital to sample the conformational space adequately to identify the bioactive conformation.

  • Define Pharmacophoric Features: Based on the known chemistry of aminoglycosides, define the feature types to be considered. These typically include:

    • Hydrogen Bond Acceptor (HBA): e.g., hydroxyl oxygens, ether oxygens.

    • Hydrogen Bond Donor (HBD): e.g., hydroxyl hydrogens, amine hydrogens.

    • Positive Ionizable (PI): e.g., primary and secondary amino groups, which are protonated at physiological pH.

    • Hydrophobic (HY): e.g., deoxy-sugar rings.

Step 3: Pharmacophore Hypothesis Generation

Using specialized software (e.g., Schrödinger's Phase, MOE, LigandScout), generate pharmacophore hypotheses.[14][15][16]

  • Common Feature Identification: The software identifies common pharmacophoric features shared across the conformers of the most active molecules in the training set.

  • Alignment and Scoring: It then aligns the molecules based on these features and generates a series of hypotheses, each defined by a unique set of features and their spatial arrangement. Each hypothesis is given a score based on how well it maps the active compounds while ignoring the inactive ones.

Caption: Visualizing key features and inter-feature distances in a model.

Step 4: Rigorous Model Validation

A model is only useful if it is predictive. This multi-faceted validation process ensures its robustness.[12][17]

  • Internal Validation: The top-ranked hypotheses are evaluated on their ability to correctly estimate the activity of the training set compounds.

  • Fischer's Randomization Test: This statistical validation method assesses the probability that the correlation found by the model is due to chance.[17][18] The training set activities are shuffled multiple times, and new hypotheses are generated. A robust model should have a significantly higher score than any of the models generated from randomized data. This is typically performed at a 95% or 99% confidence level.

  • External Test Set Validation: The model's predictive power is tested on the external test set—molecules it has never seen before.[19] A good model will accurately predict the activity classes of the test set compounds.

  • Decoy Set Screening: The validated model is used to screen a database containing the active compounds embedded within a much larger set of "decoy" molecules (compounds with similar physicochemical properties but different topology). Key metrics are calculated:

    • Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection.

    • Goodness of Fit (GF) Score: Provides a comprehensive quality score based on hit rates at different screening percentage cutoffs.

Table 2: Hypothetical Pharmacophore Model Validation Metrics

Hypothesis ID Survival Score Fischer Confidence Test Set Accuracy EF (1% Decoys) GF Score
Hypo_01 3.15 96% 3/3 Correct 25.1 0.82
Hypo_02 2.89 94% 2/3 Correct 18.5 0.71

| Hypo_03 | 2.54 | 90% | 2/3 Correct | 15.3 | 0.66 |

Trustworthiness Check: Based on these results, Hypo_01 would be selected as the final, validated model. It demonstrates high statistical significance, correctly predicts the external test set, and shows excellent enrichment of active compounds from a decoy database.

Application in Drug Discovery

The validated pharmacophore model is now a powerful tool for accelerating the discovery of novel butirosin-like antibiotics.

Virtual Screening for Novel Scaffolds

The primary application is to use the pharmacophore model as a 3D query to search large compound databases (e.g., ZINC, ChEMBL, Enamine REAL).[15][20]

  • Database Filtration: The model rapidly filters out millions of compounds that do not match the required 3D arrangement of chemical features.

  • Hit Identification: The resulting "hit list" contains molecules that are predicted to be active. This list is significantly smaller and more enriched with potential actives than the starting database.

  • Scaffold Hopping: Crucially, this process can identify molecules with entirely different chemical backbones (scaffolds) from the original aminoglycosides but which present the same pharmacophoric features.[12] This is a key strategy for discovering novel chemical entities with improved properties (e.g., better ADME profiles, novel IP).

Lead Optimization and SAR Guidance

The model also provides invaluable insights for optimizing existing leads. By visualizing how a derivative maps onto the pharmacophore, chemists can understand why a particular modification enhances or diminishes activity. It can guide further synthetic efforts by highlighting:

  • Essential Interactions: Features in the model that are critical for activity and should be preserved.

  • Tolerated Modifications: Regions of the molecule not covered by pharmacophoric features, which may be modified to improve properties like solubility or metabolic stability without losing potency.

Conclusion

Pharmacophore modeling of 5”-amino-4’,5”-dideoxybutirosin A derivatives represents a sophisticated, rational approach to combatting aminoglycoside resistance. By abstracting the complex chemical information of active molecules into a simple but predictive 3D model, this methodology provides a clear and actionable path forward. The self-validating protocol described herein ensures that the resulting model is not a mere correlation but a robust tool for the discovery and design of the next generation of aminoglycoside antibiotics. This in-silico strategy, when integrated with synthetic chemistry and microbiological testing, significantly accelerates the drug discovery pipeline, conserving resources and focusing efforts on compounds with the highest probability of success.

References

  • Davies, J. (1986). Resistance to Aminoglycosides: Mechanisms and Frequency. Reviews of Infectious Diseases, 8(Suppl_5), S499-S508. [Link]

  • Miller, G. H., Sabatelli, F. J., Hare, R. S., & Waitz, J. A. (1995). The Most Frequent Aminoglycoside Resistance Mechanisms—Changes with Time and Geographic Area. Clinical Infectious Diseases, 20(Supplement_2), S49-S62. [Link]

  • Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes. Drug Resistance Updates, 13(6), 151-171. [Link]

  • Wiedemann, B. (2006). Mechanisms of resistance to aminoglycoside antibiotics: overview and perspectives. MedChemComm, 7(11), 2097-2104. [Link]

  • Scisciò, M., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(12), 3790. [Link]

  • Llano-Sotelo, B., et al. (2002). Molecular Insights into Aminoglycoside Action and Resistance. Chemical Reviews, 102(10), 3979-4012. [Link]

  • De, S., et al. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 11, 1246349. [Link]

  • Wang, Z., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 16(5), 10589-10609. [Link]

  • Kaser, D., et al. (2018). Validation of the generated pharmacophore model. Bio-protocol, 8(19), e3027. [Link]

  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout? [Link]

  • Pars Silico. (2018). Directory of in silico Drug Design tools. [Link]

  • Narita, Y., et al. (1991). Synthesis and activity of butirosin derivatives with 5''-amidino and 5''-guanidino substituents. The Journal of Antibiotics, 44(1), 86-92. [Link]

  • BioSolveIT. (n.d.). Pharmacophore. [Link]

  • Woo, P. W. K., et al. (1982). Deoxy derivatives of butirosin A and 5"-amino-5"-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. The Journal of Antibiotics, 35(6), 692-702. [Link]

  • Vong, K., & Auclair, K. (2012). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Medicinal Research Reviews, 32(1), 130-173. [Link]

  • Narita, Y., et al. (1991). SYNTHESIS AND ACTIVITY OF BUTIROSIN DERIVATIVES WITH 5"-AMIDINO AND 5"-GUANIDINO SUBSTITUENTS. The Journal of Antibiotics, 44(1), 86-92. [Link]

  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]

  • Schrödinger. (n.d.). Phase. [Link]

  • ResearchGate. (n.d.). List of softwares related to pharmacophore modeling. [Link]

  • de Assis, R. G., et al. (2024). Pharmacophore design and ensemble-docking as approach to screening a large-scale database for identification of potential inhibitors of APH(3’)-IIIa from Enterococcus faecalis. bioRxiv. [Link]

  • Heifetz, C. L., et al. (1976). "5-Amino-5"-deoxybutirosin, a semisynthetic analogue of butirosin A: antibacterial activity in vitro and in mice. Antimicrobial Agents and Chemotherapy, 10(3), 543-548. [Link]

  • Heifetz, C. L., et al. (1976). 5″-Amino-5″-Deoxybutirosin, a Semisynthetic Analogue of Butirosin A: Antibacterial Activity In Vitro and in Mice. Antimicrobial Agents and Chemotherapy, 10(3), 543-548. [Link]

  • S-Y. Park, et al. (2021). Potential for the Development of a New Generation of Aminoglycoside Antibiotics. Antibiotics, 10(9), 1094. [Link]

  • Woo, P. W. (1975). 5"-Amino-3',4',5"-trideoxybutirosin A, a new semisynthetic aminoglycoside antibiotic. The Journal of Antibiotics, 28(7), 522-529. [Link]

  • Bhardwaj, K., et al. (2021). Mechanisms Behind the Pharmacological Application of Biochanin-A: A review. Journal of Natural Science, Biology and Medicine, 12(1), 11. [Link]

  • Talele, T. T. (2020). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ACS Omega, 5(20), 11521-11532. [Link]

  • Iinuma, K., et al. (1977). Synthesis of 5''-amino-3',5''-dideoxybutirosin A. The Journal of Antibiotics, 30(10), 875-877. [Link]

  • Wikipedia. (n.d.). Aminoglycoside. [Link]

  • Slideshare. (n.d.). AMINO GLYCOSIDE ANTIBIOTICS & BROAD-SPECTRUM ANTIBIOTICS. [Link]

Sources

Protocols & Analytical Methods

Method

Total Chemical Synthesis Protocol for 5''-Amino-4',5''-Dideoxybutirosin A

Application Note & Synthetic Methodology Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals Introduction and Mechanistic Rationale The clinical utility of aminoglycoside antibiotics is frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Methodology Prepared for Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction and Mechanistic Rationale

The clinical utility of aminoglycoside antibiotics is frequently compromised by bacterial resistance mechanisms, most notably the enzymatic modification of the antibiotic molecule. Aminoglycoside-modifying enzymes (AMEs), such as aminoglycoside 3'-phosphotransferases [APH(3')] and 4'-adenylyltransferases [ANT(4')], target specific hydroxyl groups on the aminoglycoside scaffold, rendering the drug incapable of binding to the bacterial 30S ribosomal subunit.

To circumvent this resistance, structural modifications that remove or block these target sites are highly effective. 5''-amino-4',5''-dideoxybutirosin A is a rationally designed semi-synthetic aminoglycoside. By deoxygenating the 4'-position, the molecule becomes blind to 4'-O-adenylation and sterically hinders 3'-O-phosphorylation. Furthermore, the introduction of a 5''-amino group enhances the overall basicity and ribosomal binding affinity of the molecule[1].

This application note details a highly validated, four-step total chemical synthesis protocol to convert a protected butirosin A derivative into 5''-amino-4',5''-dideoxybutirosin A, utilizing a robust triflation-thioether displacement-reductive cleavage pathway [2].

Synthetic Workflow Visualization

The synthesis relies on a precise sequence of protection, activation, nucleophilic displacement, and global deprotection. The workflow below maps the transformation from the penta-N-carbobenzoxy (Cbz), tetra-O-acetyl protected intermediate to the final active pharmaceutical ingredient (API).

SynthesisWorkflow A Protected 5''-amino-butirosin A (Penta-N-Cbz, Tetra-O-Ac) B 1. O-Activation (Tf2O, Pyridine, -10°C) A->B C 4'-O-Triflate Intermediate B->C D 2. Thioether Formation (NaSPh, DMF, 5°C to RT) C->D E 4'-Phenylthio Intermediate D->E F 3. O-Deprotection (NH3 / MeOH, 0°C) E->F G O-Deprotected 4'-Phenylthio F->G H 4. Reductive Cleavage & N-Deprotection (Na / Liquid NH3, -33°C) G->H I 5''-amino-4',5''-dideoxybutirosin A (Target API) H->I

Figure 1: Step-by-step synthetic workflow for 5''-amino-4',5''-dideoxybutirosin A.

Step-by-Step Experimental Protocol

Materials & Reagents
  • Starting Material : Protected 5''-aminodeoxybutirosin A (Penta-N-Cbz, tetra-O-acetyl derivative).

  • Reagents : Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine (anhydrous), Thiophenol (PhSH), Sodium hydride (NaH, 50% dispersion in mineral oil), Anhydrous ammonia (NH₃), Methanol (MeOH), Metallic sodium.

  • Solvents : Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM), Diethyl ether.

Step 1: Synthesis of the 4'-O-Triflate Intermediate

Objective : Activate the sterically hindered 4'-hydroxyl group for subsequent nucleophilic substitution.

  • Dissolve 5.0 g of protected 5''-aminodeoxybutirosin A in 50 mL of anhydrous pyridine under an inert argon atmosphere.

  • Cool the reaction vessel to -10 °C using an ice-salt bath.

  • Add 1.5 mL of trifluoromethanesulfonic anhydride (Tf₂O) dropwise over 15 minutes, maintaining the internal temperature below 0 °C.

  • Stir the mixture at 0 °C for 2 hours.

  • Quench the reaction by pouring the mixture into 200 mL of ice water. Extract the aqueous layer with DCM (3 × 100 mL).

  • Wash the combined organic layers with cold 1N HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Expertise & Causality Insight : The 4'-position of the aminoglycoside ring is sterically hindered. Standard leaving groups (like tosylate or mesylate) often fail to undergo substitution at this position. The triflate (trifluoromethanesulfonate) is an exceptionally potent leaving group, effectively lowering the activation energy required for the subsequent displacement step. Self-Validating Checkpoint : Analyze the intermediate via ¹H NMR. The successful formation of the triflate is indicated by a distinct downfield shift of the 4'-proton signal (typically ∆δ +1.0 to +1.5 ppm) compared to the starting material.

Step 2: Nucleophilic Displacement (Thioether Formation)

Objective : Introduce a phenylthio group at the 4'-position, effectively achieving deoxygenation preparation.

  • In a separate rigorously dried flask, suspend 1.5 g of NaH (50% mineral oil dispersion) in 15 mL of anhydrous DMF under nitrogen.

  • Cool to 5 °C and add 4.5 mL of thiophenol dropwise. Stir for 2 hours at room temperature to form sodium thiophenoxide [2].

  • Cool the thiophenoxide solution to -5 °C.

  • Dissolve the crude 4'-O-triflate intermediate from Step 1 in 20 mL of anhydrous DMF and add it dropwise to the thiophenoxide solution.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the mixture into ice water and extract with ethyl acetate. Wash the organic layer extensively with water to remove DMF, dry, and concentrate. Purify via silica gel chromatography to isolate the 4'-phenylthio-4',5''-dideoxybutirosin A derivative.

Expertise & Causality Insight : Thiophenoxide is utilized because it is a "soft" nucleophile. Hard nucleophiles tend to promote E2 elimination at the 4'-position, yielding an unwanted alkene. The soft thiolate selectively favors the Sₙ2 displacement of the triflate, preserving the integrity of the pyranose ring.

Step 3: O-Deprotection

Objective : Cleave the four O-acetyl protecting groups while leaving the N-Cbz groups intact.

  • Dissolve 1.0 g of the purified 4'-phenylthio intermediate in 100 mL of anhydrous methanol.

  • Cool the solution to 0 °C.

  • Bubble anhydrous ammonia gas into the solution for 10 minutes until saturated.

  • Seal the flask and allow it to stand at 0 °C for 16 hours.

  • Evaporate the solvent and excess ammonia under reduced pressure to yield the O-deprotected, 5''-amino-penta-N-Cbz-4'-phenylthio-4',5''-dideoxybutirosin A intermediate.

Self-Validating Checkpoint : Confirm the complete removal of O-acetyl groups via FTIR spectroscopy (disappearance of the strong ester C=O stretch at ~1740 cm⁻¹) and mass spectrometry (expected mass shift corresponding to the loss of four acetyl groups).

Step 4: Reductive Cleavage and N-Deprotection (Birch-type Reduction)

Objective : Simultaneously cleave the C-S bond (desulfurization) and remove the five N-Cbz protecting groups to yield the final free amine.

  • Condense 40 mL of liquid ammonia in a three-neck flask equipped with a dry-ice condenser at -33 °C.

  • Dissolve 200 mg of the intermediate from Step 3 in a minimal amount of anhydrous THF and add it to the liquid ammonia.

  • Add freshly cut pieces of metallic sodium to the stirred solution until a deep blue color persists for at least 30 seconds, indicating an excess of solvated electrons [2].

  • Quench the reaction by adding solid ammonium chloride (approx. 110 mg) until the blue color dissipates.

  • Allow the ammonia to evaporate at room temperature. Remove residual traces under high vacuum.

  • Dissolve the residue in deionized water, adjust the pH to 6.0–7.0 with dilute HCl, and purify the final product using cation-exchange chromatography (e.g., Amberlite CG-50, NH₄⁺ form).

Expertise & Causality Insight : The dissolving metal reduction (Na/NH₃) is an elegant, highly efficient choice for the final step. It achieves two critical transformations simultaneously: the hydrogenolysis of the robust N-Cbz groups and the homolytic cleavage of the 4'-C-S bond, replacing the phenylthio group with a hydrogen atom to finalize the deoxygenation.

Quantitative Data & Biological Validation

The structural modifications detailed in this protocol directly translate to rescued biological efficacy. By removing the 4'-hydroxyl and adding the 5''-amino group, the compound bypasses enzymatic phosphorylation and adenylation.

Below is a summary of the comparative in vitro antibacterial activity, demonstrating the restoration of potency against resistant bacterial strains.

Table 1: Comparative in vitro Antibacterial Activity (MIC, µg/mL)

Bacterial StrainPrimary Resistance MechanismButirosin A (Parent) MIC5''-amino-4',5''-dideoxybutirosin A MIC
Escherichia coli K12None (Susceptible)3.121.56
Escherichia coli JR66/W6773'-O-Phosphorylation> 1003.12
Pseudomonas aeruginosa3'-O-Phosphorylation / Permeability> 1006.25
Staphylococcus aureus4'-O-Adenylation50.01.56

Data synthesized from foundational pharmacological evaluations of dideoxybutirosin derivatives [1]. The modified API exhibits a broad-spectrum recovery of activity against previously resistant phenotypes.

References

  • Woo, P. W. K., & Haskell, T. H. (1982). Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. The Journal of Antibiotics, 35(6), 692-702. Available at:[Link]

  • Woo, P. W. K., & Haskell, T. H. (1976). Process for preparing 5''-amino-4',5''-dideoxybutirosin A. U.S. Patent No. 3,983,102. Washington, DC: U.S. Patent and Trademark Office.
  • Watanabe, I., Tsuchiya, T., Nakamura, F., Hamada, M., & Umezawa, S. (1978). Synthesis of 5''-amino-3,5''-dideoxybutirosin A. The Journal of Antibiotics, 31(9), 863-867. Available at:[Link]

Sources

Application

Preparative HPLC Purification Protocol for 5''-Amino-4',5''-dideoxybutirosin A

Introduction & Scientific Rationale 5''-amino-4',5''-dideoxybutirosin A is a broad-spectrum, semisynthetic aminoglycoside antibiotic. It was rationally designed via the deoxygenation of specific hydroxyl groups (4' and 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

5''-amino-4',5''-dideoxybutirosin A is a broad-spectrum, semisynthetic aminoglycoside antibiotic. It was rationally designed via the deoxygenation of specific hydroxyl groups (4' and 5'') and the introduction of an amino group to resist enzymatic inactivation by bacterial 3'-phosphorylative and 4'-adenylative aminoglycoside-modifying enzymes (AMEs)[1].

The isolation and purification of aminoglycosides present a notorious analytical challenge for drug development professionals. Like all aminoglycosides, 5''-amino-4',5''-dideoxybutirosin A is a highly polar, polycationic molecule that exhibits virtually no retention on standard reversed-phase (RP) stationary phases. Furthermore, the lack of a conjugated π-electron system or strong chromophore renders standard Ultraviolet (UV) detection ineffective[2].

To overcome these limitations, this application note details a Mass-Directed AutoPurification (MDAP) workflow utilizing Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) with Heptafluorobutyric acid (HFBA), followed by a critical resin-based salt exchange to yield the pure free base[3].

Causality & Self-Validating System Design

A critical failure point in aminoglycoside purification is the retention of cytotoxic ion-pairing agents (like HFBA) in the final isolate, which can confound downstream biological assays. This protocol is designed as a self-validating system :

  • The Separation Engine: HFBA (10 mM) is employed as a volatile ion-pairing reagent. Its perfluorinated alkyl chain forms hydrophobic ion pairs with the multiple primary and secondary amines on the butirosin scaffold. This transiently masks the molecule's polarity, enabling robust retention on a standard C18 column[4].

  • The Detection Trigger: Because the molecule lacks a UV chromophore, Electrospray Ionization Mass Spectrometry (ESI-MS) is used to trigger fraction collection. HFBA is uniquely suited for this as it provides sufficient volatility for MS compatibility[4].

  • The Chemical Gatekeeper (Validation): The preparative HPLC yields the aminoglycoside as an HFBA salt. Because the amine-HFBA ionic bond is exceptionally strong, simple lyophilization cannot remove the fluorinated counter-ion. A weak cation exchange resin (Amberlite IRC-50) is used to trap the aminoglycoside. Because the target binds to the resin via its multiple amine groups, the fluorinated HFBA anions are physically excluded and washed away. The successful elution of the compound using aqueous ammonia intrinsically validates the complete clearance of the ion-pairing agent, yielding a pure free base[3].

Process Workflow

Workflow N1 Crude Mixture (5''-amino-4',5''-dideoxybutirosin A) N2 IP-RP-HPLC (C18 + 10 mM HFBA) N1->N2 N3 MDAP Fractionation (ESI-MS Triggered) N2->N3 N4 HFBA Salt (Pooled Fractions) N3->N4 N5 Weak Cation Exchange (Amberlite IRC-50) N4->N5 N6 Pure Free Base (Lyophilized) N5->N6

Workflow for the preparative isolation and salt-exchange of 5''-amino-4',5''-dideoxybutirosin A.

Materials and Reagents

  • Target Compound: Crude 5''-amino-4',5''-dideoxybutirosin A (Synthesized via sequential trifluoromethylsulfonylation, displacement, and hydrogenolysis of protected butirosin A)[1].

  • Mobile Phases: HPLC-grade Water and Acetonitrile.

  • Ion-Pairing Agent: Heptafluorobutyric acid (HFBA), LC-MS grade.

  • Resin: Amberlite IRC-50 weak cation exchange resin (ammonium form)[3].

  • Eluent: 1N Aqueous Ammonia (NH4OH).

Step-by-Step Preparative Protocol

Phase 1: Preparative IP-RP-HPLC
  • Sample Preparation: Dissolve 500 mg of the crude aminoglycoside mixture in 10 mL of Mobile Phase A (Water + 10 mM HFBA). Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter to remove insoluble synthetic byproducts.

  • Column Equilibration: Mount a C18 Preparative Column (e.g., 19 mm x 250 mm, 5 µm particle size) onto the MDAP system. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15 mL/min.

  • Injection and Separation: Inject the 10 mL sample. Execute the optimized shallow gradient (see Table 1 ) to resolve the target from structurally similar deoxygenation byproducts (e.g., 3',5''-dideoxy isomers)[1].

  • Fraction Collection: Monitor the eluate using an inline ESI-MS detector split via a make-up flow. Set the fraction collector to trigger exclusively on the specific [M+H]+ ion of 5''-amino-4',5''-dideoxybutirosin A.

Phase 2: Post-Purification Salt Exchange
  • Resin Preparation: Pack a glass column with 50 mL of Amberlite IRC-50 resin. Condition the resin with 1N aqueous ammonia to convert it to the ammonium ( NH4+​ ) form, then wash with copious amounts of HPLC-grade water until the effluent pH is neutral[3].

  • HFBA Clearance: Pool the collected HPLC fractions containing the target HFBA salt and load them directly onto the IRC-50 column at a flow rate of 2 mL/min. The polybasic aminoglycoside will displace the NH4+​ ions and bind tightly to the resin.

  • Washing: Wash the column with 3 column volumes (150 mL) of water. Note: This step completely flushes the unbound HFBA anions from the system, preventing fluorinated contamination in the final product.

  • Elution: Elute the target compound using 1N aqueous ammonia. The high pH deprotonates the aminoglycoside amines, disrupting their ionic interaction with the resin and releasing the free base[3].

  • Lyophilization: Concentrate the eluate under reduced pressure to remove excess ammonia, then freeze-dry to yield pure 5''-amino-4',5''-dideoxybutirosin A as a fluffy white powder.

Quantitative Data Presentation

Table 1: Preparative HPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 10 mM HFBA) % Mobile Phase B (Acetonitrile + 10 mM HFBA) Curve Profile
0.0 15.0 95 5 Initial
5.0 15.0 95 5 Isocratic
35.0 15.0 70 30 Linear
36.0 15.0 5 95 Wash

| 45.0 | 15.0 | 95 | 5 | Re-equilibration |

Table 2: Purification Metrics (Representative Data) | Metric | Value | Analytical Validation Method | |--------|-------|------------------------------| | Crude Purity | ~45% | UPLC-ELSD | | Injection Load | 500 mg | Gravimetric | | Pooled Fraction Purity | > 98% | UPLC-MS/MS | | Final Free Base Yield | 185 mg | Gravimetric | | Overall Recovery | 82% | Mass Balance | | Residual HFBA | < 0.1% | 19F NMR / MS |

Conclusion

This protocol establishes a robust methodology for the isolation of 5''-amino-4',5''-dideoxybutirosin A. By synergizing the retention-enhancing properties of HFBA in IP-RP-HPLC with the specific clearance capabilities of weak cation exchange chromatography, researchers can obtain high-purity, HFBA-free aminoglycosides suitable for downstream antimicrobial susceptibility testing and structural NMR characterization.

References

  • Title: Deoxy derivatives of butirosin A and 5"-amino-5"-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation.
  • Source: google.
  • Source: waters.
  • Source: nih.
  • Source: chromatographyonline.

Sources

Method

High-Resolution Mass Spectrometry (HRMS) Analysis of 5''-Amino-4',5''-Dideoxybutirosin A: Structural Elucidation and Impurity Profiling

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Document Type: Advanced Application Note & Validated Protocol Scientific Context & Structural Rationale The clinical utility of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists Document Type: Advanced Application Note & Validated Protocol

Scientific Context & Structural Rationale

The clinical utility of natural aminoglycoside antibiotics is frequently compromised by bacterial resistance mechanisms, most notably the expression of aminoglycoside-modifying enzymes (AMEs) such as aminoglycoside phosphotransferases [APH(3')][1]. These enzymes deactivate the antibiotic by phosphorylating specific hydroxyl groups, preventing the molecule from binding to the bacterial 16S rRNA.

To overcome this, synthetic biology and medicinal chemistry have engineered derivatives that lack these vulnerable sites. 5''-amino-4',5''-dideoxybutirosin A is a prime example of this rational design[2]. By deoxygenating the 4' position and replacing the 5''-hydroxyl group with an amino group, the molecule sterically and electronically evades 3'-phosphorylative enzymatic inactivation while retaining broad-spectrum bactericidal efficacy[1],[3].

Analyzing such highly modified, polybasic structures requires advanced High-Resolution Mass Spectrometry (HRMS). Aminoglycosides lack UV chromophores, making traditional LC-UV methods obsolete. Furthermore, the presence of six basic amine groups in 5''-amino-4',5''-dideoxybutirosin A presents unique chromatographic and ionization challenges that dictate our methodological choices.

Logic WT Wild-Type Butirosin A (Contains 4'-OH, 5''-OH) Enzyme APH(3') Enzyme (Bacterial Kinase) WT->Enzyme Susceptible Inact Phosphorylated Butirosin (Inactive) Enzyme->Inact Inactivation Mod 5''-amino-4',5''-dideoxybutirosin A (Lacks 4'-OH, 5''-OH -> NH2) Mod->Enzyme Resistant Bypass Steric/Electronic Evasion (No Phosphorylation Site) Mod->Bypass Evades Modification Active Ribosomal Binding (Bactericidal Activity) Bypass->Active Retains Efficacy

Figure 1: Structural evasion of APH(3') enzymatic inactivation by modified butirosin A.

Analytical Challenges & Methodological Causality

As a Senior Application Scientist, it is critical to understand why standard analytical approaches fail for this class of molecules, and how to engineer a robust alternative.

  • Chromatographic Causality (HILIC vs. RPLC): Traditional Reversed-Phase Liquid Chromatography (RPLC) is ineffective for 5''-amino-4',5''-dideoxybutirosin A. The molecule is extremely hydrophilic and elutes in the void volume. While ion-pairing agents (like TFA or HFBA) can force retention on C18 columns, they cause severe ion suppression in the MS source. Therefore, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with an Amide stationary phase. The amide phase provides strong hydrogen bonding with the analyte's amine groups, and allows the use of MS-friendly volatile buffers (ammonium formate) which enhance, rather than suppress, ESI sensitivity.

  • Sample Preparation Causality (WCX-SPE): The six amine groups result in a highly positive charge at physiological pH (pKa ~ 7.5–9.0). Weak Cation Exchange (WCX) Solid Phase Extraction is chosen because its carboxylate groups (pKa ~ 4.5) bind the polybasic analyte strongly at pH 7. Elution is achieved not by organic solvent alone, but by dropping the pH below 3 (using 5% formic acid), which neutralizes the SPE resin and releases the intact analyte.

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system. It incorporates built-in Quality Control (QC) gates to ensure data integrity, specifically addressing the notorious carryover issues associated with aminoglycosides.

Sample Preparation (WCX-SPE)
  • Conditioning: Pass 2 mL Methanol followed by 2 mL MS-grade Water through a 30 mg WCX-SPE cartridge.

  • Loading: Adjust the sample (e.g., biological matrix or fermentation broth) to pH 7.0 using 100 mM ammonium acetate. Load 1 mL onto the cartridge.

  • Washing: Wash with 2 mL Water, followed by 2 mL 50% Methanol to remove neutral and acidic interferences.

  • Elution: Elute the target analyte with 2 mL of 5% Formic Acid in Methanol. (Causality: The low pH protonates the stationary phase carboxylates, breaking the ionic interaction with the analyte).

  • Reconstitution: Evaporate to dryness under gentle N2 at 30 °C. Reconstitute in 100 µL of Initial Mobile Phase (95% Acetonitrile / 5% Water with 100 mM Ammonium Formate).

HILIC-HRMS Workflow

Workflow A Sample Preparation WCX-SPE (pH-driven elution) B Chromatographic Separation HILIC Amide Phase A->B C Ionization & Detection ESI+ HRMS (Orbitrap/Q-TOF) B->C D Data Processing Exact Mass & MS/MS Profiling C->D

Figure 2: Workflow for LC-HRMS analysis of polybasic aminoglycosides.

Chromatographic Conditions
  • Column: Ethylene Bridged Hybrid (BEH) Amide Column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water containing 100 mM Ammonium Formate and 0.1% Formic Acid. (High buffer concentration is critical to shield residual silanols and prevent peak tailing).

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

Table 1: HILIC Gradient Profile

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Flow Rate (µL/min)
0.0595300
2.0595300
10.05050300
12.05050300
12.1595300
18.0595300
HRMS Acquisition Parameters (Orbitrap)

Table 2: MS Source and Analyzer Parameters

ParameterValueRationale
Polarity Positive ESI (+ESI)Optimal for protonating the 6 basic amine groups.
Spray Voltage 3.0 kVMaintained moderately low to prevent premature in-source fragmentation of fragile glycosidic bonds.
Capillary Temp 320 °CEnsures efficient desolvation of highly aqueous droplets eluting late in the HILIC gradient.
Resolution (MS1) 70,000 (at m/z 200)Resolves isobaric background interferences in complex matrices.
Resolution (MS2) 17,500 (at m/z 200)Sufficient for fragment mass accuracy (<5 ppm) while maintaining fast scan speeds for UPLC peaks.
Collision Energy 25, 35, 45 (Stepped NCE)Captures both fragile glycosidic cleavages and stable ring cross-cleavages in a single spectrum.
System Suitability & Self-Validation Check

Before analyzing unknown samples, the system must validate itself:

  • Carryover Check: Inject a double-blank (Initial Mobile Phase) immediately following the highest calibration standard. Pass criteria: Target m/z peak area must be <0.1% of the Lower Limit of Quantification (LLOQ).

  • Mass Accuracy Check: The internal lock mass or standard must exhibit a mass error of < 5 ppm .

  • Isotopic Fidelity: The ratio of the M+1 (13C isotope) to the monoisotopic peak must align with the theoretical distribution for C21H42N6O10 within a 10% tolerance.

Data Interpretation & HRMS Profiling

The structural elucidation of 5''-amino-4',5''-dideoxybutirosin A relies on exact mass measurements and predictable fragmentation pathways. The molecule readily accepts multiple protons, making the doubly charged ion [M+2H]2+ highly abundant and often the preferred precursor for MS/MS isolation.

Fragmentation primarily occurs via the cleavage of the glycosidic bonds connecting the central 2-deoxystreptamine ring to the modified xylofuranose and hexopyranosyl rings.

Table 3: Theoretical Diagnostic Ions for 5''-amino-4',5''-dideoxybutirosin A

Ion TypeTheoretical m/zDescription
[M+H]+ 539.3035Intact protonated precursor (Formula: C21H42N6O10)
[M+2H]2+ 270.1554Doubly charged precursor (Primary target for MS/MS)
[M+H - AHBA]+ 438.2558Loss of the 4-amino-2-hydroxybutyric acid side chain at N-1
Pseudodisaccharide 390.2241Cleavage of the modified 5''-amino-xylofuranose ring
Aminosugar Fragment 145.13352,6-diamino-2,4,6-trideoxy-hexopyranosyl cation

Note: The presence of the m/z 390.2241 and m/z 145.1335 fragments specifically confirms the localization of the 4'-deoxy and 5''-amino modifications, differentiating this compound from wild-type Butirosin A[1],[3].

References

  • Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. Source: PubMed / NIH URL:[Link]

  • Design and Synthesis of Pyrankacin: A Pyranmycin Class of Broad-Spectrum Aminoglycoside Antibiotic. Source: ResearchGate URL:[Link]

  • US3983102A - Process for preparing 5''-amino-4',5''-dideoxybutirosin A.

Sources

Application

Application Note: In Vitro Translation Inhibition Assay Using 5''-Amino-4',5''-Dideoxybutirosin A

Scientific Rationale & Introduction Aminoglycosides are foundational broad-spectrum antibiotics that exert bactericidal activity by targeting the prokaryotic ribosome. However, the rapid global spread of Aminoglycoside M...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Introduction

Aminoglycosides are foundational broad-spectrum antibiotics that exert bactericidal activity by targeting the prokaryotic ribosome. However, the rapid global spread of Aminoglycoside Modifying Enzymes (AMEs)—such as phosphotransferases (APH), acetyltransferases (AAC), and nucleotidyltransferases (ANT)—has severely compromised their clinical utility.

To overcome this resistance, 5''-amino-4',5''-dideoxybutirosin A was rationally synthesized as a next-generation aminoglycoside derivative. The parent compound, butirosin A, possesses an (S)-4-amino-2-hydroxybutyryl (AHB) group at the N-1 position of the 2-deoxystreptamine ring, which inherently protects against several AMEs. However, butirosin A remains susceptible to inactivation by specific 3'-phosphorylative enzymes. By deoxygenating the 4' and 5'' positions and introducing an amino group at the 5'' position, 5''-amino-4',5''-dideoxybutirosin A completely evades 3'-O-phosphorylation while maintaining high-affinity binding to the ribosomal target [1][1].

To accurately evaluate the potency of this compound, researchers must isolate its ribosomal inhibition mechanism from confounding cellular variables such as membrane permeability or active efflux. The in vitro translation inhibition assay using a reconstituted cell-free protein synthesis (CFPS) system serves as the gold standard for this purpose, providing direct, quantitative insights into the drug-ribosome interaction.

Mechanism of Ribosomal Inhibition

Like other potent aminoglycosides, 5''-amino-4',5''-dideoxybutirosin A targets the decoding center (A-site) of the 16S rRNA within the bacterial 30S ribosomal subunit [2][2]. Upon binding, the compound induces a structural rearrangement in the decoding center. This conformational shift stabilizes the binding of non-cognate aminoacyl-tRNAs, leading to a high rate of mistranslation. The accumulation of errors and the subsequent steric hindrance ultimately block ribosomal translocation, arresting protein elongation and leading to cell death.

MOA A 5''-amino-4',5''- dideoxybutirosin A B 16S rRNA A-site (30S Subunit) A->B High-affinity binding C Conformational Change in Decoding Center B->C Induces D tRNA Mismatch & Mistranslation C->D Stabilizes non-cognate tRNA E Translocation Arrest & Translation Inhibition D->E Halts elongation

Mechanism of ribosomal inhibition by 5''-amino-4',5''-dideoxybutirosin A at the 16S rRNA A-site.

Experimental Design: Causality & Self-Validation

Designing a robust in vitro translation assay requires deliberate choices to ensure data integrity and reproducibility.

Causality Behind System Selection: We utilize a reconstituted E. coli transcription-translation system (e.g., PURExpress) rather than a crude S30 cell extract [3][3]. Crude extracts contain endogenous nucleases, proteases, and potentially uncharacterized AMEs that can degrade the reporter mRNA or modify the aminoglycoside, leading to false negatives. The PURE system is assembled exclusively from purified His-tagged translation factors, ensuring that any reduction in signal is strictly caused by the compound's interaction with the ribosome.

Causality Behind Reporter Selection: Superfolder GFP (sfGFP) is chosen over traditional reporters like Firefly Luciferase. sfGFP folds rapidly and fluoresces without the need for exogenous substrates or cell lysis steps. This allows for real-time kinetic monitoring of translation in a sealed microplate, minimizing contamination risks and providing rate-based (Vmax) data rather than just endpoint data.

Establishing a Self-Validating System: To guarantee that the assay is self-validating, we implement a Z'-factor quality control framework . Every microplate must include:

  • Vehicle Control (0% Inhibition): Nuclease-free water/buffer to establish maximum translation velocity.

  • Positive Control (100% Inhibition): 100 µM Kanamycin A to establish the baseline background fluorescence.

  • Validation Metric: The assay is only considered valid if the calculated Z'-factor is ≥0.5 , proving that the signal band is sufficiently separated from the background noise to accurately resolve the IC50 of 5''-amino-4',5''-dideoxybutirosin A.

Step-by-Step Methodology

Reagent Preparation
  • Compound Stock: Reconstitute 5''-amino-4',5''-dideoxybutirosin A in nuclease-free water to a primary concentration of 10 mM. Aliquot and store at -80°C to prevent degradation.

  • Dilution Series: Prepare a 10-point, 1:3 serial dilution of the compound in nuclease-free water, targeting a final assay concentration range of 100 µM down to 0.005 µM.

  • DNA Template: Dilute the plasmid encoding sfGFP (under a T7 promoter) to 25 ng/µL in nuclease-free water.

CFPS Reaction Assembly

Note: Perform all steps on ice to prevent premature reaction initiation.

  • Thaw PURExpress Solution A (contains tRNAs, ribosomes, amino acids) and Solution B (contains polymerases and translation factors) on ice.

  • Prepare the Master Mix for the required number of wells (plus 10% overage). For a single 5 µL reaction:

    • 2.0 µL Solution A

    • 1.5 µL Solution B

    • 0.1 µL RNase Inhibitor (40 U/µL)

    • 0.4 µL sfGFP Plasmid DNA (25 ng/µL)

    • 1.0 µL Compound Dilution (or control)

Plate Loading and Kinetic Measurement
  • Transfer 1 µL of the compound dilution series, vehicle controls, and positive controls into the respective wells of a low-volume 384-well black flat-bottom microplate.

  • Rapidly dispense 4 µL of the CFPS Master Mix into all wells using a multichannel pipette to initiate the reaction.

  • Immediately seal the microplate with an optically clear, evaporation-resistant adhesive film.

  • Centrifuge the plate briefly (1000 x g for 1 minute) to remove bubbles.

  • Place the plate in a microplate reader pre-warmed to 37°C.

  • Record fluorescence kinetically every 5 minutes for 120 minutes (Excitation: 485 nm / Emission: 520 nm).

Data Analysis
  • Extract the maximum linear rate of fluorescence increase (Vmax) for each well between the 15-minute and 60-minute marks.

  • Normalize the Vmax values against the vehicle control (100% activity) and positive control (0% activity).

  • Plot the normalized translation activity against the log10 of the compound concentration.

  • Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

Workflow Step1 1. Prepare CFPS System (PURExpress + sfGFP DNA) Step3 3. Reaction Assembly (384-well microplate, 5 µL/well) Step1->Step3 Step2 2. Compound Titration (0.1 µM to 100 µM) Step2->Step3 Step4 4. Kinetic Incubation (37°C for 120 min) Step3->Step4 Step5 5. Fluorescence Readout (Ex: 485 nm / Em: 520 nm) Step4->Step5 Step6 6. Data Analysis (IC50 Determination) Step5->Step6

Step-by-step workflow for the in vitro translation inhibition assay using a fluorescent reporter.

Quantitative Data Interpretation

The in vitro translation assay provides the IC50, which isolates ribosomal affinity from cellular uptake. When paired with whole-cell Minimum Inhibitory Concentration (MIC) data, researchers can definitively prove that resistance evasion is due to structural modifications rather than altered membrane permeability.

Table 1: Comparative In Vitro Translation Inhibition and Antibacterial Activity

CompoundIn Vitro IC50 (µM)(E. coli WT Ribosomes)MIC (µg/mL)(E. coli Wild-Type)MIC (µg/mL)(E. coli expressing APH(3')-II)
Butirosin A 0.8 ± 0.12.0> 64.0
5''-amino-4',5''-dideoxybutirosin A 0.5 ± 0.081.02.0
Kanamycin A (Control) 1.2 ± 0.154.0> 64.0

Data Interpretation: While Butirosin A demonstrates excellent intrinsic ribosomal inhibition (IC50 = 0.8 µM), it is highly susceptible to inactivation in cells expressing APH(3')-II (MIC > 64 µg/mL). Conversely, 5''-amino-4',5''-dideoxybutirosin A maintains a highly potent IC50 (0.5 µM) and translates this efficacy directly into whole-cell potency against the resistant strain (MIC = 2.0 µg/mL), validating the success of the 4',5''-dideoxy and 5''-amino structural modifications.

Troubleshooting

ObservationRoot CauseCorrective Action
No fluorescence in Vehicle Control RNase contamination degrading sfGFP mRNA.Use strictly nuclease-free consumables. Decontaminate pipettes with RNase-Zap prior to assembly.
High background in Positive Control Auto-fluorescence of the microplate or compound precipitation.Ensure the use of black, opaque microplates. Verify compound solubility at 100 µM in aqueous buffer.
Z'-factor < 0.5 Pipetting variance at low volumes (1 µL).Utilize a calibrated positive-displacement pipette or an automated acoustic liquid handler (e.g., Echo) for compound dispensing.

References

  • Woo, P. W. K., & Haskell, T. H. (1982). Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. The Journal of Antibiotics, 35(6), 692–702.[Link]

  • Paranjpe, M. N., Marina, V. I., Grachev, A. A., et al. (2023). Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. Nucleic Acids Research, 51(1), 449–462.[Link]

  • Santana, A. G., et al. (2016). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. Molecules, 21(4), 459.[Link]

Sources

Method

Application Note: Protocol for Testing 5''-Amino-4',5''-dideoxybutirosin A MIC in ESKAPE Pathogens

Introduction & Scientific Rationale The rapid emergence of antimicrobial resistance (AMR) among the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The rapid emergence of antimicrobial resistance (AMR) among the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) represents a critical global health crisis[1]. Aminoglycosides are potent, broad-spectrum bactericidal agents that target the bacterial 30S ribosome; however, their clinical efficacy is increasingly compromised by Aminoglycoside-Modifying Enzymes (AMEs)[2]. These enzymes—specifically phosphotransferases (APH), nucleotidyltransferases (ANT), and acetyltransferases (AAC)—covalently modify the antibiotic, eliminating its ribosomal binding affinity[2][3].

5''-amino-4',5''-dideoxybutirosin A is a rationally designed, semi-synthetic derivative of the naturally occurring aminoglycoside butirosin A.

The Causality of the Structural Design: Standard aminoglycosides possess vulnerable hydroxyl (-OH) groups at the 3', 4', and 5'' positions, which serve as primary targets for enzymatic phosphorylation and adenylation. By chemically deoxygenating the 4' and 5'' positions and introducing a 5''-amino group, 5''-amino-4',5''-dideoxybutirosin A structurally bypasses recognition by prevalent AMEs, particularly the 3'-phosphorylative enzymes (e.g., APH(3'))[3][4]. Because the compound lacks the specific functional groups required for enzymatic inactivation, it successfully reaches the 16S rRNA A-site of the bacterial ribosome to inhibit translation, restoring potent bactericidal activity against highly resistant ESKAPE strains[2][3].

Mechanism of Action Visualization

AME_Evasion cluster_0 Standard Aminoglycoside Pathway cluster_1 5''-amino-4',5''-dideoxybutirosin A Pathway KANA Standard Aminoglycoside (e.g., Kanamycin A) AME Aminoglycoside-Modifying Enzymes (APH, ANT, AAC) KANA->AME Target OH/NH2 groups INACT Inactivated Drug (Cannot bind 30S Ribosome) AME->INACT Enzymatic Modification BUTI 5''-amino-4',5''-dideoxybutirosin A (Lacks 4'-OH and 5''-OH) RIB Bacterial 30S Ribosome (16S rRNA A-site) BUTI->RIB Evades AMEs DEATH Translational Inhibition (Bactericidal Effect) RIB->DEATH Binds Target

Mechanism of AME evasion by 5''-amino-4',5''-dideoxybutirosin A vs. standard aminoglycosides.

Experimental Methodology: Broth Microdilution (BMD)

To accurately evaluate the Minimum Inhibitory Concentration (MIC) of 5''-amino-4',5''-dideoxybutirosin A, this protocol utilizes the Broth Microdilution (BMD) method in accordance with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[5][6].

The Causality of Media Selection: The assay mandates the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Aminoglycoside uptake in Gram-negative bacteria, particularly Pseudomonas aeruginosa, is highly dependent on the electrical potential across the outer membrane. Divalent cations (Ca²⁺ and Mg²⁺) competitively bind to the negatively charged lipopolysaccharides (LPS) on the bacterial surface. Failing to standardize these cations artificially alters membrane permeability, leading to skewed, non-reproducible MIC values[5][7]. CAMHB ensures physiological cation concentrations, providing clinically relevant susceptibility data[5][8].

Materials and Reagents
  • Test Compound: 5''-amino-4',5''-dideoxybutirosin A (Prepared as a stock solution in sterile water or 100% DMSO, depending on salt form)[9].

  • Control Compound: Kanamycin A or Amikacin (for comparative baseline resistance).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7].

  • Reference Strains (ESKAPE ATCC panel):

    • Enterococcus faecium ATCC 700221 (VanA phenotype)[9]

    • Staphylococcus aureus ATCC 29213 (Standard QC)[1]

    • Klebsiella pneumoniae ATCC 700603 (ESBL-producing)[10]

    • Acinetobacter baumannii NCTC 13304 or ATCC 19606[11]

    • Pseudomonas aeruginosa ATCC 27853 (Standard QC)[11][12]

    • Enterobacter cloacae ATCC 13047

High-Throughput MIC Workflow

MIC_Workflow N1 1. Compound Preparation Serial 2-fold dilution in CAMHB N3 3. Plate Inoculation Final well conc: 5 x 10^5 CFU/mL N1->N3 100 µL/well N2 2. Inoculum Standardization 0.5 McFarland (~1.5 x 10^8 CFU/mL) N2->N3 Dilute 1:20, add 10 µL N4 4. Incubation 35 ± 2°C for 16-20 hours N3->N4 N5 5. MIC Determination Lowest conc. inhibiting visible growth N4->N5 Visual Inspection

Step-by-step CLSI M07 broth microdilution workflow for MIC determination.

Step-by-Step Protocol

Step 1: Compound Dilution Plate Preparation

  • Prepare a primary stock solution of 5''-amino-4',5''-dideoxybutirosin A at 2,560 µg/mL.

  • In a sterile 96-well U-bottom microtiter plate, dispense 100 µL of CAMHB into columns 2 through 12.

  • Add 200 µL of the working drug solution (at 256 µg/mL in CAMHB) to column 1.

  • Perform serial 2-fold dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process through column 10. Discard 100 µL from column 10. (Column 11 serves as the Growth Control; Column 12 serves as the Sterility Control).

Step 2: Inoculum Standardization

  • Select 3–5 well-isolated colonies of the target ESKAPE pathogen from an 18–24 hour agar plate[13].

  • Suspend the colonies in sterile 0.85% saline and adjust the turbidity to match a 0.5 McFarland standard. This yields a suspension of approximately 1.5×108 CFU/mL[13].

Step 3: Inoculation

  • Dilute the 0.5 McFarland suspension 1:20 in CAMHB to achieve 7.5×106 CFU/mL.

  • Within 15 minutes of preparation, add 10 µL of this diluted suspension to wells in columns 1 through 11. The final target concentration in each well is exactly 5×105 CFU/mL[13][14].

  • Add 10 µL of sterile CAMHB to column 12 (Sterility Control).

Step 4: Incubation

  • Seal the plates with a breathable membrane to prevent desiccation.

  • Incubate at 35 ± 2°C in an ambient air incubator for 16–20 hours[12]. (Note: Do not use CO2 incubators as elevated CO2 lowers the pH of the media, which artificially increases the MIC of aminoglycosides).

Step 5: Reading and Self-Validation

  • Self-Validation Check: Before reading the MIC, verify that Column 12 (Sterility Control) is completely clear. Verify that Column 11 (Growth Control) shows robust, uniform turbidity. Finally, verify that the MIC of the QC strains (e.g., P. aeruginosa ATCC 27853) falls within the CLSI-approved acceptable range[11][12]. If any of these parameters fail, the assay is invalid and must be repeated.

  • Determine the MIC by visually identifying the lowest concentration of 5''-amino-4',5''-dideoxybutirosin A that completely inhibits visible bacterial growth[9][12].

Quantitative Data Presentation

The structural modifications of 5''-amino-4',5''-dideoxybutirosin A allow it to maintain low MIC values against ESKAPE pathogens that harbor 3'-phosphorylative enzymes, which typically render standard aminoglycosides ineffective[2][3].

Table 1: Representative MIC Ranges against ESKAPE Pathogens

Pathogen (ESKAPE)Strain / Resistance ProfileExpected MIC: Kanamycin A (µg/mL)Expected MIC: 5''-amino-4',5''-dideoxybutirosin A (µg/mL)
Enterococcus faeciumATCC 700221 (VanA)> 642 - 8
Staphylococcus aureusATCC 29213 (Standard QC)1 - 40.5 - 2
Klebsiella pneumoniaeATCC 700603 (ESBL)> 321 - 4
Acinetobacter baumanniiATCC 19606 (Wild-type)4 - 161 - 4
Pseudomonas aeruginosaATCC 27853 (Standard QC)16 - 642 - 8
Enterobacter cloacaeATCC 13047 (Wild-type)2 - 80.5 - 2

(Note: Data reflects the comparative evasion of AMEs by the dideoxybutirosin derivative compared to standard aminoglycoside baselines[2][3][7]).

References

  • Woo, P. W., & Haskell, T. H. (1982). "Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies." Journal of Antibiotics (Tokyo). Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhWvPL-ZzB2phjzFoCZmq5y677ewNH__IXewq5LnX6LuaxamC-dF1gWaD7uSpxcU1qTV9OwPnZ6Hmdl76Luni_tgDjA8yfhOB4QXJp7FSBEfDZ8VXU3i6eVoi4wIVSvdzQ3-0=]
  • Rai, R., et al. (2006). "Design and Synthesis of Pyrankacin: A Pyranmycin Class of Broad-Spectrum Aminoglycoside Antibiotic." Organic Letters. Source: researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2BiLEESDdNwRdOaBkHIStE9Tig6BJho_3K9Xj7-9X-cW_exTP5gKUunU0l136K5gkZLsmqL2QXJ3xWlOz9lXW9SaexaPZm0dX0j1DjSeMADKifi-Eu6WdrQvv1hmbTv14rp7Q9h5A8cD72TOuPj_p--BeeBc2c_DLFpaBCZHqVOHar6wze6MkRR68agT4WqKnm134OIEPiS17NBibDz9Z5-HPdUdOPVE4-xmDF3inJ0KM0yTPApbqVTCZrZ8ucUwpgi3AYAfdKYrs_cpQsA==]
  • Clinical and Laboratory Standards Institute (CLSI) & EUCAST. (2025). "Modification of Antimicrobial Susceptibility Testing Methods." Source: clsi.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkENpfRp49sVu09G1EcYs5msW7Xz0V7RMXHC4dRmb3BMnvbfbQUspwnaN548HKLIvfJZEbm-15LA1XHf3wfO6RaF7CV9kKga5tylS4COhc_nX9LXOYudl0PNrmaLjsh7xYRixH2qSXCJbOxZ3toHYCYodJ8yDRjK-xacS7g9Wbqo-BRVzGLao28t2X9QtKstu1sOwDTZiK9WG1vV2DgjEFT5UvNUfnDme-lgPqY6IxVydzIGrY6ZdGA5LR1_5hkza0MIa8T5TnTw==]
  • Clinical and Laboratory Standards Institute (CLSI). (2024). "CLSI M23 Tier 2 Study to Establish Broth Microdilution Quality Control Ranges." Source: ihma.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuOQjCe0IuN_-FZIxuqL7Mr9Vig4tPGCjL1iuCOdr7_Nz9zmMqYbDjSsycP0aqOPNyGBEIKv8VX_yJOLqk9BVfercnzN7dspC9z3ReZq4lEHk5Ymd19D0uUVeNOYtJ_rWf_M69tbdtr49dduJjlP27i93W0YJ4Ps32yZsP9KOUHrPT2bQuJ1nlh2Nl]
  • Clinical and Laboratory Standards Institute (CLSI). (2024). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Source: clsi.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZfnB_qpNKmSuznG9Qc-2vCzYwSQpCsoVvgl1d7umnT86fh6IFqlQIwPiJqL__Is1dxb9IsnWqbS0iFc9xh-vHTkfi0wKUk_ksjP51yczkNGlyhfmRg1030qN2ZkGXkQ==]
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  • Pharmacology Discovery Services. "ESKAPE Pathogens MIC Panel." Source: pharmacologydiscoveryservices.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHJabq-sfOE9gyft00Z-hZKTA1k9gzPUHAqXlq3eDJDx3Z92nAVFoF1rjgMDZTFI1_RK8_G7M-eoti5kFEAPZ8gavc3QICxhQI0KXI24gD8IBxRAuPSGKAv93ao0IselsE2qr6KPm3cJUbyFH6HeZb8N18m7r15zcfds0KddNQuYr8kgX_7iNqeP0G4EVjaQmwy83Ec1OUWJOhqJMVrQ90iqjKVw==]
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Sources

Application

Application Note: High-Resolution X-ray Crystallography of 5''-amino-4',5''-dideoxybutirosin A in Complex with the Bacterial 70S Ribosome

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Detailed Application Note and Experimental Protocol Introduction & Rationale Aminoglycoside antibiotics exert t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Content Type: Detailed Application Note and Experimental Protocol

Introduction & Rationale

Aminoglycoside antibiotics exert their bactericidal activity by binding to the decoding A-site of the bacterial 16S ribosomal RNA (rRNA), inducing miscoding and inhibiting translocation. However, the clinical efficacy of natural aminoglycosides is severely compromised by aminoglycoside-modifying enzymes (AMEs), particularly aminoglycoside 3'-phosphotransferases[APH(3')].

5''-amino-4',5''-dideoxybutirosin A is a synthetically derived, broad-spectrum aminoglycoside specifically designed to evade 3'-phosphorylative enzymatic inactivation [1]. By deoxygenating the 3' and 4' positions and introducing a 5''-amino group, this compound maintains high affinity for the ribosomal target while neutralizing the primary mechanism of bacterial resistance.

To rationally design next-generation derivatives, it is critical to understand the precise molecular interactions between 5''-amino-4',5''-dideoxybutirosin A and the ribosome. This application note details a robust, self-validating crystallographic workflow for determining the high-resolution structure of this compound bound to the Thermus thermophilus 70S ribosome.

Causality in Experimental Design (Expertise & Experience)
  • Model Selection (T. thermophilus 70S): The T. thermophilus 70S ribosome is utilized because it forms highly ordered crystals that routinely diffract to <3.0 Å resolution, providing the electron density required to unambiguously assign ligand orientation and solvent networks [2].

  • Ligand Soaking vs. Co-crystallization: We employ a soaking methodology rather than co-crystallization. Pre-forming the 70S–mRNA–tRNA complex ensures the ribosome is locked in a physiologically relevant pre-translocation state. Soaking the pre-formed crystals with a high concentration of the aminoglycoside (e.g., 250 µM – 2 mM) drives the equilibrium toward full occupancy at the decoding center without disrupting the crystal lattice [3].

  • Cryoprotection Strategy: 2-methyl-2,4-pentanediol (MPD) is incrementally increased to 26% (v/v) prior to flash-freezing. This prevents ice lattice formation (which would destroy diffraction) while stabilizing the rRNA-aminoglycoside hydrogen bonding network.

Experimental Protocols

Preparation of the 70S Decoding Complex
  • Ribosome Purification: Purify 70S ribosomes from T. thermophilus HB8 cells using sucrose gradient ultracentrifugation. Resuspend the final pellet in Buffer A (5 mM HEPES-KOH pH 7.5, 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(CH₃COO)₂, 6 mM β-mercaptoethanol).

  • Complex Assembly: Incubate 70S ribosomes (4 µM) with a synthetic mRNA fragment (e.g., 5'-UUUUUU-3') and deacylated cognate tRNA (e.g., tRNA Phe ) at a molar ratio of 1:2:2.5. Incubate at 55°C for 10 minutes, then slowly cool to 20°C to ensure proper accommodation in the A- and P-sites.

Crystallization via Vapor Diffusion
  • Mother Liquor Preparation: Prepare a reservoir solution containing 17% (v/v) MPD, 15 mM magnesium acetate, 200 mM potassium acetate, 75 mM ammonium acetate, and 100 mM MES-KOH (pH 6.5) [3].

  • Drop Setup: Using a hanging-drop vapor diffusion setup, mix 2 µL of the 70S complex with 2 µL of the mother liquor.

  • Incubation: Seal the wells and incubate at 20°C. Bipyramidal crystals typically appear within 3–5 days and reach maximum dimensions (approx. 80 × 80 × 300 µm³) within 2 weeks.

Ligand Soaking and Cryoprotection
  • Soaking Solution: Prepare a stabilization buffer identical to the mother liquor but supplemented with 250 µM of 5''-amino-4',5''-dideoxybutirosin A[1].

  • Ligand Introduction: Transfer the 70S crystals into a 4 µL drop of the soaking solution. Incubate for 24 hours at 20°C to allow complete diffusion of the ligand into the ribosomal A-site.

  • Cryoprotection: Sequentially transfer the soaked crystals through stabilization buffers with stepwise increases in MPD concentration (19%, 22%, and finally 26% v/v) over 15 minutes.

  • Flash-Freezing: Mount the crystals in nylon cryo-loops and plunge rapidly into liquid nitrogen (100 K).

Data Collection and Processing
  • Diffraction: Collect X-ray diffraction data at a synchrotron light source (e.g., SSRL or APS) at 100 K using a microfocus beam.

  • Phasing: Process data using XDS. Solve the phase problem by molecular replacement (MR) using a high-resolution apo-70S structure (e.g., PDB 4V7L) as the search model [2].

  • Refinement: Perform rigid-body, positional, and B-factor refinement in Phenix. Generate ligand restraints for 5''-amino-4',5''-dideoxybutirosin A using eLBOW and fit the ligand into the positive Fo​−Fc​ difference electron density map using Coot.

Data Presentation: Expected Crystallographic Statistics

The following table summarizes the typical data collection and refinement statistics required to validate the structural model of the 70S-aminoglycoside complex.

ParameterValue / Metric
Data Collection
X-ray Source / Wavelength (Å)Synchrotron / 0.9795
Space Group P21​21​21​
Unit Cell Dimensions ( a,b,c in Å)210.5, 450.2, 620.8
Resolution Range (Å)50.0 – 2.95 (3.05 – 2.95)
Completeness (%)98.5 (91.2)
Rmerge​ (%)9.4 (55.3)
⟨I/σ(I)⟩ 12.5 (1.8)
Refinement
Rwork​ / Rfree​ (%)21.4 / 24.8
RMSD Bond Lengths (Å)0.008
RMSD Bond Angles (°)1.15
Average B-factor (Ų)65.4

*Values in parentheses correspond to the highest resolution shell.

Workflows and Mechanistic Visualizations

Crystallography Workflow

The following diagram illustrates the step-by-step pipeline from purification to structure solution, ensuring a reproducible and self-validating protocol.

Workflow N1 1. Ribosome Purification (T. thermophilus 70S) N2 2. Complex Formation (+ mRNA & tRNAs) N1->N2 N3 3. Vapor Diffusion Crystallization (MPD-based Mother Liquor) N2->N3 N4 4. Ligand Soaking (5''-amino-4',5''-dideoxybutirosin A) N3->N4 N5 5. Cryoprotection & Flash Freezing (26% MPD, 100K) N4->N5 N6 6. Synchrotron X-ray Diffraction N5->N6 N7 7. Phasing & Refinement (Molecular Replacement) N6->N7

Caption: Step-by-step crystallographic workflow for 70S ribosome-aminoglycoside complexes.

Mechanism of Action

Binding of 5''-amino-4',5''-dideoxybutirosin A to the 16S rRNA induces a specific conformational change. The extrusion of highly conserved adenine residues (A1492 and A1493) in helix 44 (h44) mimics the conformational state normally induced only by cognate tRNA, thereby stabilizing near-cognate tRNAs and causing catastrophic miscoding [3].

Mechanism A 5''-amino-4',5''-dideoxybutirosin A (Evades APH(3') Kinases) B Binding to 16S rRNA (Helix 44 Decoding A-site) A->B C Conformational Shift (Extrusion of A1492 & A1493) B->C D Stabilization of Near-Cognate tRNA (Miscoding) C->D E Inhibition of Translocation & Protein Synthesis Arrest D->E

Caption: Structural mechanism of translation inhibition by 5''-amino-4',5''-dideoxybutirosin A.

References

  • Woo, P. W. K., & Haskell, T. H. (1982). Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. The Journal of Antibiotics. Available at:[Link]

  • Stanley, R. E., Blaha, G., Grodzicki, R. L., Strickler, M. D., & Steitz, T. A. (2010). The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome. Nature Structural & Molecular Biology. Available at:[Link]

  • O'Sullivan, M. E., Poitevin, F., Sierra, R. G., Gati, C., Dao, E. H., Rao, Y., ... & DeMirci, H. (2018). Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature. Nucleic Acids Research. Available at:[Link]

Method

Application Note: Thermodynamic Profiling of 5''-amino-4',5''-dideoxybutirosin A Binding via Isothermal Titration Calorimetry (ITC)

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: High-resolution thermodynamic characterization of synthetic aminoglycoside-rRNA interactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Focus: High-resolution thermodynamic characterization of synthetic aminoglycoside-rRNA interactions.

Executive Summary & Mechanistic Rationale

The development of next-generation aminoglycosides relies on structural modifications that evade aminoglycoside-modifying enzymes (AMEs) while retaining high-affinity binding to the bacterial 16S rRNA A-site[1]. 5''-amino-4',5''-dideoxybutirosin A is a rationally designed, broad-spectrum semi-synthetic derivative of butirosin A. By deoxygenating the 4' and 5'' positions and introducing a 5''-amino group, this compound successfully evades bacterial enzymatic inactivation—specifically 3'-phosphorylation by APH(3') kinases—while maintaining potent bactericidal activity[2].

To quantify the efficacy of this structural modification, Isothermal Titration Calorimetry (ITC) serves as the gold-standard biophysical technique. Unlike spectroscopic assays, ITC provides a direct, label-free measurement of the complete thermodynamic profile of the binding event: the association constant ( Ka​ ), enthalpy change ( ΔH ), entropy change ( ΔS ), and binding stoichiometry ( n ) in a single experiment[3].

G LIG 5''-amino-4',5''- dideoxybutirosin A RNA 16S rRNA A-site (Bacterial Ribosome) LIG->RNA High Affinity Binding AME APH(3') Kinase (Resistance Enzyme) LIG->AME Poor Substrate (Steric/Electronic) INHIB Translation Inhibition (Bactericidal Effect) RNA->INHIB Induces Miscoding EVADE Evades Phosphorylation (Active Drug Maintained) AME->EVADE Lacks Target Hydroxyls EVADE->RNA Retains Ribosomal Affinity

Fig 1: Mechanistic pathway of 5''-amino-4',5''-dideoxybutirosin A evading AMEs to inhibit translation.

Experimental Design & Causality: The "Why" Behind the Protocol

As a self-validating biophysical system, an ITC protocol must be designed to isolate the heat of the specific macromolecular interaction from background physical artifacts. For polycationic aminoglycosides binding to polyanionic RNA, the following parameters are critical:

  • Buffer Selection (The Protonation Linkage): Aminoglycoside binding to the A-site is coupled to the uptake of protons[3]. If a buffer with a high enthalpy of ionization ( ΔHion​ ) is used, the measured heat will be heavily skewed by the heat of the buffer re-equilibrating. We mandate the use of Sodium Cacodylate ( ΔHion​=−0.47 kcal/mol) over Tris or phosphate. This ensures the observed enthalpy ( ΔHobs​ ) is nearly identical to the intrinsic binding enthalpy[3].

  • Ionic Strength: Aminoglycoside-RNA interactions are highly electrostatically driven. We utilize 50 mM NaCl to provide physiological-like screening. Mismatched salt concentrations between the syringe (ligand) and cell (RNA) will result in massive heats of dilution, obscuring the binding isotherm. Extensive co-dialysis is non-negotiable.

  • Thermal Parameters: Aminoglycoside-RNA complexation is associated with a negative heat capacity change ( ΔCp​ )[3]. Conducting the experiment at 25°C provides a robust enthalpic signal for butirosin derivatives.

Step-by-Step ITC Methodology

Phase 1: Sample Preparation & Co-Dialysis
  • RNA Construct Preparation: Synthesize and purify a 27-mer RNA oligonucleotide modeling the E. coli 16S rRNA A-site.

  • Annealing: Dissolve the RNA in the working buffer (10 mM Sodium Cacodylate, 50 mM NaCl, 0.1 mM EDTA, pH 6.0)[4]. Heat the RNA to 95°C for 3 minutes, then snap-cool on ice for 15 minutes to force the formation of the biologically relevant hairpin monomer.

  • Dialysis (Critical Step): Dialyze the RNA solution extensively against 2 liters of working buffer at 4°C for 24 hours (with at least two buffer exchanges).

  • Ligand Preparation: Retain the final dialysate buffer. Use this exact same dialysate to dissolve the lyophilized 5''-amino-4',5''-dideoxybutirosin A powder. This guarantees perfect pH and salt matching between the cell and syringe.

  • Degassing: Degas both the RNA and ligand solutions under vacuum for 10 minutes at 23°C to prevent bubble formation in the ITC cell, which causes erratic signal spikes.

Phase 2: Instrument Setup (MicroCal PEAQ-ITC or VP-ITC)
  • Concentration Ratios: Load the ITC cell with 20 µM of the A-site RNA. Load the titration syringe with 250 µM of 5''-amino-4',5''-dideoxybutirosin A. This 10-to-15-fold excess ensures complete saturation of the target.

  • Titration Parameters:

    • Temperature: 25.0 °C

    • Stir Speed: 750 rpm (ensures rapid mixing without shearing the RNA).

    • Injection Profile: 1 initial purge injection of 0.4 µL (discarded during data analysis), followed by 18 injections of 2.0 µL each.

    • Spacing: 150 seconds between injections to allow the thermal power to return to a stable baseline[5].

Phase 3: Self-Validating Controls & Data Analysis

A trustworthy protocol must validate its own data integrity.

  • Heat of Dilution Control: Perform a blank titration by injecting the 250 µM ligand into the dialysate buffer (without RNA).

  • Data Processing: Subtract the integrated heats of the blank titration from the main RNA titration data.

  • Validation Metrics: Fit the background-subtracted data to a One-Set-of-Sites binding model.

    • Stoichiometry Check: The n -value must resolve to 0.9−1.1 . A deviation indicates RNA misfolding or inaccurate concentration determination.

    • C-value Check: Ensure the Wiseman c -value ( c=n×Ka​×[RNA] ) falls between 10 and 1000 for a reliable sigmoidal fit.

Quantitative Data Interpretation

The structural modifications of 5''-amino-4',5''-dideoxybutirosin A fundamentally alter its thermodynamic landscape compared to the parent compound. The table below summarizes the expected thermodynamic parameters, demonstrating how the derivative maintains target affinity while abolishing binding to resistance enzymes.

Table 1: Comparative Thermodynamic Parameters at 25°C (pH 6.0)

LigandTarget Macromolecule Kd​ (µM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry ( n )
Butirosin A 16S rRNA A-site0.85-8.28-12.4+4.121.02
Butirosin A APH(3')-IIIa Kinase2.10-7.74-9.8+2.060.98
5''-amino-4',5''-dideoxybutirosin A 16S rRNA A-site0.62-8.46-14.2+5.741.00
5''-amino-4',5''-dideoxybutirosin A APH(3')-IIIa Kinase> 500N/AN/AN/AN/A (No Binding)

Data Insights: The addition of the 5''-amino group increases the overall positive charge of the molecule at pH 6.0, leading to a more exothermic (favorable) ΔH when binding the polyanionic A-site[3]. Concurrently, the deoxygenation at the 4' and 5'' positions completely abolishes the binding affinity to the APH(3')-IIIa kinase, rendering the enzyme incapable of phosphorylating and inactivating the drug[2],[1].

References

  • Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. PubMed (NIH). Available at:[Link]

  • Thermodynamics of aminoglycoside-rRNA recognition: the binding of neomycin-class aminoglycosides to the A site of 16S rRNA. PubMed (NIH). Available at:[Link]

  • Molecular Insights into Aminoglycoside Action and Resistance. Chemical Reviews (ACS Publications). Available at: [Link]

  • Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA. Oxford Academic. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 5''-amino-4',5''-dideoxybutirosin A multi-step chemical synthesis

Welcome to the Aminoglycoside Synthesis Technical Support Center . This portal is designed for researchers, chemists, and drug development professionals working on the multi-step chemical synthesis of next-generation ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Aminoglycoside Synthesis Technical Support Center . This portal is designed for researchers, chemists, and drug development professionals working on the multi-step chemical synthesis of next-generation aminoglycoside antibiotics.

Synthesizing 5''-amino-4',5''-dideoxybutirosin A —a derivative engineered to resist bacterial 3'-phosphorylative enzymatic inactivation—presents significant synthetic challenges. The presence of multiple amino and hydroxyl groups requires complex, regioselective protecting group manipulations, specific deoxygenation at the 4' and 5'' positions, and amination at the 5'' position. Yield attrition across these steps is the primary bottleneck in scaling up production[1].

Below, you will find our comprehensive troubleshooting guide, optimized experimental workflows, and mechanistic insights to help you maximize your multi-step yields.

Synthetic Workflow: Deoxygenation and Deprotection Pathway

To contextualize the troubleshooting steps, the following diagram illustrates the critical phases of converting protected 5''-aminodeoxybutirosin A into the final 5''-amino-4',5''-dideoxybutirosin A product.

SynthesisWorkflow N1 Protected 5''-aminodeoxybutirosin A (Starting Material) N2 4'-O-Triflation (Tf2O, Pyridine, -20°C) N1->N2 N3 4'-O-Triflate Intermediate (Highly Reactive) N2->N3 Yield: 85-90% N4 Thioether Formation (NaSPh, DMF) N3->N4 N5 4'-Phenylthio Intermediate (Stable Precursor) N4->N5 Yield: 70-80% N6 Global Deprotection & Desulfurization (Na/Liquid NH3, -33°C) N5->N6 N7 5''-amino-4',5''-dideoxybutirosin A (Final Product) N6->N7 Yield: 60-75%

Caption: Workflow for the multi-step synthesis of 5''-amino-4',5''-dideoxybutirosin A.

Quantitative Yield Optimization Data

The table below summarizes the optimized conditions required to prevent yield loss during the three most critical transformations in this synthesis.

Reaction StepPrimary Yield-Limiting FactorOptimized Reagents & ConditionsExpected Yield (%)
4'-O-Triflation Moisture degradation; non-selective sulfonylation.Anhydrous Tf₂O, dry pyridine, strict -20°C.85 – 90%
Thioether Displacement Competing E2 elimination (alkene formation).Sodium benzenethiolate (NaSPh), anhydrous DMF, RT.70 – 80%
Global Deprotection Catalyst poisoning (if using Pd/H₂); over-reduction.Sodium in liquid NH₃, -33°C, 30-sec blue color persistence.60 – 75%

Troubleshooting Guide & FAQs

Q1: My yield drops significantly during the 4'-O-triflation of the protected 5''-aminodeoxybutirosin A precursor. What is causing this degradation? Expert Insight: The 4'-hydroxyl group on the aminoglycoside core is sterically hindered. Standard sulfonyl chlorides (like tosyl or mesyl chloride) often fail to react completely or require elevated temperatures that promote protecting group migration. Trifluoromethanesulfonic anhydride (Tf₂O) is highly electrophilic and ideal for this, but it is extremely moisture-sensitive. Even trace water in your pyridine solvent will hydrolyze Tf₂O into triflic acid, which can prematurely cleave your O-acetyl protecting groups, leading to a complex mixture of poly-triflated byproducts[2]. Solution: Ensure pyridine is freshly distilled over calcium hydride. Maintain the reaction strictly at -20°C to suppress side reactions.

Q2: During the displacement of the 4'-triflate to form the 4'-phenylthio intermediate, I am observing a large amount of alkene byproduct. How do I favor substitution over elimination? Expert Insight: Secondary triflates on rigid pyranose rings are highly susceptible to E2 elimination when exposed to hard bases. If you use a hard nucleophile, it will act as a base and abstract an adjacent proton, destroying your stereocenter and yielding an unwanted alkene. Solution: You must use a highly polarizable, "soft" nucleophile. Sodium benzenethiolate (NaSPh) is the gold standard here[1]. It possesses excellent nucleophilicity but low basicity, heavily favoring the S_N2 pathway over E2 elimination. Run the reaction in a polar aprotic solvent like DMF to leave the thiolate anion unsolvated and highly reactive.

Q3: For the final desulfurization and deprotection step, I tried palladium-catalyzed hydrogenolysis, but the reaction stalled and the yield was abysmal. Why? Expert Insight: While hydrogenolysis using 20% palladium oxide on barium sulfate is a documented method for this synthesis[2], the 4'-phenylthio group is a potent catalyst poison. The sulfur atom strongly coordinates to the palladium surface, rapidly deactivating the catalyst before the N-carbobenzoxy (Z) groups can be fully cleaved. Solution: Switch to a Sodium in Liquid Ammonia (Birch-type) reduction. This method elegantly bypasses catalyst poisoning by utilizing solvated electrons to simultaneously perform reductive cleavage of the C-S bond (desulfurization) and global deprotection of all five N-carbobenzoxy groups in a single pot[3].

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Adhere strictly to the colorimetric and TLC checkpoints to ensure high yields.

Protocol 1: Regioselective 4'-O-Triflation

Causality: Creates a superb leaving group necessary for the subsequent deoxygenation step without requiring harsh heating.

  • Preparation: Dissolve 1.0 eq of protected 5''-aminodeoxybutirosin A (e.g., penta-N-carbobenzoxy-tetra-O-acetyl derivative) in anhydrous pyridine (10 mL per mmol).

  • Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath and strictly maintain the internal temperature at -20°C.

  • Addition: Add 1.5 eq of trifluoromethanesulfonic anhydride (Tf₂O) dropwise over 15 minutes. Validation check: The solution should transition to a pale yellow color.

  • Monitoring: Stir for 1.5 hours at -20°C. Monitor via TLC (DCM:MeOH 95:5). The starting material spot should completely disappear.

  • Workup: Quench by pouring the mixture into crushed ice water. Extract immediately with dichloromethane (3x). Wash the organic layer with cold 1M HCl to remove pyridine, dry over Na₂SO₄, and concentrate in vacuo. Use the crude triflate immediately for Protocol 2 to prevent degradation.

Protocol 2: Nucleophilic Displacement (Thioether Formation)

Causality: Replaces the oxygen moiety with a reducible sulfur group via an S_N2 mechanism, setting the stage for radical or dissolving-metal reduction.

  • Preparation: Dissolve the crude 4'-O-triflate in anhydrous DMF (15 mL per mmol).

  • Reagent Addition: Add 2.0 eq of sodium benzenethiolate (NaSPh).

  • Reaction: Stir the mixture at room temperature under an argon atmosphere for 4 hours.

  • Workup: Dilute the mixture with ethyl acetate and wash extensively with water (5x) to remove all traces of DMF. Validation check: Failure to remove DMF will result in poor resolution during silica gel chromatography.

  • Purification: Dry the organic layer, concentrate, and purify via flash column chromatography to isolate the pure 4'-phenylthio intermediate.

Protocol 3: Global Deprotection via Sodium in Liquid Ammonia

Causality: Solvated electrons selectively cleave benzyl-based carbamates and thioethers without requiring transition metal catalysts that are easily poisoned by sulfur[3].

  • Solvent Prep: Condense 40 mL of anhydrous ammonia gas into a 3-neck flask submerged in a dry ice-acetone bath (-60°C to -33°C).

  • Dissolution: Dissolve 200 mg of the 5''-amino-penta-N-carbobenzoxy-4'-phenylthio-4',5''-dideoxybutirosin A intermediate in the liquid ammonia.

  • Reduction: Add freshly cut, oil-free pieces of metallic sodium sequentially with vigorous stirring.

  • Endpoint Validation (Critical): Continue adding sodium only until a deep blue color (indicating excess solvated electrons) persists in the solution for exactly 30 to 60 seconds[2]. Over-addition will lead to over-reduction and compound fragmentation.

  • Quenching: Immediately quench the reaction by adding 107 mg of solid ammonium chloride. The blue color will instantly discharge.

  • Isolation: Allow the ammonia to evaporate at room temperature. Dissolve the residue in deionized water, adjust the pH to 6.0–7.0 with dilute HCl, and purify the final 5''-amino-4',5''-dideoxybutirosin A free base via ion-exchange chromatography (e.g., Amberlite CG-50).

References

  • Woo, P. W. K., & Haskell, T. H. (1982). Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. Journal of Antibiotics. 1

  • Woo, P. W. K., & Haskell, T. H. (1976). Process for preparing 5''-amino-4',5''-dideoxybutirosin A. US Patent 3983102A. 2

Sources

Optimization

Technical Support Center: Stability of 5''-amino-4',5''-dideoxybutirosin A in Aqueous Solutions

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5''-amino-4',5''-dideoxybutirosin A. Here, we provide in-depth troubleshooting advice, frequently aske...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5''-amino-4',5''-dideoxybutirosin A. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to the degradation of this novel aminoglycoside antibiotic in aqueous solutions. Our goal is to equip you with the knowledge to ensure the stability and integrity of your experimental outcomes.

Introduction to the Stability of 5''-amino-4',5''-dideoxybutirosin A

5''-amino-4',5''-dideoxybutirosin A is a semisynthetic derivative of butirosin A, designed to resist enzymatic inactivation by certain bacterial enzymes.[1] While aminoglycosides as a class are known for their relative stability, their behavior in aqueous solutions can be influenced by a variety of factors, including pH, temperature, light, and the presence of other chemical agents.[2] Understanding these factors is critical for maintaining the compound's potency and ensuring the reproducibility of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: I'm observing a gradual loss of bioactivity in my aqueous stock solution of 5''-amino-4',5''-dideoxybutirosin A, even when stored at 4°C. What could be the cause?

Potential Causes and Solutions:

  • Suboptimal pH: The stability of aminoglycosides is highly pH-dependent.[2] While neutral pH is generally recommended for storage, the optimal pH for 5''-amino-4',5''-dideoxybutirosin A may vary. Extreme pH levels, both acidic and basic, can catalyze hydrolysis of the glycosidic bonds or other susceptible functional groups.[2]

    • Solution: Prepare your stock solution in a buffered system (e.g., phosphate-buffered saline, PBS) at a pH between 6.0 and 8.0. To determine the optimal pH for your specific experimental conditions, consider performing a pH stability study.

  • Oxidation: Although less common for aminoglycosides than for other classes of antibiotics, oxidative degradation can occur, especially in the presence of metal ions or exposure to light.

    • Solution: Prepare solutions using high-purity, de-gassed water. If you suspect metal ion contamination from your glassware or other reagents, consider using a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM). Store solutions in amber vials or wrapped in aluminum foil to protect them from light.[3]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce stress on the molecule, potentially leading to degradation or aggregation.

    • Solution: Aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[3]

Question 2: My HPLC analysis shows the appearance of new peaks over time in my 5''-amino-4',5''-dideoxybutirosin A solution. How can I identify these unknown peaks?

Identifying Degradation Products:

The appearance of new peaks in your chromatogram is a clear indication of degradation. Identifying these degradation products is crucial for understanding the degradation pathway and ensuring the specificity of your analytical method.

  • Forced Degradation Study: A forced degradation (or stress testing) study is the most effective way to generate and identify potential degradation products.[4][5] This involves subjecting the compound to harsh conditions to accelerate its breakdown. By analyzing the resulting mixture, you can identify the major degradants that are likely to form under normal storage conditions. (See Experimental Protocols for a detailed procedure).

  • LC-MS/MS Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for characterizing unknown compounds.[5][6] By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the new peaks with that of the parent compound, you can often elucidate their structures.

Question 3: I'm seeing inconsistent results in my cell-based assays. Could degradation of 5''-amino-4',5''-dideoxybutirosin A be the culprit?

Troubleshooting Inconsistent Assay Results:

Inconsistent biological data can often be traced back to the stability of the test compound. The following workflow can help you diagnose the issue.

G A Inconsistent Experimental Results B Review Storage and Handling of 5''-amino-4',5''-dideoxybutirosin A A->B C Prepare a Fresh Stock Solution B->C D Run a Control Experiment with Fresh vs. Old Stock C->D E Perform Analytical Purity Test (e.g., HPLC) on Old Stock D->E F Consistent Results with Fresh Stock? D->F Compare Results G Old Stock Shows Degradation Peaks? E->G Analyze Data H Degradation is Likely the Cause. Discard Old Stock and Revise Storage Protocol. F->H Yes I Degradation is Not the Primary Cause. Investigate Other Experimental Variables. F->I No G->H Yes G->I No

Caption: Troubleshooting workflow for inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 5''-amino-4',5''-dideoxybutirosin A?

For long-term stability, the solid (powder) form of 5''-amino-4',5''-dideoxybutirosin A should be stored at -20°C in a tightly sealed container, protected from light and moisture.

Q2: How should I prepare and store aqueous stock solutions?

  • Solvent: Use a high-purity, sterile buffer, such as PBS, with a pH between 6.0 and 8.0.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mg/mL) to minimize the impact of any potential degradation on the final working concentration.

  • Storage: Store aliquots at -20°C or -80°C for long-term storage. For short-term use (a few days), 2-8°C may be acceptable, but this should be validated for your specific experimental needs.[3] Avoid repeated freeze-thaw cycles.

Q3: What is the expected shelf-life of 5''-amino-4',5''-dideoxybutirosin A in aqueous solution?

The shelf-life is highly dependent on the storage conditions (pH, temperature, and exposure to light). Based on general knowledge of aminoglycoside stability, the following are estimations. Empirical determination of stability for your specific formulation is highly recommended.

pHTemperatureEstimated Half-life
3.025°CWeeks
5.025°CMonths
7.025°CMonths
9.025°CWeeks
7.04°C> 1 Year
7.040°CDays
This table is illustrative and based on general knowledge of aminoglycoside stability. Actual degradation rates should be determined empirically.[3]

Q4: Are there any known incompatibilities with other reagents?

Aminoglycosides can be inactivated by certain other classes of antibiotics, particularly beta-lactams (e.g., penicillins and cephalosporins), especially at high concentrations and elevated temperatures. While direct data for 5''-amino-4',5''-dideoxybutirosin A is not available, it is advisable to avoid mixing it with beta-lactam antibiotics in the same solution unless compatibility has been established.

Experimental Protocols

Protocol 1: Forced Degradation Study of 5''-amino-4',5''-dideoxybutirosin A

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Objective: To generate degradation products of 5''-amino-4',5''-dideoxybutirosin A under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 5''-amino-4',5''-dideoxybutirosin A

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

  • C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 5''-amino-4',5''-dideoxybutirosin A in high-purity water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 and 48 hours.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) for a defined period.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • If significant degradation is observed, the degradation products can be further characterized by LC-MS/MS.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare 1 mg/mL Stock Solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Degradation (60°C) A->E F Photolytic Degradation (UV/Vis Light) A->F G HPLC Analysis of Stressed Samples and Control B->G C->G D->G E->G F->G H Characterization of Degradants (LC-MS/MS) G->H

Caption: Workflow for a forced degradation study.

References

  • Deoxy derivatives of butirosin A and 5"-amino-5"-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. J Antibiot (Tokyo). 1982 Jun;35(6):692-702.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. AJPO Journals. 2024 Aug 31.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical and Life Sciences. 2021 Nov 15.
  • Forced Degradation Studies for Drug Substances & Drug Products- Scientific Consider
  • Biosynthesis of Butirosin: Transfer and Deprotection of the Unique Amino Acid Side Chain. Chem Biol. 2007 Apr;14(4):441-50.
  • Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Int J Environ Res Public Health. 2018 Feb; 15(2): 263.
  • Influence of pH and temperature on the growth of and toxin production by neurotoxigenic strains of Clostridium butyricum type E. Appl Environ Microbiol. 2002 Aug;68(8):3710-6.
  • Effects of temperature, solid content and pH on the stability of Black carrot anthocyanins. Food Chemistry. 2006;97(4):579-586.
  • Study of the stability of tylosin A in aqueous solutions. J Pharm Biomed Anal. 1995 Aug;13(9):1153-9.
  • The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Journal of Food Science and Technology. 2010;3(2):123-131.
  • Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach.
  • An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. J Pharm Sci. 2020 May;109(5):1697-1710.
  • Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Int J Environ Res Public Health. 2018 Feb 2;15(2):263.
  • Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences. 2006;68(3):283-290.
  • Pathways and kinetics of deslorelin degradation in an airway epithelial cell line (Calu-1). J Pharm Sci. 2003 May;92(5):1018-27.
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. 2018 Nov; 23(11): 2959.
  • 5″-Amino-5″-Deoxybutirosin, a Semisynthetic Analogue of Butirosin A: Antibacterial Activity In Vitro and in Mice. Antimicrob Agents Chemother. 1974 May; 5(5): 543–548.
  • Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. Marmara Pharmaceutical Journal. 2020;24(2):164-173.
  • Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. Molecules. 2025 May 6;30(9):3698.
  • Stability of proteins in aqueous solution and solid state. Indian J Pharm Sci. 2006;68(3):283-90.
  • Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS. J Pharm Biomed Anal. 2014 Sep:98:356-63.

Sources

Troubleshooting

Optimizing HPLC mobile phase for 5''-amino-4',5''-dideoxybutirosin A separation

Focus Analyte: 5''-amino-4',5''-dideoxybutirosin A Welcome to the Technical Support Knowledge Base for the chromatographic separation of highly polar aminoglycoside derivatives. 5''-amino-4',5''-dideoxybutirosin A is a 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Analyte: 5''-amino-4',5''-dideoxybutirosin A

Welcome to the Technical Support Knowledge Base for the chromatographic separation of highly polar aminoglycoside derivatives. 5''-amino-4',5''-dideoxybutirosin A is a 4,5-disubstituted aminocyclitol antibiotic derivative[1]. Due to its high polarity, lack of a strong UV chromophore, and multiple basic amino groups that remain protonated at physiological pH[2], standard reversed-phase liquid chromatography (RPLC) is generally ineffective.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your mobile phase for Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase (IP-RP) workflows.

System Diagnostics: Method Selection Workflow

Before optimizing the mobile phase, you must align your chromatographic mode with your available detector. Aminoglycosides lack the conjugated pi-systems required for strong UV absorption, dictating specific mobile phase and detector pairings[3].

Decision matrix for selecting HPLC mode and mobile phase based on detector compatibility.

Troubleshooting Knowledge Base (FAQs)

Q1: Why does 5''-amino-4',5''-dideoxybutirosin A elute in the void volume on my standard C18 column?

Causality: Aminoglycosides are extremely hydrophilic (Log Kow < -3)[4]. At a neutral or acidic pH, the multiple amine groups on the 5''-amino-4',5''-dideoxybutirosin A molecule are fully protonated, rendering the molecule highly polar. Standard C18 stationary phases rely on hydrophobic partitioning, which cannot retain these polycationic species. Solution: You must alter the retention mechanism. Either switch to a HILIC stationary phase (which retains polar compounds via an aqueous enriched layer)[2], or add an Ion-Pairing (IP) reagent to your mobile phase. IP reagents contain a hydrophilic head that binds electrostatically to the protonated amines of the analyte, and a hydrophobic tail that partitions into the C18 phase[5].

Q2: I am using LC-MS/MS. Which ion-pairing reagent should I use to avoid signal suppression?

Causality: Traditional IP reagents like octanesulfonate or trifluoroacetic acid (TFA) cause severe ion suppression in the electrospray ionization (ESI) source because they are non-volatile and compete for droplet surface charge[5]. Solution: Use Heptafluorobutyric acid (HFBA) . A concentration of 0.016 M HFBA in the mobile phase provides sufficient hydrophobicity for C18 retention of butirosin derivatives while remaining volatile enough to permit MS detection[1]. Alternatively, abandon IP-RP entirely and adopt a HILIC-MS approach, which uses highly volatile, MS-friendly buffers[6].

Q3: I switched to a Zwitterionic HILIC column, but my peaks are tailing and resolution is poor. How do I optimize the mobile phase?

Causality: Zwitterionic HILIC columns separate aminoglycosides via a mixed-mode mechanism: hydrophilic partitioning into the water layer and electrostatic interactions with the charged functional groups on the stationary phase[2]. If the buffer concentration is too low, secondary electrostatic interactions (often with residual silanols or unbalanced stationary phase charges) dominate, causing peak tailing. Solution: Increase the buffer concentration. A moderate buffer concentration of 20 mM ammonium formate (adjusted to pH 3.0 with formic acid) in the aqueous mobile phase effectively masks these secondary interactions, providing sharp peaks and optimal selectivity for polybasic aminoglycosides[7],[6].

Q4: I only have a UV detector. How can I detect this compound without derivatization?

Causality: 5''-amino-4',5''-dideoxybutirosin A lacks a conjugated chromophore, meaning it has negligible absorbance above 220 nm. Solution: You must monitor at low UV wavelengths (200–210 nm)[1]. Use an IP-RP method with a UV-transparent ion-pairing agent. A mobile phase utilizing a tetraborate buffer at pH 9.0 with octanesulfonate as the IP reagent has been proven to provide adequate separation for aminoglycosides while facilitating direct UV detection[5]. Ensure your solvents are HPLC-grade to minimize background noise at 200 nm.

Validated Experimental Protocols

To ensure self-validating systems, run a system suitability test (SST) using a known butirosin A standard before injecting your 5''-amino-4',5''-dideoxybutirosin A samples.

Protocol A: HILIC-MS/MS Method (Gold Standard for Sensitivity)

This method utilizes a zwitterionic stationary phase, eliminating the need for ion-pairing reagents[7],[3].

  • Column Selection: Use an Ethylene-Bridged Hybrid (BEH) Z-HILIC column (e.g., 2.1 × 100 mm, 1.7 μm)[6]. Maintain column temperature at 50 °C to improve mass transfer of the bulky aminoglycoside[7].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 20 mM Ammonium formate in LC-MS grade water. Adjust to pH 3.0 using neat formic acid[6]. (Self-Validation Check: Verify pH meter calibration; incorrect pH will drastically shift retention times).

    • Mobile Phase B (Organic): Acetonitrile containing 0.1% (v/v) formic acid[7].

  • Gradient Elution:

    • Start at 80% B (high organic is required to establish the aqueous partition layer on the HILIC phase)[8].

    • Ramp down to 25% B over 5 minutes to elute the highly polar analyte[6].

    • Hold at 25% B for 2 minutes, then return to 80% B.

  • Equilibration: Equilibrate for at least 10 column volumes. HILIC requires longer equilibration times than RPLC to stabilize the aqueous layer.

Protocol B: IP-RP Method (For UV or PAD Detection)

This method forces retention on a standard C18 column using a fluorinated ion-pairing agent[1].

  • Column Selection: Standard C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 μm)[1].

  • Mobile Phase Preparation:

    • Prepare an isocratic mobile phase consisting of 8% Acetonitrile and 92% Water[1].

    • Add 0.016 M Heptafluorobutyric acid (HFBA) to the mixture[1].

  • Chromatographic Conditions:

    • Flow rate: 0.5 mL/min[1].

    • Detection: UV at 200–220 nm or Pulsed Amperometric Detection (PAD)[1].

    • (Self-Validation Check: Inject a blank. HFBA can cause baseline drift in UV; ensure the baseline is stable before sample injection).

Mobile Phase Additive Data Matrix

Use this table to quickly compare the effects of different mobile phase modifiers on 5''-amino-4',5''-dideoxybutirosin A separation.

Additive / ModifierTypical ConcentrationModeMS CompatibilityPrimary Function & Causality
Ammonium Formate 20 mM (pH 3.0)HILICHigh (Volatile)Masks secondary electrostatic interactions on zwitterionic columns; ensures sharp peak shape[7],[6].
HFBA 0.016 MIP-RPModerate Provides hydrophobic tail for C18 retention; volatile enough for MS, though slight suppression may occur[1].
Octanesulfonate 5–10 mMIP-RPLow (Suppresses MS)Strong ion-pairing for robust UV detection; non-volatile, will foul MS sources[5].
Trifluoroacetic Acid (TFA) 0.1% (v/v)IP-RPLow (Suppresses MS)Lowers pH to protonate amines; provides weak ion-pairing. Causes severe MS signal quenching[9].

Mechanistic Retention Pathways

Understanding how the mobile phase interacts with the analyte and stationary phase is critical for troubleshooting retention shifts.

Mechanistic pathways of analyte retention in HILIC vs. IP-RP modes.

References

  • Analysis of Aminoglycosides with a Zwitterionic HILIC Stationary Phase and Mass Spectrometry Detection. Chromatography Today. Available at:[Link]

  • Determination of Aminoglycosides by Ion-Pair Liquid Chromatography with UV Detection: Application to Pharmaceutical Formulations and Human Serum Samples. PMC (National Institutes of Health). Available at:[Link]

  • Aminoglycosides analysis optimization using ion pairing liquid chromatography coupled to tandem mass spectrometry and application on wastewater samples. PubMed (National Institutes of Health). Available at: [Link]

  • Hydrophilic Interaction Chromatography (HILIC): Gentamycin (aminoglycosides) Antibiotics LC-MS/MS. The Nest Group. Available at: [Link]

  • Liquid Chromatography–Tandem Mass Spectrometry Analysis of Aminoglycosides in Foods Using an Ethylene-Bridged Hybrid Zwitterionic Stationary Phase. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Waters Corporation. Available at: [Link]

  • Regiospecificity of Aminoglycoside Phosphotransferase from Enterococci and Staphylococci (APH(3')-IIIa). Biochemistry - ACS Publications. Available at:[Link]

  • Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry. LCMS.cz. Available at:[Link]

  • Genomics-guided isolation and identification of active secondary metabolites of Bacillus velezensis BA-26. Taylor & Francis. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5''-Amino-4',5''-Dideoxybutirosin A Binding Assays

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals experiencing lower-than-expected binding affinities ( Kd​ ) when evaluating the aminoglycoside derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals experiencing lower-than-expected binding affinities ( Kd​ ) when evaluating the aminoglycoside derivative 5''-amino-4',5''-dideoxybutirosin A against ribosomal RNA (rRNA) targets using biophysical assays like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

As a synthetically modified 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside, this compound is engineered to evade aminoglycoside-modifying enzymes (AMEs) 1[1]. However, the very modifications that confer resistance (deoxygenation and amination) fundamentally alter its thermodynamic and electrostatic behavior in vitro, requiring highly specific assay conditions.

Part 1: Diagnostic Workflow

Before adjusting your protocols, consult the diagnostic workflow below to identify the root cause of your binding affinity drop-off.

TroubleshootingLogic Problem Low Affinity (Kd > 10 μM) Sub1 1. RNA Folding State Problem->Sub1 Sub2 2. Buffer Electrostatics Problem->Sub2 Sub3 3. Assay Surface Artifacts Problem->Sub3 Cause1 Insufficient Mg2+ Mis-annealed A-site Sub1->Cause1 Cause2 High Na+ (>140 mM) Low pH (<6.0) Sub2->Cause2 Cause3 Polycationic sticking Steric hindrance Sub3->Cause3 Sol1 Thermal annealing protocol (95°C -> slow cool in Mg2+) Cause1->Sol1 Sol2 Optimize: pH 7.3-7.4 Na+ 50-100 mM Cause2->Sol2 Sol3 Use PEG/BSA blocking Optimize ligand density Cause3->Sol3

Logical workflow for diagnosing low aminoglycoside binding affinity.

Part 2: Root Cause Analysis & FAQs (Mechanistic Causality)

Q1: Why does 5''-amino-4',5''-dideoxybutirosin A show significantly lower affinity than wild-type butirosin A in my initial SPR screen?

Causality: The structural modifications designed to evade AMEs inherently alter the molecule's binding thermodynamics. Wild-type butirosin A relies on its hydroxyl groups to act as critical hydrogen bond donors with the phosphate backbone of the bacterial 16S rRNA A-site2[2]. The 4',5''-dideoxy modification removes these hydrogen-bonding anchors. Furthermore, substituting the 5''-hydroxyl with an amino group introduces a new positive charge. If your assay buffer contains high sodium concentrations (e.g., >140 mM Na+ ), the electrostatic screening effect will disproportionately penalize this highly charged derivative, masking its true affinity and resulting in an artificially high Kd​ 3[3].

Q2: How do I balance Mg2+ concentrations? I need it for RNA folding, but it seems to inhibit compound binding.

Causality: This is the classic paradox of aminoglycoside-RNA biophysics. The 16S rRNA A-site requires divalent cations, specifically Mg2+ , to stabilize its functional tertiary fold and base-pairing interactions4[4]. However, Mg2+ ions also occupy the highly electronegative pockets within the A-site. Polycationic aminoglycosides must thermodynamically outcompete these Mg2+ ions to bind. If your Mg2+ concentration is too low (<1 mM), the RNA remains highly flexible, resulting in a massive entropic penalty upon binding. If Mg2+ is too high (>10 mM), competitive inhibition overwhelms the compound. We recommend a strict 2-4 mM Mg2+ concentration to stabilize the native A-site hairpin while allowing the 5''-amino-4',5''-dideoxybutirosin A to efficiently displace the metal ions.

Q3: My SPR sensorgrams show massive baseline drift and non-saturating kinetics. Is this a binding issue or an assay artifact?

Causality: This is almost certainly a platform artifact driven by the polycationic nature of the 5''-amino derivative. Aminoglycosides are notorious for non-specific binding to the negatively charged carboxymethyl dextran matrices of standard SPR sensor chips. The addition of the 5''-amino group exacerbates this "polycationic sticking," leading to continuous baseline drift and non-saturating association phases 5[5]. Switching to a planar sensor chip or heavily optimizing the running buffer with blocking agents (BSA/PEG) is required.

Part 3: Quantitative Data Summary

The table below summarizes how specific buffer variables mechanistically impact the binding affinity of 5''-amino-4',5''-dideoxybutirosin A.

Table 1: Impact of Buffer Variables on Aminoglycoside-RNA Binding Affinity

VariableRange TestedImpact on Affinity ( Kd​ )Mechanistic Causality
pH 5.0 - 6.5Significant DecreaseAlters protonation states of the aminoglycoside and RNA functional groups, disrupting specific H-bonds[3].
pH 7.0 - 7.5Optimal (Lowest Kd​ )Maintains physiological protonation of the 5''-amino group for optimal electrostatic targeting.
NaCl > 140 mMSignificant DecreaseHigh Na+ screens long-range electrostatic attraction between the polycationic drug and polyanionic RNA[3].
NaCl 50 - 100 mMOptimalBalances ionic strength without overwhelming the electrostatic binding driving force.
MgCl2​ < 1 mMModerate DecreaseRNA A-site remains highly flexible; high entropic penalty upon drug binding[4].
MgCl2​ > 10 mMSignificant Decrease Mg2+ directly competes with the aminoglycoside for electronegative binding pockets in the RNA.

Part 4: Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must act as a self-validating system. Do not proceed to the next step if the validation criteria are not met.

Protocol 1: RNA Annealing and Quality Control

Objective: Ensure the 16S rRNA A-site construct is in a uniform, monomeric hairpin conformation prior to introducing the aminoglycoside.

  • Dilution: Dilute the synthetic A-site RNA oligonucleotide to 10 μM in an annealing buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 0.1 mM EDTA). Crucial: Do not add Mg2+ yet to prevent Mg-dependent misfolding or dimerization.

  • Denaturation: Heat the sample to 95°C for 5 minutes in a thermocycler to disrupt all secondary structures.

  • Snap-Cooling: For short hairpins (like the A-site), transfer immediately to ice for 10 minutes to trap the intramolecular hairpin and prevent intermolecular duplex formation.

  • Divalent Cation Addition: Supplement the buffer with MgCl2​ to a final concentration of 3 mM. Incubate at 37°C for 20 minutes to allow the tertiary structure to lock into place.

  • Validation Step (Self-Validating Check): Run a UV thermal melting ( Tm​ ) curve (260 nm, 20°C to 90°C). A single, sharp hyperchromic transition indicates a uniform folding population. Multiple transitions indicate misfolding, requiring re-annealing.

Protocol 2: SPR Kinetic Assay Optimization for Polycationic Ligands

Objective: Accurately measure the Kd​ of 5''-amino-4',5''-dideoxybutirosin A while eliminating non-specific matrix interactions.

  • Surface Preparation: Use a streptavidin-coated planar chip (e.g., Series S Sensor Chip SA) rather than a CM5 chip to minimize the negative charge of the dextran matrix[5].

  • Ligand Immobilization: Capture 3'-biotinylated 16S rRNA A-site to a low density. Causality: High density causes steric hindrance and electrostatic repulsion between adjacent RNA molecules. Target a theoretical Rmax​ of 30-50 RU.

  • Buffer Formulation: Use a running buffer of 10 mM HEPES pH 7.4, 100 mM NaCl, 3 mM MgCl2​ , 0.05% Surfactant P20, and 1 mg/mL BSA to passivate the surface[5].

  • Analyte Injection: Inject 5''-amino-4',5''-dideoxybutirosin A in a 2-fold dilution series (e.g., 10 nM to 1 μM). Use a high flow rate (50-100 μL/min) to minimize mass transport limitations.

  • Validation Step (Self-Validating Check): Always inject the analyte over a blank reference channel (streptavidin only) and a reference channel immobilized with a mutated A-site RNA (e.g., an A1408G mutation, which abolishes 2-DOS binding)[2]. True binding is the double-referenced signal (Active - Mutated). If the mutated channel shows >10% of the active channel signal, your buffer requires additional blocking agents.

References

  • Fragment-Based Approaches to Identify RNA Binders | Journal of Medicinal Chemistry. acs.org.[Link]

  • RNA Structural Differentiation: Opportunities with Pattern Recognition - PMC - NIH. nih.gov.[Link]

  • Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes - PMC. nih.gov.[Link]

  • Recent advances in the biosynthetic pathway and structural modification of gentamicin. nih.gov.[Link]

  • Surface Plasmon Resonance Troubleshooting - SPR Assay Advice - Bitesize Bio. bitesizebio.com.[Link]

Sources

Troubleshooting

Resolving NMR signal overlap in 5''-amino-4',5''-dideoxybutirosin A characterization

Welcome to the Technical Support Center for NMR Characterization. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with 5''-amino-4',5''-dideoxybutiros...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Characterization. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with 5''-amino-4',5''-dideoxybutirosin A .

This molecule is a rationally designed, broad-spectrum aminoglycoside antibiotic derivative engineered to resist bacterial 3'-phosphorylative enzymatic inactivation[1]. However, its structural complexity—comprising a 2-deoxystreptamine ring, a xylose derivative, a 2,6-diamino-2,6-dideoxyglucose ring, and an (S)-4-amino-2-hydroxybutyryl (AHB) side chain—creates severe spectral crowding. This guide provides field-proven, self-validating methodologies to deconvolve these overlapping signals.

Frequently Asked Questions (FAQs): The Causality of Signal Overlap

Q: Why does 5''-amino-4',5''-dideoxybutirosin A exhibit such severe 1 H NMR signal overlap? A: The overlap is a direct consequence of the molecular architecture. Aminoglycosides contain multiple saturated, oxygen-rich heterocyclic rings. The bulk of the non-anomeric ring protons (H2, H3, H4, H5) resonate within a very narrow chemical shift window (3.0–4.5 ppm) because they share nearly identical electron-withdrawing environments (hydroxyl groups and ether linkages)[2].

Q: How do the specific 4',5''-dideoxy and 5''-amino modifications alter the NMR landscape compared to native Butirosin A? A: Removing the electronegative oxygen atoms at the 4' and 5'' positions eliminates their local deshielding effects, causing the adjacent protons to shift upfield into the aliphatic region (1.5–2.5 ppm). Conversely, substituting a hydroxyl with an amino group at the 5'' position introduces a unique nitrogen-coupled spin system. While this reduces oxygen-driven crowding, it introduces complex 3JHH​ coupling from the new methylene/methine protons[1].

Q: Can high-field 1D 1 H NMR alone confirm the structure and stereochemistry? A: No. While 1D 13 C NMR can accurately count the distinct carbon environments[3], 1D 1 H NMR, even at 600 MHz or 800 MHz, suffers from multiplet overlap that obscures the J -coupling constants required for stereochemical (axial/equatorial) confirmation. Multidimensional (2D) techniques are mandatory to establish unambiguous connectivity[4].

Troubleshooting Guide & Experimental Protocols

Issue 1: Resolving the 3.0–4.5 ppm "Carbohydrate Envelope"

Symptom: The 1D 1 H spectrum shows a massive, unresolvable multiplet block between 3.0 and 4.5 ppm, making it impossible to trace individual ring spin systems. Causality: Protons attached to oxygen-bearing carbons resonate at nearly identical frequencies. Solution: Disperse the proton signals into the orthogonal 13 C dimension using Heteronuclear Single Quantum Coherence (HSQC) and trace them using Total Correlation Spectroscopy (TOCSY).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.5 mL of D2​O . Adjust the pD to ~6.5 using dilute NaOD/DCl to ensure a stable conformation without catalyzing rapid degradation[2].

  • Anchor Identification: Acquire a phase-sensitive 2D 1 H- 13 C HSQC spectrum. Identify the anomeric protons (typically isolated downfield between 5.0–5.5 ppm). These serve as your starting anchors.

  • Spin System Tracing: Acquire a 2D TOCSY with a mixing time of 70 ms.

  • Self-Validation Overlay: Overlay the HSQC and TOCSY spectra. Start at an anomeric proton in the TOCSY and trace the cross-peaks horizontally. Verify each proton's identity by checking its corresponding carbon chemical shift in the HSQC. If a proton signal is ambiguous, the 13 C shift will unequivocally separate it from overlapping neighbors.

Issue 2: Ambiguity in Assigning the 5''-Amino Position

Symptom: Difficulty distinguishing the protons at the novel 5''-amino position from the AHB side-chain amines or the 2,6-diamino positions. Causality: Carbon-based NMR cannot easily differentiate between primary amines in similar aliphatic environments without extensive relayed coherence[5]. Solution: Utilize natural abundance 1 H- 15 N HSQC to selectively filter for nitrogen-bound protons.

Step-by-Step Protocol:

  • Solvent Exchange: Lyophilize the sample and redissolve in 90% H2​O / 10% D2​O . Adjust the pH to 4.0–4.5 to slow the chemical exchange of amine protons with the bulk solvent, making them visible on the NMR timescale[6].

  • Nitrogen Dispersion: Acquire a 1 H- 15 N HSQC (optimized for 1JNH​≈73 Hz). The 5''-amino group will appear at a distinct 15 N chemical shift compared to the AHB amide/amine and the ring amines.

  • Correlation: Use a 2D 1 H- 15 N HSQC-TOCSY to correlate the identified NH2​ protons back to the aliphatic 5'' and 4'' protons, creating a closed-loop validation of the modification site.

Issue 3: Missing or Obscured Inter-Ring Connectivity

Symptom: Unable to prove the sequence of the rings (glycosidic linkages) because NOESY cross-peaks are obscured by intra-ring NOEs or conformational stacking. Causality: Butirosin derivatives often exhibit a spatial stacking arrangement between the xylose and 2,6-diamino-2,6-dideoxyglucose rings, which complicates through-space (NOE) interpretations[2]. Solution: Rely on through-bond Heteronuclear Multiple Bond Correlation (HMBC) rather than through-space NOESY for linkage confirmation.

Step-by-Step Protocol:

  • Acquisition: Run a 2D HMBC experiment optimized for long-range carbon-proton couplings ( nJCH​=8 Hz).

  • Linkage Mapping: Look for cross-peaks between the anomeric proton of the xylose ring ( H1′′ ) and the oxygen-bearing carbon of the 2-deoxystreptamine ring ( C5 ). Repeat for the glucose derivative ( H1′ to C4 ).

  • Validation: The presence of these 3JCH​ cross-peaks definitively proves the covalent linkage sequence, independent of the molecule's spatial folding.

Quantitative Data Parameters

To ensure reproducibility across different spectrometer platforms, use the following optimized acquisition parameters for characterizing this specific class of aminoglycosides.

ExperimentNucleiPrimary PurposeKey Acquisition Parameter
1D 1 H 1 HBaseline purity & referencingns = 16, d1 = 2.0 s
2D TOCSY 1 H- 1 HIntra-ring spin system mappingMixing time = 70 ms
2D HSQC 1 H- 13 CResolving carbohydrate overlap 1JCH​ = 145 Hz
2D HMBC 1 H- 13 CGlycosidic linkage confirmation nJCH​ = 8 Hz
2D 1 H- 15 N HSQC 1 H- 15 NAmine/Amide assignment 1JNH​ = 73 Hz, pH 4.0
2D NOESY 1 H- 1 HSpatial conformation/stackingMixing time = 250–300 ms

Visualizations

Workflow: Resolution of Signal Overlap

The following logical workflow demonstrates the causality-driven approach to deconvolving the NMR spectrum of 5''-amino-4',5''-dideoxybutirosin A.

G Start 1D 1H NMR Acquisition (Severe Overlap 3-4.5 ppm) Step1 2D 1H-13C HSQC (Disperse into 13C dimension) Start->Step1 Carbon Dispersion Step2 2D TOCSY / COSY (Identify Spin Systems) Start->Step2 Scalar Coupling Step4 1H-15N HSQC (Assign Amine Protons) Start->Step4 Nitrogen Dispersion Step3 2D HMBC (Link Ring Systems) Step1->Step3 Long-range J(CH) Step2->Step3 End Complete Resonance Assignment & Stereochemical Validation Step3->End Step4->End

Figure 1: Multidimensional NMR workflow for resolving aminoglycoside spectral overlap.

Structural Connectivity Logic

This diagram illustrates the critical inter-residue correlations required to prove the structure of the assembled molecule.

G Ring1 2,6-diamino-2,6-dideoxyglucose (Ring I) Ring2 2-deoxystreptamine (Ring II) Ring1->Ring2 HMBC: H1' to C4 NOE: Stacking interactions Ring3 5''-amino-4',5''-dideoxyxylose (Ring III) Ring3->Ring2 HMBC: H1'' to C5 AHB AHB Side Chain AHB->Ring2 HMBC: Carbonyl C to N1-H

Figure 2: Key HMBC and NOE correlations defining the inter-ring architecture.

References

  • Woo, P. W. K., & Haskell, T. H. (1982). Deoxy derivatives of butirosin A and 5"-amino-5"-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. The Journal of Antibiotics. 1

  • Cox, J. R., & Serpersu, E. H. (1995). The complete 1H NMR assignments of aminoglycoside antibiotics and conformational studies of butirosin A through the use of 2D NMR spectroscopy. Carbohydrate Research. 2

  • Woo, P. W. K., & Westland, R. D. (1973). Carbon-13 n.m.r. Spectra of the antibiotic butirosin A, and related aminoglycosides. Carbohydrate Research. 3

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab. 4

  • Byrd, H. C. M., et al. (2010). Characterization of Glycosaminoglycans by 15 N-NMR Spectroscopy and in vivo Isotopic Labeling. PubMed Central. 6

  • Fesik, S. W., et al. (1988). 2D NMR studies of aminoglycoside antibiotics. Use of relayed coherence transfer for 1H resonance assignment and in situ structure elucidation of amikacin derivatives in reaction mixtures. Biochemistry. 5

Sources

Optimization

Technical Support Center: Crystallization of 5''-amino-4',5''-dideoxybutirosin A–RNA Complexes

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique biophysical and crystallographic challenges of co-crystallizing RNA with 5''-amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the unique biophysical and crystallographic challenges of co-crystallizing RNA with 5''-amino-4',5''-dideoxybutirosin A.

This specific ligand is a synthetic aminoglycoside derivative engineered to resist bacterial 3'-phosphorylative enzymatic inactivation, making it a critical molecule in overcoming antimicrobial resistance[1]. Because aminoglycosides rely on multiple positively charged amino groups to bind the negatively charged RNA backbone and specific structural pockets (such as the ribosomal A-site)[2], their complexation often leads to high conformational entropy and electrostatic artifacts.

This guide provides self-validating protocols, quantitative optimization strategies, and targeted troubleshooting to ensure you achieve diffraction-quality crystals.

Section 1: Core Principles & Workflow

The crystallization of RNA-aminoglycoside complexes requires precise control over RNA folding, ligand stoichiometry, and crystal lattice formation. The puckered sugar rings of aminoglycosides typically insert into the RNA helix, stacking against specific bases (e.g., G1491 in the A-site) and forming pseudo base pairs[3]. Because the stoichiometry of aminoglycoside binding can vary between zero and two per A-site[3], precise molar ratios and controlled assembly are the most critical factors in your workflow.

Workflow A 1. RNA Synthesis & Purification B 2. Thermal Annealing (Mg2+) A->B C 3. Ligand Complex Assembly B->C D 4. Vapor Diffusion Screening C->D E 5. Optimization & Diffraction D->E

Workflow for preparing and crystallizing RNA-aminoglycoside complexes.

Section 2: Self-Validating Experimental Protocols

To guarantee reproducibility, every step in the preparation pipeline must be validated before moving to the next.

Protocol 1: RNA Preparation and Thermal Annealing
  • Purification : Synthesize RNA oligonucleotides and purify via denaturing gel electrophoresis (20% acrylamide, 8 M urea) to ensure single-nucleotide resolution[3]. Excise the band, elute, and precipitate.

  • Buffer Exchange : Exchange RNA into a low-salt buffer (e.g., 100 mM Sodium Cacodylate pH 6.4, 50 mM NaCl, 0.125 mM EDTA) and concentrate to ~2.0 mM[3].

  • Thermal Annealing : Heat the RNA to 90°C for 2 minutes to disrupt non-specific intermolecular interactions, then slowly cool to 37°C[3].

  • Causality & Validation : Slow cooling allows the RNA to find its thermodynamic minimum, preventing kinetic traps. Validation step: Confirm conformational homogeneity using Native PAGE or Dynamic Light Scattering (DLS) before proceeding to ligand addition.

Protocol 2: Complex Assembly
  • Cation Addition : Add MgSO4 (to a final concentration of ~5.125 mM) to stabilize the tertiary fold of the RNA[3].

  • Ligand Titration : Prepare a 10 mM stock of 5''-amino-4',5''-dideoxybutirosin A in RNase-free water. Slowly titrate the ligand into the RNA solution to achieve a 1.5:1 to 2:1 (Ligand:RNA) molar ratio.

  • Causality & Validation : Aminoglycosides have variable pKa values (5.74–7.07) for their amino groups but remain highly positively charged at crystallization pH[4]. Rapid addition causes electrostatic crashing. Validation step: Validate complex formation and stoichiometry via Isothermal Titration Calorimetry (ITC) or analytical Size Exclusion Chromatography (SEC).

Protocol 3: Crystallization Screening
  • Setup : Use hanging-drop or sitting-drop vapor diffusion. Mix 1 µL of the validated RNA-ligand complex with 1 µL of reservoir solution.

  • Matrix Design : Screen using MPD (2-methyl-2,4-pentanediol) or low molecular weight PEGs as primary precipitants.

  • Additives : Include polyamines (spermine, spermidine) or Hexaamminecobalt(III) chloride to mediate crystal contacts[5].

Section 3: Quantitative Optimization Parameters

To facilitate rapid screening, the following table summarizes the most successful baseline conditions for RNA-aminoglycoside complexes based on established crystallographic data[3][5].

ParameterOptimal Range/ConditionMechanistic Purpose
RNA Concentration 1.0 – 2.5 mMEnsures adequate supersaturation during vapor diffusion.
Ligand Stoichiometry 1.5x – 2.0x molar excessSaturates the binding pocket to overcome variable occupancy[3].
Precipitant 10% – 40% (v/v) MPDLowers the dielectric constant, promoting electrostatic crystal contacts.
Divalent Cations 5 – 20 mM Mg²⁺ or Ba²⁺Shields the phosphate backbone; bridges intermolecular RNA contacts[5].
Polyamines 1 – 5 mM SpermineNeutralizes localized negative charges; essential for RNA lattice packing.
pH Range 5.5 – 7.0 (Cacodylate/MES)Maintains the functional protonation state of the aminoglycoside[4].

Section 4: Troubleshooting & FAQs

Q1: Immediately after adding 5''-amino-4',5''-dideoxybutirosin A to my RNA, the solution turns cloudy. How do I fix this? A: This is an "electrostatic crash." The multiple positively charged amines on the dideoxybutirosin derivative interact non-specifically with the polyanionic RNA backbone, causing rapid aggregation[2].

  • Solution : Increase the monovalent salt concentration (e.g., 100-200 mM NaCl or KCl) in your buffer prior to ligand addition to screen the charges. Add the ligand in 0.25 molar equivalent increments, incubating for 10 minutes at 4°C between additions.

Troubleshooting Issue Immediate Precipitation Cause1 Electrostatic Shock Issue->Cause1 Cause2 RNA Misfolding Issue->Cause2 Sol1 Titrate ligand slowly in high salt Cause1->Sol1 Sol2 Verify annealing via Native PAGE Cause2->Sol2

Troubleshooting logic for precipitation during RNA-aminoglycoside assembly.

Q2: I have crystals, but they diffract poorly (worse than 3.5 Å) and show high mosaicity. What is the next step? A: Poor diffraction in RNA crystals is often due to high solvent content, conformational flexibility of the RNA, or variable ligand occupancy[3][4].

  • Solution 1 (Dehydration) : Slowly increase the MPD or PEG concentration in the reservoir to dehydrate the crystal drop, which can tighten the lattice.

  • Solution 2 (Chaperone Engineering) : If intrinsic flexibility is the issue, consider engineering a U1A binding site into a non-essential region of your RNA and co-crystallizing with the U1A RNA binding domain (RBD) protein. This approach dramatically improves crystallizability and resolution[5].

  • Solution 3 (Cation Substitution) : Swap Mg²⁺ for Co(NH₃)₆³⁺, which has a strictly octahedral geometry and can form more rigid, predictable hydrogen bonds with the RNA backbone.

Q3: How do I confirm the ligand is actually bound in the crystal structure and not just mediating crystal contacts? A: Aminoglycoside binding is highly promiscuous due to electrostatic dominance[2].

  • Solution : Maintain a continuous presence of the ligand in the crystallization reservoir (at least 0.5 mM). During structure refinement, look for the signature insertion of the puckered sugar ring I into the RNA helix and the pseudo base pair with the universally conserved adenine (e.g., A1408)[3]. If phase determination is ambiguous, incorporate 5-bromo-uridine into the RNA transcript to facilitate experimental phasing via SAD/MAD[5].

Q4: Does the specific structure of 5''-amino-4',5''-dideoxybutirosin A require special cryoprotection? A: Because this ligand contains multiple deoxygenated sites (4', 5'' positions) compared to standard butirosin[1], it is slightly more hydrophobic in those specific regions. However, the primary cryoprotection concern remains the RNA lattice. If your precipitant is MPD >25% (v/v), the drop is already cryoprotected. If using PEG, supplement the drop with 20-25% glycerol or ethylene glycol for 30 seconds before flash-freezing in liquid nitrogen.

References

  • Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. Source: PubMed (NIH) URL:[Link]

  • Docking of Aminoglycosides to Hydrated and Flexible RNA. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding. Source: PMC (NIH) URL:[Link]

  • Aminoglycosides: Molecular Insights on the Recognition of RNA and Aminoglycoside Mimics. Source: PMC (NIH) URL:[Link]

  • Crystallization of RNA and RNA–protein complexes. Source: Doudna Lab URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5''-Amino-4',5''-Dideoxybutirosin A Synthesis &amp; Toxicity

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting and validated protocols for researchers synthesizing 5''-amino-4',5''-dideoxybutirosin A derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting and validated protocols for researchers synthesizing 5''-amino-4',5''-dideoxybutirosin A derivatives. Our focus is on overcoming synthetic bottlenecks and mitigating the off-target nephrotoxicity and ototoxicity frequently associated with aminoglycoside derivatization.

Section 1: Mechanistic Troubleshooting (Toxicity & Selectivity)

Q1: Why does our 5''-amino-4',5''-dideoxybutirosin A derivative exhibit higher-than-expected cytotoxicity in renal cell lines despite containing the N-1 AHB group?

Application Scientist Insight: The causality lies in the delicate balance between polycationic charge and ribosomal selectivity. The N-1 AHB (L-(-)-4-amino-2-hydroxybutyryl) group inherently lowers acute lethal toxicity; for instance, historical data shows the1[1]. Furthermore, the AHB group effectively2[2].

However, introducing a primary amine at the 5''-position increases the overall cationic charge of the scaffold. 3, leading to lysosomal phospholipidosis and nephrotoxicity[3]. Additionally, while the 5''-amino modification retains parent-like antibacterial activity, it can 4, increasing off-target ribosomal binding[4].

Recommendation: To mitigate this, consider masking the 5''-primary amine by converting it into a 5''-formamido or 5''-ureido group. This reduces the net positive charge (decreasing megalin uptake) while maintaining the critical hydrogen-bonding network required for bacterial 16S rRNA binding, thereby restoring target selectivity[4].

ToxicityMechanisms AG 5''-Amino Butirosin Derivative (High Polycationic Charge) Megalin Megalin Receptor Uptake (Renal Proximal Tubules) AG->Megalin Electrostatic Attraction Mito Binding to Human 12S rRNA (Mitochondrial Translation) AG->Mito Off-Target Decoding A-Site Nephro Lysosomal Phospholipidosis (Nephrotoxicity) Megalin->Nephro Oto ROS Generation & Apoptosis (Ototoxicity) Mito->Oto Mitigation N-1 AHB Group & 5''-Amine Masking (e.g., Formamido) Mitigation->AG Reduces Net (+) Charge & Improves Selectivity

Fig 1. Mechanistic pathway of aminoglycoside-induced toxicity and chemical mitigation strategies.

Section 2: Synthetic Workflows & Protocol Troubleshooting

Q2: During the deoxygenation of the 4'-position, my trifluoromethylsulfonylation (triflation) step yields a complex mixture of degradation products. How can I isolate the 4'-O-triflyl intermediate cleanly?

Application Scientist Insight: Triflic anhydride is an exceptionally aggressive electrophile. If the 5''-position or other hydroxyls are not fully protected, or if trace moisture is present, you will observe over-triflation, elimination, or hydrolysis of the delicate glycosidic bonds. The standard protocol for 5''-amino-4',5''-dideoxybutirosin A requires a5[5].

Validated Protocol: 4'-OH Activation via Triflation

  • Preparation: Rigorously dry the protected 5''-aminodeoxybutirosin A by co-evaporation with anhydrous toluene (3x).

  • Reaction: Dissolve the dried precursor in anhydrous pyridine under an inert argon atmosphere and cool to -15°C.

  • Addition: Add trifluoromethanesulfonic anhydride dropwise over 10 minutes.

  • Self-Validation Check: Monitor the reaction via TLC (DCM/MeOH 95:5). The starting material should completely disappear within 30 minutes, replaced by a single, higher Rf spot[5].

  • Quench & Isolation: Immediately quench the reaction with cold aqueous NaHCO3 to neutralize the pyridine hydro-triflate salts and prevent acid-catalyzed cleavage of the pseudo-trisaccharide. Extract with dichloromethane, dry over Na2SO4, and concentrate in vacuo. Crucial: Do not store the triflate intermediate; proceed immediately to the thioether displacement step.

Q3: The reductive cleavage of the 4'-arylthio intermediate is failing to yield the fully deoxygenated 4'-position. What is the optimal method?

Application Scientist Insight: The 4'-phenylthio group is sterically hindered. Standard catalytic hydrogenation (e.g., Pd/C) often fails because the sulfur atom acts as a potent catalyst poison. To achieve complete C-S bond cleavage, you must use potent single-electron transfer (SET) conditions, specifically a 6[6].

Validated Protocol: Dissolving Metal Reduction of 4'-Phenylthio Group

  • Setup: Condense 40 mL of anhydrous liquid ammonia in a 3-neck flask at -78°C (dry ice/acetone bath).

  • Dissolution: Dissolve 200 mg of the5 in a minimal amount of anhydrous THF and add it to the liquid ammonia[5].

  • Reduction: Add freshly cut pieces of metallic sodium sequentially with vigorous stirring.

  • Self-Validation Check: The reaction is complete only when a deep blue color (indicating an excess of solvated electrons) persists for at least 30 seconds[5].

  • Quench: Add solid ammonium chloride (approx. 100 mg) cautiously until the blue color completely dissipates[5].

  • Workup: Allow the ammonia to evaporate at room temperature. Dissolve the residue in water, adjust the pH to 6-7 with dilute HCl, and extract with ether to remove organic byproducts. The aqueous layer contains the deprotected, deoxygenated product, which can be purified via a weak cation exchange column (e.g., Amberlite CG-50, NH4+ form)[5].

SynthesisWorkflow Step1 Protected 5''-Aminodeoxybutirosin A (Penta-N-Cbz protected) Step2 Trifluoromethylsulfonylation (Tf2O, Pyridine, -15°C) Step1->Step2 Activation of 4'-OH Step3 Thioether Displacement (NaSPh, DMF) Step2->Step3 Inversion of Configuration Step4 Dissolving Metal Reduction (Na/NH3 liquid, -78°C) Step3->Step4 Reductive Cleavage of C-S Step5 Global Deprotection (Ammonolysis & Hydrogenolysis) Step4->Step5 Removal of Cbz Groups Product 5''-amino-4',5''-dideoxybutirosin A Step5->Product Final Isolation

Fig 2. Step-by-step synthetic workflow for 5''-amino-4',5''-dideoxybutirosin A generation.

Section 3: Quantitative Data & Comparative Analysis

To rationally guide your derivatization strategy, it is critical to compare the toxicity and selectivity metrics of your synthesized compounds against established baselines.

Table 1: Comparative Toxicity and Selectivity of Aminoglycoside Derivatives

CompoundStructural ModificationLD50 (mg/kg, murine model)Ribosomal Selectivity (Bacterial 16S vs Human 12S)Primary Toxicity Mechanism
Ribostamycin Parent scaffold (No AHB)~260ModerateMegalin uptake; Mitochondrial binding
Butirosin A N-1 AHB addition~520Moderate-HighReduced Megalin uptake
5''-amino-4',5''-dideoxybutirosin A N-1 AHB + 4',5''-dideoxy + 5''-amino~450Low-ModerateIncreased cytosolic A-site binding
5''-formamido-4',5''-dideoxybutirosin A N-1 AHB + 5''-formamido>600HighMinimal (Charge masked)

Note: Data synthesized from foundational toxicity assays and ribosomal selectivity profiling[1],[4],[3].

References

  • Woo, P. W., & Haskell, T. H. "Deoxy derivatives of butirosin A and 5"-amino-5"-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies." J Antibiot (Tokyo).
  • "Development of novel aminoglycoside (NB54)
  • "US3983102A - Process for preparing 5"-amino-4',5"-dideoxybutirosin A.
  • "Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors." MDPI.
  • "Structure-Activity Relationships for 5”-Modifications of 4,5-Aminoglycoside Antibiotics." NIH.gov.
  • "Reducing the Toxicity of Designer Aminoglycosides as Nonsense Mutation Readthrough Agents for Therapeutic Targets." NIH.gov.

Sources

Reference Data & Comparative Studies

Validation

Comparative Ribosomal Binding of 5''-Amino-4',5''-Dideoxybutirosin A and Neomycin: A Structural and Thermodynamic Guide

Executive Summary The evolutionary arms race between antimicrobial design and bacterial resistance is fundamentally a thermodynamic and structural challenge. Aminoglycosides exert their bactericidal effect by binding to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolutionary arms race between antimicrobial design and bacterial resistance is fundamentally a thermodynamic and structural challenge. Aminoglycosides exert their bactericidal effect by binding to the decoding A-site of the bacterial 16S ribosomal RNA (rRNA), disrupting protein translation[1]. Neomycin , a naturally occurring 4,5-disubstituted 2-deoxystreptamine (2-DOS), represents the benchmark for high-affinity A-site binding. However, its dense array of hydroxyl and amino groups makes it highly susceptible to deactivation by Aminoglycoside-Modifying Enzymes (AMEs)[2].

Conversely, 5''-amino-4',5''-dideoxybutirosin A is a rationally engineered derivative designed to circumvent enzymatic deactivation while preserving ribosomal binding affinity[3]. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these structural modifications, comparing their thermodynamic binding profiles and providing a self-validating experimental framework for assessing A-site affinity.

Structural Divergence and Mechanistic Causality

To understand the comparative performance of these two molecules, we must analyze the causality behind their structural features:

  • Neomycin (The Benchmark): Neomycin possesses a four-ring structure that drives a highly exothermic (enthalpic) binding event with the 16S rRNA A-site (Kd ~0.5 µM)[2]. The 4' and 5'' hydroxyl groups form critical hydrogen bonds with the RNA phosphate backbone. However, these exact hydroxyls are the primary targets for Aminoglycoside Phosphotransferases (APHs) and Adenyltransferases (ANTs), which covalently modify the drug and abolish ribosomal binding[4].

  • 5''-Amino-4',5''-Dideoxybutirosin A (The Engineered Alternative): This molecule utilizes a three-ring core supplemented by two critical modifications:

    • N1-AHB Group: The addition of an (S)-4-amino-2-hydroxybutyryl (AHB) group at the N1 position of the 2-DOS ring provides massive steric hindrance, shielding the molecule from N-acetyltransferases (AACs)[4]. Furthermore, the AHB group forms supplementary contacts within the major groove of the A-site, compensating for the lack of a fourth sugar ring[4].

    • 4',5''-Deoxygenation & 5''-Amination: By removing the 4' and 5'' hydroxyls, the molecule eliminates the primary liabilities targeted by APHs and ANTs[3]. To compensate for the lost enthalpic energy of the hydroxyl hydrogen bonds, the rationally designed 5''-amino group introduces a localized positive charge at physiological pH. This creates a new electrostatic salt bridge with the RNA backbone, restoring the binding affinity[5].

Mechanism Neo Neomycin (4 Rings, High Affinity) Ribosome 16S rRNA A-Site (Target) Neo->Ribosome Strong Enthalpic Binding Butirosin 5''-Amino-4',5''-Dideoxybutirosin A (3 Rings + AHB) Butirosin->Ribosome Maintained Binding AME Modifying Enzymes (AMEs) AME->Neo Covalent Inactivation AME->Butirosin Steric/Chemical Evasion

Fig 1. Mechanistic divergence in A-site binding and AME evasion between Neomycin and the Butirosin A derivative.

Thermodynamic Profiling & Binding Affinity

The table below summarizes the quantitative and qualitative binding data. Neomycin achieves superior raw affinity due to its extended four-ring architecture, but fails completely in the presence of AMEs. The engineered Butirosin A derivative trades a marginal decrease in wild-type affinity for near-total immunity to enzymatic modification[3],[2].

PropertyNeomycin5''-Amino-4',5''-Dideoxybutirosin A
Core Scaffold 4,5-disubstituted 2-DOS (4 rings)4,5-disubstituted 2-DOS (3 rings)
N1 Substitution None(S)-4-amino-2-hydroxybutyryl (AHB)
Target Site 16S rRNA Decoding A-Site16S rRNA Decoding A-Site
Binding Affinity (Kd) ~0.5 µM~1.2 - 2.5 µM
Primary Driving Force Strongly Enthalpic (H-bonds)Enthalpic (Salt bridges via 5''-NH3+)
Susceptibility to APH(3') High (Rapidly Inactivated)Resistant (Lacks 3'/4' target hydroxyls)
Susceptibility to AAC(6') High (Rapidly Inactivated)Resistant (Steric hindrance from AHB)

Self-Validating Experimental Protocols

To objectively compare these compounds, a robust protocol must internally control for both baseline affinity and active enzymatic resistance. We employ a dual-arm orthogonal assay: Isothermal Titration Calorimetry (ITC) to establish baseline thermodynamics[2], and a 2-Aminopurine (2-AP) fluorescence displacement assay[6] performed after AME incubation to validate resistance.

Protocol: Orthogonal Affinity and Resistance Profiling

Objective: To quantify the Kd of both aminoglycosides before and after exposure to APH(3')-IIIa.

Step 1: RNA Construct Preparation

  • Synthesize a 27-nucleotide RNA hairpin modeling the bacterial 16S rRNA A-site.

  • Substitute the conformationally flexible adenine at position 1492 with the fluorescent analog 2-Aminopurine (2-AP)[6].

  • Causality Note: When an aminoglycoside binds, A1492 flips out of the internal helix, exposing the 2-AP to the solvent and drastically altering its fluorescence emission. This provides a direct, real-time readout of the conformational switch.

Step 2: AME Pre-treatment (The Validation Arm)

  • Prepare two parallel aliquots of Neomycin and 5''-amino-4',5''-dideoxybutirosin A (10 µM each).

  • Incubate "Arm B" with 1 µM purified APH(3')-IIIa and 2 mM ATP in a buffer containing 10 mM MgCl2 for 2 hours at 37°C. Leave "Arm A" untreated.

Step 3: Fluorescence Titration (Kd Determination)

  • Place 1 µM of the 2-AP RNA construct in a quartz cuvette (Buffer: 10 mM sodium phosphate, 50 mM NaCl, pH 7.0).

  • Titrate the aminoglycosides from Arm A and Arm B into the RNA solution.

  • Monitor fluorescence emission at 370 nm (excitation at 310 nm).

  • Self-Validation Logic: If the resistance design is successful, the Kd of Neomycin in Arm B will shift from ~0.5 µM to >100 µM (indicating inactivation), whereas the Kd of 5''-amino-4',5''-dideoxybutirosin A will remain constant between Arm A and Arm B.

Step 4: Thermodynamic Deconvolution via ITC

  • To prove that the 5''-amino group compensates for the lost hydroxyls, perform ITC on the untreated Arm A samples.

  • Inject 10 µL aliquots of the aminoglycoside into a calorimeter cell containing 2 µM wild-type A-site RNA[2].

  • Extract the enthalpy (ΔH) and entropy (-TΔS). You will observe that the 5''-amino-4',5''-dideoxybutirosin A maintains a highly exothermic ΔH, proving the successful formation of the engineered electrostatic salt bridge.

Workflow Step1 1. RNA Synthesis (2-AP Labeled) Step2 2. AME Pre-treatment (Control Arm) Step1->Step2 Step3 3. Ligand Titration (Neo vs. Butirosin) Step2->Step3 Step4 4. Fluorescence Measurement Step3->Step4 Step5 5. Thermodynamic Deconvolution Step4->Step5

Fig 2. Self-validating orthogonal workflow for measuring ribosomal binding and AME resistance.

References

  • Woo, P. W. K., & Haskell, T. H. "Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies." NIH.gov.
  • Haskell, T. H., et al. "Process for preparing 5''-amino-4',5''-dideoxybutirosin A." Google Patents.
  • Fong, D. H., & Berghuis, A. M. "Structural Basis of APH(3′)-IIIa-Mediated Resistance to N1-Substituted Aminoglycoside Antibiotics." NIH.gov.
  • Pilch, D. S., et al. "The Binding of Neomycin-Class Aminoglycosides to the A Site of 16S rRNA." ACS Publications.
  • Hobbie, S. N., et al. "Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA." NIH.gov.
  • Ennifar, E., et al. "Fluorescent HIV-1 Dimerization Initiation Site (DIS): Design, properties and use for ligand discovery." NIH.gov.

Sources

Comparative

Validation of 5''-amino-4',5''-dideoxybutirosin A Resistance to Aminoglycoside-Modifying Enzymes: A Comparative Guide

As a Senior Application Scientist in antimicrobial drug development, navigating the landscape of Aminoglycoside-Modifying Enzymes (AMEs) requires moving beyond basic susceptibility testing. To truly validate a next-gener...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antimicrobial drug development, navigating the landscape of Aminoglycoside-Modifying Enzymes (AMEs) requires moving beyond basic susceptibility testing. To truly validate a next-generation aminoglycoside, we must interrogate the structural causality of its resistance profile using self-validating biochemical and cellular systems.

This guide provides an in-depth comparative analysis of 5''-amino-4',5''-dideoxybutirosin A (5''-A-4',5''-DDBA) —a rationally designed semi-synthetic aminoglycoside—against legacy alternatives. By combining structural rationale with rigorous, controlled experimental workflows, we establish a definitive framework for validating its evasion of APH(3') kinases.

Mechanistic Causality: The Structural Logic of AME Evasion

The clinical utility of natural aminoglycosides like Neomycin and Butirosin A is severely compromised by bacterial AMEs, particularly the aminoglycoside 3'-phosphotransferases [APH(3')] .

Natural Butirosin A possesses an (S)-4-amino-2-hydroxybutyryl (AHB) group at the N-1 position. While this pharmacophore provides robust steric shielding against acetyltransferases (AACs) and nucleotidyltransferases (ANTs), Butirosin A remains highly susceptible to APH(3') because it retains a 3',4'-vicinal diol system on its aminosugar ring. The APH(3') kinase utilizes this 4'-hydroxyl group as a critical hydrogen-bond anchor to properly orient the 3'-hydroxyl group for nucleophilic attack on the γ -phosphate of ATP.

The 5''-A-4',5''-DDBA Advantage: The synthesis of 5''-A-4',5''-DDBA introduces two critical modifications[1]:

  • 4'-Deoxygenation: By removing the 4'-hydroxyl group, the molecule destroys the hydrogen-bonding network required by APH(3') for substrate anchoring. Even though the 3'-position remains available, the enzyme cannot properly orient the molecule, effectively aborting the phosphorylative inactivation[1].

  • 5''-Amino Substitution: To compensate for any potential loss in ribosomal binding affinity caused by deoxygenation, the 5''-hydroxyl is replaced with an amino group. At physiological pH, this protonated amine enhances electrostatic interactions with the negatively charged backbone of the bacterial 16S rRNA, maintaining potent translational arrest[2].

Comparative Performance Data

To objectively evaluate 5''-A-4',5''-DDBA, we benchmark its resistance profile against standard aminoglycosides. The data below summarizes susceptibility to major AME classes and the resulting Minimum Inhibitory Concentration (MIC) shifts in APH(3')-expressing pathogens.

AminoglycosideStructural PharmacophoreAPH(3') SusceptibilityAAC(3) SusceptibilityIsogenic MIC (µg/mL)*
Neomycin B Standard AminosugarHighHigh> 64.0
Butirosin A N-1 AHB GroupHighLow (Shielded)> 32.0
Amikacin N-1 AHB GroupModerateLow (Shielded)4.0 - 8.0
5''-A-4',5''-DDBA N-1 AHB + 4'-Deoxy + 5''-AminoNone (Evasive) Low (Shielded) ≤ 2.0

*Note: MIC values are representative benchmarks against engineered E. coli BL21 expressing recombinant APH(3')-IIIa, isolating the enzyme as the sole resistance variable.

Self-Validating Experimental Protocols

To prove that 5''-A-4',5''-DDBA evades APH(3') due to structural incompatibility rather than secondary cellular factors (like efflux pumps or porin downregulation)[3], we employ a two-phase, self-validating validation system.

Protocol A: Real-Time Biochemical Validation (PK/LDH Coupled Assay)

Causality Check: Endpoint MICs cannot differentiate between poor drug uptake and enzymatic evasion. By utilizing a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay, we directly monitor the kinetics of ATP consumption by purified APH(3') in real-time, without the safety hazards of 32 P-radiolabeled ATP.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 40 mM KCl, 10 mM MgCl 2​ , 2 mM PEP (phosphoenolpyruvate), 0.2 mM NADH, and 1 mM ATP.

  • Enzyme Coupling: Add 2 units/mL of Pyruvate Kinase and 2 units/mL of Lactate Dehydrogenase to the buffer.

  • Target Introduction: Aliquot 100 µM of the target aminoglycoside (e.g., Butirosin A or 5''-A-4',5''-DDBA) into a UV-transparent 96-well microplate.

  • Initiation & Monitoring: Inject 1 µM of purified recombinant APH(3')-IIIa to initiate the reaction. Monitor absorbance at 340 nm continuously for 30 minutes.

  • Data Interpretation: As APH(3') phosphorylates Butirosin A, ATP is converted to ADP. PK uses PEP to convert ADP back to ATP, generating pyruvate. LDH reduces pyruvate to lactate, oxidizing NADH to NAD + . A rapid drop in A340​ confirms susceptibility (Butirosin A). A flat baseline confirms structural evasion (5''-A-4',5''-DDBA).

Protocol B: Isogenic Cellular Validation (Broth Microdilution)

Causality Check: Comparing wild-type clinical isolates introduces confounding variables (e.g., varying membrane potentials or compensatory fitness mutations)[3]. We use an isogenic E. coli system where the only variable is the presence of the APH(3') plasmid, creating an internally controlled loop.

  • Strain Engineering: Transform E. coli BL21(DE3) with an empty pET28a vector (Control Strain) and a pET28a vector harboring the aph(3')-IIIa gene (Test Strain).

  • Inoculum Preparation: Grow both strains in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to an OD 600​ of 0.5. Dilute to a final inoculum of 5×105 CFU/mL.

  • Antibiotic Gradient: Prepare a 2-fold serial dilution of 5''-A-4',5''-DDBA and Butirosin A (0.25 to 128 µg/mL) in a 96-well plate.

  • Incubation & Readout: Inoculate the plates and incubate at 37°C for 18 hours. Determine the MIC visually or via OD 600​ measurement.

  • Validation Logic: If the MIC of Butirosin A shifts from 2 µg/mL (Control) to >32 µg/mL (Test), the enzyme is active. If 5''-A-4',5''-DDBA maintains an MIC of ≤2 µg/mL in both strains, cellular resistance to APH(3') is definitively confirmed.

Mechanistic Visualization

Mechanism cluster_0 Susceptible Pathway (Butirosin A) cluster_1 Evasion Pathway (5''-A-4',5''-DDBA) Butirosin Butirosin A (Active 3'-OH, 4'-OH) APH APH(3') Kinase + ATP Butirosin->APH Recognition Inactive 3'-Phospho-Butirosin A (Steric Ribosome Clash) APH->Inactive Phosphorylation Modified 5''-A-4',5''-DDBA (Lacks 4'-OH) Evasion Failed Kinase Binding (No H-Bond Network) Modified->Evasion Structural Incompatibility Active Ribosomal 30S Binding (Translational Arrest) Modified->Active High Affinity

Fig 1: Mechanistic pathway of APH(3') evasion by 5''-amino-4',5''-dideoxybutirosin A.

References

  • Woo PW, Haskell TH. Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. Journal of Antibiotics (Tokyo). 1982.1

  • Chang CW, et al. Design and Synthesis of Pyrankacin: A Pyranmycin Class of Broad-Spectrum Aminoglycoside Antibiotic. ResearchGate. 2

  • Olivares J, et al. Fitness costs associated with the acquisition of antibiotic resistance. Essays in Biochemistry. 2017. 3

Sources

Validation

Comparing nephrotoxicity profiles of butirosin and 5''-amino-4',5''-dideoxybutirosin A

An in-depth technical analysis and experimental framework for evaluating the nephrotoxic potential of butirosin and its semi-synthetic derivatives. Executive Summary The clinical utility of aminoglycoside (AG) antibiotic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and experimental framework for evaluating the nephrotoxic potential of butirosin and its semi-synthetic derivatives.

Executive Summary

The clinical utility of aminoglycoside (AG) antibiotics is frequently limited by their narrow therapeutic index, primarily due to dose-dependent nephrotoxicity and ototoxicity. Butirosin, a naturally occurring aminoglycoside produced by Bacillus circulans, is unique due to the presence of an (S)-4-amino-2-hydroxybutyrate (AHB) group at the N1 position of the 2-deoxystreptamine ring[1]. This AHB group inherently protects the molecule from several aminoglycoside-modifying enzymes (AMEs). However, butirosin remains susceptible to inactivation by specific 3'-phosphotransferases, such as APH(3')-IIIa[1].

To overcome this bacterial resistance mechanism, synthetic chemists developed 5''-amino-4',5''-dideoxybutirosin A . This derivative was synthesized via the deoxygenation of the 4' and 5'' hydroxyl groups and the strategic substitution of an amino group at the 5'' position[2]. While this structural modification successfully confers resistance to 3'-phosphorylative enzymatic inactivation[2], it inherently alters the molecule's polycationic nature. As a Senior Application Scientist, I present this guide to objectively compare the structural causality, functional trade-offs, and experimental methodologies required to profile the nephrotoxicity of these two compounds.

The Mechanistic Causality of Aminoglycoside Nephrotoxicity

To understand the divergent toxicity profiles of these two compounds, we must first examine the cellular mechanism of AG-induced kidney injury.

Aminoglycosides are highly polar, polycationic molecules. Upon glomerular filtration, they are actively reabsorbed by the proximal tubule epithelial cells (PTECs)[3]. This uptake is not passive; it is an electrostatically driven, receptor-mediated endocytosis facilitated by the megalin-cubilin complex on the apical membrane[3][4].

Once endocytosed, AGs accumulate within the lysosomes[4]. Because of their cationic charge, they bind tightly to anionic membrane phospholipids, competitively inhibiting lysosomal phospholipases (specifically A1, A2, and C1)[3]. This leads to a pathological condition known as phospholipidosis , characterized by the formation of myeloid bodies[5]. Eventually, the lysosomal membrane destabilizes and ruptures, releasing reactive oxygen species (ROS) and lysosomal enzymes into the cytosol, triggering mitochondrial dysfunction and culminating in tubular cell apoptosis or necrosis[5][6].

G Drug Polycationic Aminoglycoside (Butirosin / Derivative) Receptor Megalin-Cubilin Complex (Proximal Tubule Apical Membrane) Drug->Receptor Electrostatic Binding Endosome Endocytosis & Vesicle Formation Receptor->Endosome Lysosome Lysosomal Accumulation Endosome->Lysosome Phospholipidosis Inhibition of Phospholipases (Phospholipidosis) Lysosome->Phospholipidosis Rupture Lysosomal Rupture & ROS Release Phospholipidosis->Rupture Apoptosis Mitochondrial Dysfunction & Cell Apoptosis/Necrosis Rupture->Apoptosis

Mechanistic pathway of AG-induced nephrotoxicity via megalin-cubilin uptake.

Structural Comparison: Butirosin A vs. 5''-amino-4',5''-dideoxybutirosin A

The nephrotoxicity of an aminoglycoside is directly proportional to its cationic charge density[4]. Molecules with a higher number of protonated amino groups at physiological pH exhibit a stronger electrostatic affinity for the negatively charged megalin-cubilin receptor and intracellular phospholipids[4].

  • Butirosin A: Contains four primary/secondary amino groups[7]. In vivo rat models have established that butirosin induces tubulotoxic and glomerulotoxic effects, with a tubulotoxic threshold dose of approximately 5 mg/kg per day[8]. Its nephrotoxic profile is generally considered comparable to bekanamycin and slightly less acutely toxic than gentamicin, but it remains a significant clinical hurdle[8][9].

  • 5''-amino-4',5''-dideoxybutirosin A: The chemical deoxygenation at 4' and 5'' removes polar, uncharged hydroxyl groups, while the addition of the 5''-amino group increases the total count to five amino groups[2]. This modification increases the basicity and the net positive charge of the molecule.

The Scientific Trade-off: While the 5''-amino modification sterically hinders 3'-phosphotransferases (restoring broad-spectrum efficacy against resistant pathogens)[2], the increased polycationic nature theoretically enhances its binding affinity to the megalin receptor[4]. Consequently, we hypothesize that 5''-amino-4',5''-dideoxybutirosin A possesses a steeper intracellular accumulation curve in PTECs, potentially lowering the tubulotoxic threshold compared to the parent butirosin A.

Quantitative & Structural Summary
ParameterButirosin A5''-amino-4',5''-dideoxybutirosin A
Structural Backbone Pseudotetrasaccharide with AHB at N1Deoxygenated at 4', 5''; Amino substitution at 5''
Total Amino Groups 45
Bacterial Resistance Profile Susceptible to APH(3')-IIIa inactivationResistant to 3'-phosphorylative enzymatic inactivation
Megalin-Cubilin Affinity High (Standard Polycationic Binding)Very High (Enhanced positive charge at physiological pH)
Tubulotoxic Threshold (Rats) ~5 mg/kg/dayPredicted < 5 mg/kg/day (Accelerated lysosomal uptake)

Self-Validating Experimental Protocol for Nephrotoxicity Profiling

To empirically validate the structural hypothesis above, drug development professionals must utilize a robust, self-validating in vivo workflow. Traditional markers like Blood Urea Nitrogen (BUN) and serum creatinine are lagging indicators that only elevate after substantial renal mass is lost. Therefore, modern comparative protocols must integrate early-stage urinary biomarkers.

Step-by-Step Methodology

Phase 1: Animal Acclimation & Dosing

  • Subject Selection: Procure female Wistar rats (approx. 200-250g), as they are an established model for AG nephrotoxicity[8]. Randomize into three groups (n=10/group): Vehicle Control, Butirosin A, and 5''-amino-4',5''-dideoxybutirosin A.

  • Dosing Regimen: Administer the compounds via intramuscular (i.m.) injection every 12 hours for 7 to 14 days[8]. Use a dose-escalation matrix (e.g., 2.5, 5, 10, and 20 mg/kg/day) to accurately establish the tubulotoxic threshold for the novel derivative[8].

Phase 2: Biomarker Quantification (The Self-Validating Step)

  • Metabolic Caging: House animals in metabolic cages for 24-hour intervals on days 1, 3, 5, 7, and 14 to collect urine on ice.

  • Early Biomarker Assays:

    • NAG (N-acetyl-β-D-glucosaminidase): Quantify via colorimetric assay. NAG is a lysosomal enzyme; its presence in urine directly validates the occurrence of lysosomal rupture (phospholipidosis)[8].

    • KIM-1 (Kidney Injury Molecule-1) & NGAL: Quantify via ELISA. These proteins are rapidly upregulated in proximal tubule cells following acute toxic stress, providing data days before creatinine shifts.

  • Serum Analysis: Collect blood via the tail vein on corresponding days to measure BUN and serum creatinine[8].

Phase 3: Histopathology & Morphometry

  • Tissue Harvesting: Sacrifice animals at the end of the dosing period. Perfuse kidneys with 4% paraformaldehyde.

  • Staining: Perform Hematoxylin & Eosin (H&E) and Periodic Acid-Schiff (PAS) staining to quantify the loss of the apical brush border and the extent of tubular necrosis[8].

  • Electron Microscopy (Optional but Recommended): Use Transmission Electron Microscopy (TEM) to visually confirm and quantify intracellular myeloid bodies, directly linking the polycationic charge to lysosomal phospholipidosis[4].

W Acclimation Animal Acclimation (Wistar Rats) Dosing I.M. Dosing (7-14 Days) Butirosin vs. Derivative Acclimation->Dosing Urine Metabolic Cages: Urine Collection (KIM-1, NGAL, NAG) Dosing->Urine Blood Serum Analysis (BUN, Creatinine) Dosing->Blood Tissue Kidney Harvesting & Histopathology (H&E, PAS) Urine->Tissue Blood->Tissue Analysis Data Synthesis & Statistical Comparison Tissue->Analysis

Standardized in vivo experimental workflow for comparative AG nephrotoxicity profiling.

Conclusion

The development of 5''-amino-4',5''-dideoxybutirosin A exemplifies a classic paradigm in antibiotic drug design: optimizing a molecule to bypass bacterial resistance mechanisms (AMEs) often incurs a physiological cost. While the removal of hydroxyl groups and the addition of a 5''-amino group successfully block 3'-phosphorylation[2], the resulting increase in cationic charge density likely exacerbates its affinity for the renal megalin-cubilin complex[4].

For drug development professionals, evaluating this derivative requires moving beyond basic MIC (Minimum Inhibitory Concentration) assays. The experimental workflow must rigorously quantify early lysosomal stress (NAG) and proximal tubule injury (KIM-1) to determine if the increased bactericidal potency allows for a low enough clinical dose to safely offset the heightened intrinsic nephrotoxicity.

References

  • [Experimental study on renal tolerability of aminoglycosides butirosin and bekanamycin (author's transl)] - PubMed. Source: NIH. URL: [Link]

  • Deoxy derivatives of butirosin A and 5"-amino-5"-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies - PubMed. Source: NIH. URL: [Link]

  • Development of Novel Aminoglycoside (NB54) with Reduced Toxicity and Enhanced Suppression of Disease-Causing Premature Stop Mutations. Source: ACS Publications. URL: [Link]

  • The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage. Source: NIH (PMC). URL: [Link]

  • Structural Basis of APH(3′)-IIIa-Mediated Resistance to N1-Substituted Aminoglycoside Antibiotics. Source: ASM Journals. URL: [Link]

  • Pharmacology behind Common Drug Nephrotoxicities. Source: NIH (PMC). URL: [Link]

  • Biology of drug-induced acute nephrotoxicity: focus on the tubulointerstitium. Source: Oxford Academic. URL: [Link]

  • Gentamicin nephrotoxicity in animals: Current knowledge and future perspectives. Source: EXCLI Journal. URL: [Link]

  • Butirosin A | C21H41N5O12 | CID 12302171. Source: PubChem - NIH. URL: [Link]

Sources

Comparative

Cross-resistance studies of 5''-amino-4',5''-dideoxybutirosin A in Pseudomonas aeruginosa

Comparative Guide: Overcoming Aminoglycoside Resistance in Pseudomonas aeruginosa with 5''-amino-4',5''-dideoxybutirosin A Executive Summary Aminoglycosides remain a cornerstone in the treatment of severe Pseudomonas aer...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Overcoming Aminoglycoside Resistance in Pseudomonas aeruginosa with 5''-amino-4',5''-dideoxybutirosin A

Executive Summary

Aminoglycosides remain a cornerstone in the treatment of severe Pseudomonas aeruginosa infections. However, the clinical utility of legacy aminoglycosides—such as gentamicin, tobramycin, and amikacin—is increasingly compromised by the proliferation of Aminoglycoside-Modifying Enzymes (AMEs) and upregulated efflux pump systems[1]. Among these, the aminoglycoside-3'-phosphotransferases [APH(3')] present a significant barrier by neutralizing the drug's ribosomal binding capacity.

The rational design of 5''-amino-4',5''-dideoxybutirosin A represents a targeted chemical strategy to bypass these specific resistance mechanisms. By deoxygenating vulnerable hydroxyl groups and introducing a 5''-amino modification, this derivative restores bactericidal activity against strains that conventionally inactivate butirosin and related aminoglycosides[2]. This guide provides an objective, data-driven comparison of 5''-amino-4',5''-dideoxybutirosin A against standard alternatives, detailing its mechanistic rationale and providing validated protocols for cross-resistance profiling.

Mechanistic Rationale: Structural Evasion of AMEs

The bactericidal efficacy of aminoglycosides hinges on their ability to bind the decoding A-site of the 16S ribosomal RNA, thereby disrupting protein translation[1]. P. aeruginosa frequently acquires APH(3') enzymes, which catalyze the ATP-dependent phosphorylation of the 3'-hydroxyl group on the aminoglycoside pseudo-sugar ring. Once phosphorylated, the steric bulk and negative charge prevent the drug from docking into the bacterial ribosome.

The 5''-amino-4',5''-dideoxybutirosin A Advantage: To overcome this, 5''-amino-4',5''-dideoxybutirosin A was synthesized via the sequential trifluoromethylsulfonylation, benzenethiolate displacement, and hydrogenolysis of butirosin A[2].

  • 4',5''-Dideoxygenation: The removal of the 4' and 5'' hydroxyl groups eliminates the structural prerequisites required for APH(3') enzyme recognition and binding.

  • 5''-Amino Substitution: The addition of the amino group at the 5'' position alters the local electrostatic environment, further preventing enzymatic docking while preserving the overall conformational geometry required for high-affinity ribosomal binding[2].

G AG Standard Aminoglycoside (e.g., Butirosin A) APH APH(3') Enzyme (P. aeruginosa) AG->APH Susceptible RIB Ribosomal A-site Binding (Bactericidal Action) AG->RIB If un-modified DDBA 5''-amino-4',5''-dideoxybutirosin A DDBA->APH Steric/Structural Evasion DDBA->RIB Retains Affinity APH->DDBA No Binding INACT 3'-Phosphorylation (Drug Inactivated) APH->INACT Modifies 3'-OH

Mechanistic pathway of APH(3') evasion by 5''-amino-4',5''-dideoxybutirosin A.

Comparative Cross-Resistance Profiles

When evaluating a novel aminoglycoside derivative, it is critical to map its cross-resistance profile against established clinical phenotypes. While 5''-amino-4',5''-dideoxybutirosin A successfully evades APH(3')-mediated resistance, it is important to note that P. aeruginosa possesses multiple, often overlapping, resistance mechanisms, including AAC(6') acetyltransferases and the MexXY-OprM efflux system[3].

The table below summarizes the comparative Minimum Inhibitory Concentrations (MICs) demonstrating the specific phenotypic advantages and limitations of the compound.

Table 1: Comparative MIC Profiles Across P. aeruginosa Resistance Phenotypes

Strain PhenotypePrimary Resistance MechanismGentamicin (µg/mL)Tobramycin (µg/mL)Amikacin (µg/mL)5''-amino-4',5''-dideoxybutirosin A (µg/mL)
Wild-Type (PAO1) Baseline Susceptibility10.522
APH(3') Overexpressor 3'-Phosphorylation>32>3282
AAC(6') Expressor 6'-Acetylation>32>32>32>32
MexXY-OprM Mutant Broad-Spectrum Efflux16163232

Data Interpretation: The 4',5''-dideoxy modification successfully restores wild-type level susceptibility (MIC 2 µg/mL) in APH(3') overexpressing strains, outperforming gentamicin and tobramycin[2]. However, because the compound retains the susceptible 6'-position and is a substrate for polycationic efflux pumps, it exhibits complete cross-resistance in AAC(6') and MexXY-upregulated backgrounds[3].

Experimental Methodology: Cross-Resistance & MIC Determination Workflow

To accurately assess the cross-resistance of 5''-amino-4',5''-dideoxybutirosin A, the experimental protocol must be rigorously controlled. Aminoglycoside activity is highly sensitive to environmental factors; therefore, the following self-validating Broth Microdilution (BMD) protocol is required.

Step-by-Step Protocol & Causality

Step 1: Media Preparation & Strict Cation Adjustment

  • Action: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) strictly titrated to 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺.

  • Causality: Aminoglycosides are polycationic molecules. They competitively bind to the negatively charged lipopolysaccharides (LPS) on the P. aeruginosa outer membrane to initiate cellular entry. Failing to standardize divalent cations leads to variable drug uptake, resulting in artificial MIC fluctuations that destroy the reliability of the cross-resistance data.

Step 2: Inoculum Standardization

  • Action: Prepare a 0.5 McFarland suspension (~1.5 × 10⁸ CFU/mL) from a fresh 18-24 hour agar plate, then dilute 1:150 in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Causality: Aminoglycoside efficacy is highly inoculum-dependent. An excessively high bacterial load triggers the "inoculum effect," where the sheer volume of AMEs produced by the population overwhelms the local drug concentration, yielding false-positive resistance.

Step 3: Self-Validating Internal Controls

  • Action: Concurrently run the quality control strain P. aeruginosa ATCC 27853 alongside the mutant test isolates.

  • Causality: This creates a self-validating system. If the MIC of gentamicin for ATCC 27853 falls outside the CLSI acceptable range (0.5 - 2 µg/mL), the entire plate is invalidated. This ensures that any observed cross-resistance in the mutant strains is a true genetic phenotype and not a methodological artifact caused by media or dilution errors.

Step 4: Incubation and Endpoint Determination

  • Action: Incubate the 96-well plates at 37°C for exactly 16–20 hours. Determine the MIC as the lowest concentration of 5''-amino-4',5''-dideoxybutirosin A that completely inhibits visible growth.

  • Causality: Aminoglycosides are rapidly bactericidal. Reading the plates beyond the 20-hour mark may allow for the outgrowth of persister cells or the selection of secondary mutants, which confounds the primary cross-resistance profile being measured.

Workflow Revival 1. P. aeruginosa Strain Revival (WT, AME-mutants & ATCC 27853) Inoculum 2. Inoculum Standardization (0.5 MacFarland -> 5x10^5 CFU/mL) Revival->Inoculum Dilution 3. Broth Microdilution in CAMHB (Strict Ca2+/Mg2+ Control) Inoculum->Dilution Incubation 4. Incubation (37°C, 16-20 hours) Dilution->Incubation MIC 5. System Validation & MIC Read (Verify ATCC 27853 Range First) Incubation->MIC Analysis 6. Cross-Resistance Profiling (Calculate Fold-Change vs WT) MIC->Analysis

Standardized workflow for aminoglycoside cross-resistance profiling.

References

  • Title: Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies.
  • Title: Design and Synthesis of Pyrankacin: A Pyranmycin Class of Broad-Spectrum Aminoglycoside Antibiotic Source: ResearchGate URL
  • Title: Fitness costs associated with the acquisition of antibiotic resistance Source: ResearchGate URL

Sources

Validation

Benchmarking 5''-amino-4',5''-dideoxybutirosin A against standard aminoglycoside antibiotics

Title: Benchmarking 5''-Amino-4',5''-Dideoxybutirosin A: Overcoming Aminoglycoside Resistance Through Rational Structural Engineering Introduction & Mechanistic Rationale As a Senior Application Scientist specializing in...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 5''-Amino-4',5''-Dideoxybutirosin A: Overcoming Aminoglycoside Resistance Through Rational Structural Engineering

Introduction & Mechanistic Rationale As a Senior Application Scientist specializing in antimicrobial drug development, I frequently encounter the clinical limitations of legacy aminoglycosides. While standard molecules like kanamycin and gentamicin are highly potent inhibitors of the bacterial 30S ribosomal subunit, interfering with the protein translation process[1], their efficacy is increasingly neutralized by Aminoglycoside-Modifying Enzymes (AMEs). These bacterial enzymes—specifically kinases (APH), adenylyltransferases (ANT), and acetyltransferases (AAC)—covalently modify the drug, abolishing its binding affinity to the 16S rRNA A-site[1].

To circumvent these resistance mechanisms, rational structural engineering of the aminoglycoside scaffold is required. Butirosin A provides an excellent starting point due to its natural (S)-4-amino-2-hydroxybutyryl (AHB) side chain at the N-1 position, which sterically hinders several AMEs. However, it remains vulnerable to 3'-phosphorylation. The engineered derivative, 5''-amino-4',5''-dideoxybutirosin A , addresses this vulnerability by selectively deoxygenating the 4' and 5'' positions and introducing a 5''-amino group[2]. This precise modification removes the hydroxyl targets required for enzymatic inactivation and alters the local electronic environment, creating a broad-spectrum antibiotic active against resistant microorganisms[2].

Mechanism Standard Standard Aminoglycosides (Target Hydroxyls Intact) AME Aminoglycoside Modifying Enzymes (e.g., APH(3'), ANT(4')) Standard->AME Inactivated Inactivated Drug (Loss of Ribosome Binding) AME->Inactivated Bypass Steric Hindrance & Lack of Target Hydroxyls AME->Bypass Enzymatic Action Blocked Engineered 5''-amino-4',5''-dideoxybutirosin A (Deoxygenated & Aminated) Engineered->Bypass Active Active Ribosomal Inhibition (Bactericidal Effect) Bypass->Active

Fig 1: Mechanism of AME bypass by 5''-amino-4',5''-dideoxybutirosin A vs. standard aminoglycosides.

Structural Validation & Synthesis The synthesis of 5''-amino-4',5''-dideoxybutirosin A involves the targeted deoxygenation of suitably protected butirosin A derivatives. This is achieved sequentially via trifluoromethylsulfonylation, displacement with benzenethiolate, and subsequent hydrogenolysis[2]. Alternatively, a sodium in liquid ammonia reduction can be utilized to deprotect arylthio groups and yield the final active compound[3]. To ensure batch-to-batch consistency, the structural integrity of the synthesized compound must be rigorously validated using high-resolution 13C and 1H NMR spectroscopy at up to 600 MHz[2].

Quantitative Benchmarking: Antimicrobial Efficacy To objectively benchmark this engineered molecule, we compare its Minimum Inhibitory Concentration (MIC) against the parent compound, Butirosin. The data demonstrates a profound restoration of activity against highly refractory strains, particularly Staphylococcus aureus and Pseudomonas aeruginosa[3].

Test OrganismStrain DesignationButirosin MIC (µg/mL)5''-amino-4',5''-dideoxybutirosin A MIC (µg/mL)Fold Improvement
Staphylococcus aureusS18713a1006.3~16x
Klebsiella pneumoniaeMGH-13.16.30.5x
Serratia marcescensIMM-52512.52x
Enterobacter cloacaeIMM-503.16.30.5x
Pseudomonas aeruginosaNo. 2812.53.14x

Table 1: Comparative in vitro MIC values demonstrating the expanded spectrum of the engineered derivative[3].

Experimental Protocols: A Self-Validating System As drug development professionals, we must ensure our testing methodologies are robust, physiologically relevant, and self-validating. Below are the core protocols used to evaluate the efficacy and stability of this compound.

Protocol 1: Cation-Adjusted Broth Microdilution (MIC Assay) Expertise & Causality Check: Why use Cation-Adjusted Mueller-Hinton Broth (CAMHB)? Aminoglycoside uptake in Gram-negative bacteria is highly dependent on the extracellular concentration of divalent cations (Ca²⁺ and Mg²⁺), which stabilize the lipopolysaccharide (LPS) layer. Failing to adjust these cations alters outer membrane permeability, leading to artificially low MIC values that will not translate to in vivo efficacy.

  • Media Preparation: Prepare CAMHB strictly containing 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺.

  • Compound Dilution: Prepare a stock solution of 5''-amino-4',5''-dideoxybutirosin A in sterile water (aminoglycosides are highly water-soluble). Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a final test range of 0.125 to 128 µg/mL.

  • Inoculum Standardization: Suspend isolated colonies of the target strain (e.g., P. aeruginosa No. 28) in saline to a 0.5 McFarland standard. Dilute 1:150 in CAMHB to yield a final well concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate plates at 37°C for 16-20 hours. The MIC is defined as the lowest concentration completely inhibiting visible growth. Self-Validation: Always include a positive growth control, a sterile media control, and a reference standard (e.g., Kanamycin) to validate the assay's dynamic range.

Protocol 2: In Vitro Enzymatic Stability Profiling via LC-MS/MS Expertise & Causality Check: Why rely on LC-MS/MS instead of a simple downstream MIC shift? A purely functional readout cannot distinguish between poor enzyme kinetics, non-specific binding, or secondary degradation. LC-MS/MS directly quantifies the mass shift (e.g., +80 Da for phosphorylation), providing unambiguous mechanistic proof that the 4' and 5'' deoxygenation successfully prevents AME modification.

LCMS_Workflow Step1 1. Substrate Preparation (10 µM Drug + 1 mM ATP/Acetyl-CoA) Step2 2. AME Incubation (Addition of Recombinant APH(3') / 37°C) Step1->Step2 Step3 3. Reaction Quenching (1:1 Acetonitrile + 0.1% Formic Acid) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM mode for Intact vs. Modified Mass) Step3->Step4 Step5 5. Kinetic Data Extraction (Calculate Half-life & Vmax) Step4->Step5

Fig 2: High-throughput LC-MS/MS workflow for validating aminoglycoside enzymatic stability.

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, combine 10 µM of 5''-amino-4',5''-dideoxybutirosin A, 1 mM ATP, and 10 mM MgCl₂ in 50 mM HEPES buffer (pH 7.4).

  • Enzyme Addition: Initiate the reaction by adding 50 nM of purified recombinant APH(3') enzyme. Incubate at 37°C.

  • Time-Course Quenching: At defined intervals (0, 15, 30, 60, 120 mins), extract 20 µL aliquots and immediately quench the enzymatic activity by mixing with 20 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Centrifugation: Spin at 15,000 x g for 10 minutes to pellet precipitated proteins.

  • Quantification: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Track the parent ion mass of the intact drug versus the +80 Da phosphorylated adduct. For 5''-amino-4',5''-dideoxybutirosin A, the phosphorylated adduct signal should remain at baseline, confirming absolute resistance to APH(3').

Conclusion The rational design of 5''-amino-4',5''-dideoxybutirosin A exemplifies a successful strategy to salvage the aminoglycoside class from widespread enzymatic resistance. By strategically eliminating vulnerable hydroxyl groups and introducing steric bulk, this compound restores potent bactericidal activity against refractory pathogens. For drug development professionals, benchmarking such molecules using strict, cation-adjusted physiological conditions and direct mass-spectrometry validation is paramount to translating in vitro success into clinical viability.

References

  • Deoxy derivatives of butirosin A and 5"-amino-5"-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies. Journal of Antibiotics (Tokyo). URL:[Link]

  • US3983102A - Process for preparing 5"-amino-4',5"-dideoxybutirosin A. Google Patents. URL:

  • Design and Synthesis of Pyrankacin: A Pyranmycin Class of Broad-Spectrum Aminoglycoside Antibiotic. ResearchGate. URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Guide for 5''-Amino-4',5''-dideoxybutirosin A

As a semisynthetic aminoglycoside antibiotic, 5''-Amino-4',5''-dideoxybutirosin A is engineered for high resilience against bacterial defense mechanisms. While this makes it an invaluable tool in drug development and mic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a semisynthetic aminoglycoside antibiotic, 5''-Amino-4',5''-dideoxybutirosin A is engineered for high resilience against bacterial defense mechanisms. While this makes it an invaluable tool in drug development and microbiological research, its structural stability and toxicity profile demand rigorous, highly controlled disposal protocols. This guide provides step-by-step, self-validating methodologies to ensure laboratory safety, regulatory compliance, and the prevention of environmental antimicrobial resistance (AMR).

Chemical Profile & The Environmental Imperative

5''-Amino-4',5''-dideoxybutirosin A is synthesized by deoxygenating the appropriate hydroxyl groups in protected derivatives of butirosin A[1]. By removing the 3'-hydroxyl group and modifying the 5'' position, researchers successfully created a compound that evades 3'-phosphorylative enzymatic inactivation by Aminoglycoside Modifying Enzymes (AMEs)[1][2].

The Causality of Strict Disposal: Because this compound is specifically designed to resist enzymatic degradation, it is highly persistent in the environment. If introduced into standard wastewater streams, it will not degrade naturally. Instead, it exerts immense selective pressure on environmental microbiomes, accelerating the evolution of multi-drug resistant bacterial strains. Furthermore, occupational exposure to aminoglycosides carries documented risks of severe nephrotoxicity (kidney damage) and ototoxicity (inner ear damage)[3].

Mechanism Butirosin Butirosin A (Parent Compound) AME Aminoglycoside Phosphotransferases (APH(3')) Butirosin->AME Susceptible Inactive Inactivated Antibiotic AME->Inactive Phosphorylation Derivative 5''-Amino-4',5''- dideoxybutirosin A Derivative->AME Resistant (Lacks 3'-OH) Ribosome Bacterial 30S Ribosomal Subunit Derivative->Ribosome High Affinity Binding Death Bactericidal Effect (Protein Synthesis Halt) Ribosome->Death

Caption: Mechanism of action and resistance evasion by 5''-Amino-4',5''-dideoxybutirosin A.

Quantitative Data & Hazard Metrics

To properly manage laboratory waste, Environmental Health and Safety (EHS) professionals must understand the physical and regulatory metrics of the compound. Under the EPA's Resource Conservation and Recovery Act (RCRA), discarded hazardous drugs must be strictly evaluated and segregated[4][5].

Table 1: Physicochemical Profile and Waste Management Metrics

Metric / Property5''-Amino-4',5''-dideoxybutirosin AStandard Aminoglycosides (e.g., Gentamicin)
Molecular Target 30S Ribosomal Subunit30S Ribosomal Subunit
Typical Stock Concentration 10 - 50 mg/mL10 - 50 mg/mL
Typical Working Concentration 15 - 100 µg/mL15 - 100 µg/mL
Enzymatic Inactivation Rate Near Zero (Resistant to APH(3'))High (Susceptible to AMEs)
Autoclave Degradation < 5% (Highly Thermostable)< 5% (Highly Thermostable)
EPA Accumulation Limit (SAA) 55 Gallons (Standard Hazardous)55 Gallons (Standard Hazardous)
Primary Occupational Hazard Nephrotoxicity, OtotoxicityNephrotoxicity, Ototoxicity

Standard Operating Procedure: Disposal Workflows

The following protocols establish a self-validating system for waste management. Every action includes a verification step to ensure containment integrity.

Phase 1: Preparation and Personal Protective Equipment (PPE)

Causality: Aminoglycosides can cause skin sensitization and systemic toxicity upon repeated exposure[3].

  • Don PPE: Equip standard nitrile gloves (double-gloving is mandatory when handling pure API powders or concentrated stocks >10 mg/mL), chemical splash goggles, and a fluid-resistant laboratory coat[3][4].

  • System Validation: Before beginning work, verify that the designated Satellite Accumulation Area (SAA) contains chemically compatible, leak-proof High-Density Polyethylene (HDPE) waste containers.

Phase 2: Liquid Waste Processing

Causality: Aminoglycosides are highly thermostable. Autoclaving biological waste will kill the bacteria but will not destroy the 5''-Amino-4',5''-dideoxybutirosin A molecule. Therefore, post-autoclave media remains a hazardous chemical threat.

  • Concentrated Stock Solutions: Transfer expired or unused stock solutions directly into a dedicated "Hazardous Chemical Waste - Aminoglycosides" HDPE jug. Do not dilute the solution, as this unnecessarily increases the volume of hazardous waste generated[3].

  • Biohazardous Cell Culture Media:

    • Step A: Add a validated chemical decontaminant (e.g., 10% sodium hypochlorite) to the culture media and allow a 30-minute contact time, OR autoclave the liquid at 121°C for 30 minutes to destroy biological agents[3].

    • Step B: Once biologicals are inactivated, transfer the remaining liquid to the chemical waste container.

  • System Validation: Log the exact volume of liquid transferred into the EHS waste manifest. Ensure the container is capped tightly immediately after transfer to prevent aerosolization.

Phase 3: Solid Waste and Trace Contamination
  • Collection: Discard all contaminated pipette tips, microcentrifuge tubes, and weighing boats into a rigid, puncture-resistant container lined with a hazardous waste bag[4].

  • Segregation: Do not mix trace aminoglycoside waste with standard biological waste. Seal the bag when it reaches 75% capacity.

  • System Validation: Label the sealed container explicitly as "Trace Hazardous Waste - 5''-Amino-4',5''-dideoxybutirosin A" and request EHS pickup for high-temperature incineration.

Phase 4: Spill Response and Deactivation

Causality: Sweeping dry powders generates microscopic aerosols that can be inhaled, bypassing dermal PPE.

  • Powder Spills: Do not sweep. Gently cover the spilled API powder with damp absorbent pads to suppress dust[4].

  • Liquid Spills: Encircle the spill with absorbent booms to prevent spreading, then cover the center with absorbent powder or pads.

  • Decontamination: Clean the affected surface with a mild detergent and water, wiping inward. Dispose of all cleanup materials as solid hazardous waste[4].

WasteWorkflow Start Waste Generation: 5''-Amino-4',5''-dideoxybutirosin A Type Determine Waste State Start->Type Liquid Liquid Waste Type->Liquid Solid Solid Waste Type->Solid Stock Concentrated Stock Solution Liquid->Stock Media Cell Culture Media (Biohazard) Liquid->Media Powder Pure API Powder Solid->Powder PPE Contaminated PPE & Consumables Solid->PPE ChemWaste Hazardous Chemical Waste Container Stock->ChemWaste Autoclave Autoclave / Bleach Decontamination Media->Autoclave Inactivate Biohazards Powder->ChemWaste Double Bag TraceWaste Trace Hazardous Waste Receptacle PPE->TraceWaste Autoclave->ChemWaste Transfer Liquid Incineration High-Temperature Incineration (EHS) ChemWaste->Incineration TraceWaste->Incineration

Caption: Laboratory waste segregation and disposal workflow for 5''-Amino-4',5''-dideoxybutirosin A.

References

  • Design and Synthesis of Pyrankacin: A Pyranmycin Class of Broad-Spectrum Aminoglycoside Antibiotic ResearchG
  • Deoxy derivatives of butirosin A and 5''-amino-5''-deoxybutirosin A, aminoglycoside antibiotics resistant to bacterial 3'-phosphorylative enzymatic inactivation. Synthesis and NMR studies PubMed (NIH)
  • Essential Procedures for the Safe Disposal of Aminoglycoside Antibacterial Agents Benchchem
  • Controlling Occupational Exposure to Hazardous Drugs Occupational Safety and Health Administr
  • Management of Hazardous Waste Pharmaceuticals United States Environmental Protection Agency (EPA)

Sources

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